2-Amino-3,5-dimethylbenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90444. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMYRAQQQBFFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293534 | |
| Record name | 2-Amino-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14438-32-5 | |
| Record name | 14438-32-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90444 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-3,5-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80293534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3,5-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-3,5-dimethylbenzoic acid basic properties
An In-depth Technical Guide to 2-Amino-3,5-dimethylbenzoic Acid: Core Properties and Applications
Introduction
This compound, also known by its synonym 3,5-Dimethylanthranilic Acid, is a polysubstituted aromatic compound with the chemical formula C9H11NO2.[1][2] It serves as a crucial and versatile intermediate in the synthesis of a variety of more complex organic molecules.[1] Its stable, high-purity nature makes it a valuable building block in both industrial and research laboratory settings, particularly in the development of pharmaceuticals and dyes.[1] This guide provides a comprehensive overview of its fundamental properties, reactivity, applications, and essential experimental protocols for its handling and characterization.
Physicochemical and Spectroscopic Properties
The core characteristics of this compound are summarized below. These properties are fundamental for its application in chemical synthesis, dictating reaction conditions, solvent selection, and purification methods.
Core Properties Summary
| Property | Value | Source(s) |
| CAS Number | 14438-32-5 | [1][2][3] |
| Molecular Formula | C9H11NO2 | [1][2] |
| Molecular Weight | 165.19 g/mol | [4][5] |
| Appearance | White to off-white, cream, or brown crystalline powder | [1][2][3] |
| Melting Point | 194-196 °C | [1][3] |
| Boiling Point | 322 °C | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol and organic solvents | [1] |
| Purity (Typical) | ≥97.5% (HPLC) | [2] |
| IUPAC Name | This compound | [2] |
| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [2][5][6] |
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. Standard spectral data are available from various chemical databases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1H and 13C NMR spectra are principal tools for structural elucidation. The 1H NMR spectrum provides information on the aromatic and methyl protons, while the 13C NMR reveals the chemical environment of each carbon atom in the molecule.[5][6]
-
Infrared (IR) Spectroscopy : The IR spectrum is used to identify the key functional groups. Characteristic vibrational frequencies include N-H stretches from the amino group, a C=O stretch from the carboxylic acid, and a broad O-H stretch also from the carboxylic acid.[6]
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The exact mass is 165.078979 g/mol .[5][7] Electron ionization mass spectra are available for fragmentation pattern analysis.[6][8]
-
Raman Spectroscopy : Raman spectral data is also available and complements IR spectroscopy for vibrational analysis of the molecular structure.[7]
Chemical Reactivity and Synthesis
Core Reactivity
This compound's reactivity is governed by its three functional groups: the aromatic ring, the amino group, and the carboxylic acid.
-
Amino Group : The nucleophilic amino group can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
-
Carboxylic Acid Group : The carboxyl group can be converted to esters, amides, or acid chlorides, and can participate in decarboxylation reactions under certain conditions.
-
Combined Functionality : The ortho-relationship of the amino and carboxyl groups allows for specific cyclization reactions. This structure is characteristic of an anthranilic acid derivative, which are well-known precursors for generating benzynes, highly reactive intermediates in organic synthesis. Its bifunctional nature makes it a valuable component in peptide synthesis.[3]
The diagram below illustrates the logical workflow for the characterization and use of this compound in a research setting.
Caption: Workflow for Verification and Application.
Role in Synthesis
This compound is primarily used as an intermediate.[1] For example, related structures like 2-amino-3-methylbenzoic acid are starting materials for more complex molecules, such as insecticides, through multi-step processes involving reactions like bromination and cyanation.[9][10][11] This highlights the utility of the aminobenzoic acid scaffold in building agrochemical and pharmaceutical products.
The following diagram illustrates its position as a key building block in organic synthesis.
Caption: Role as a Synthetic Intermediate.
Applications
The utility of this compound stems from its stable and reactive nature.
-
Pharmaceutical Synthesis : It serves as a key intermediate in the production of various pharmaceutical compounds.[1] The anthranilic acid moiety is a common feature in many biologically active molecules.
-
Dye Manufacturing : This compound is also utilized as an intermediate in the synthesis of dyes.[1]
-
Research and Development : In a laboratory context, it is used for developing new organic molecules and is specifically suited for applications requiring a stable, high-purity intermediate.[1] It is also used in peptide chemistry as an unnatural aromatic amino acid derivative.
Safety, Handling, and Storage
Toxicology and Hazards
While some sources describe the compound as having low toxicity and not being classified as hazardous[1], other safety labels indicate it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12] It is prudent to treat it as a potentially hazardous substance. Good hygiene practices should always be followed, minimizing exposure and using suitable gloves in an occupational setting.
Storage and Stability
To ensure product integrity and a long shelf life (up to 24 months), this compound should be stored in a cool, dry, well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents.[1] The compound is stable under normal conditions.[1]
Experimental Protocols
The following are generalized, self-validating protocols for the analysis and purification of this compound, based on standard laboratory procedures for similar aromatic carboxylic acids.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for determining the purity of a sample.
-
Preparation of Standard Solution : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., acetonitrile/water mixture) in a 100 mL volumetric flask. Sonicate to dissolve if necessary.
-
Preparation of Sample Solution : Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a suitable wavelength (determined by UV scan).
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the standard solution to establish retention time and peak area. Inject the sample solution.
-
Validation and Calculation : The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The system is validated if the standard peak is sharp and reproducible.
Protocol 2: Purification by Recrystallization
This protocol is a standard method for purifying the solid compound. The choice of solvent is critical and may require preliminary solubility tests.
-
Solvent Selection : Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, methanol, acetic acid, water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often effective for aminobenzoic acids.
-
Dissolution : Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying : Wash the crystals on the filter with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.
-
Validation : The purity of the recrystallized product should be confirmed by measuring its melting point (which should be sharp and match the literature value) and by re-analyzing via HPLC (Protocol 1).
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Foreword: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to 3,5-Dimethylanthranilic Acid (CAS 14438-32-5)
In the landscape of modern drug discovery and fine chemical synthesis, the value of a molecular scaffold is measured by its versatility, reliability, and the strategic advantages it offers in constructing complex molecular architectures. 3,5-Dimethylanthranilic acid, a seemingly straightforward substituted aromatic amine, represents a class of building blocks that are foundational to these pursuits. This guide is structured not as a rigid encyclopedia entry, but as a narrative that follows the logical progression of scientific inquiry—from fundamental properties to complex applications. We will explore the causality behind its use, the self-validating nature of its analytical characterization, and its role as a pivotal intermediate in the synthesis of targeted therapeutics. Our focus will be on providing not just the "what," but the "why" and "how," empowering researchers to leverage this compound's full potential.
Section 1: Core Molecular Profile and Physicochemical Properties
3,5-Dimethylanthranilic acid (also known as 2-Amino-3,5-dimethylbenzoic acid) is an off-white to brown crystalline powder. Its structure, featuring a carboxylic acid and an amino group on a dimethyl-substituted benzene ring, makes it a valuable bifunctional intermediate in organic synthesis. The strategic placement of the methyl groups influences the molecule's reactivity and steric profile, which can be exploited in designing targeted synthetic routes.
A summary of its core physicochemical properties is essential for any laboratory application, from solubility tests to reaction stoichiometry calculations.
| Property | Value | Source(s) |
| CAS Number | 14438-32-5 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Off-white to brown powder/solid | [1] |
| Melting Point | 194-196 °C | |
| Purity | ≥98% (Typical) | [2] |
| SMILES String | Cc1cc(C)c(N)c(c1)C(O)=O | |
| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N |
Section 2: Synthesis and Chemical Reactivity
The synthesis of substituted anthranilic acids is a well-established area of organic chemistry. While multiple routes can be envisioned, a common strategy involves the modification of more readily available precursors. One plausible approach is the oxidative ring-opening of substituted quinolinones, which can provide good yields of specifically substituted anthranilic acids.[3]
Conceptual Synthetic Workflow
The following diagram illustrates a generalized pathway for synthesizing substituted anthranilic acids, which can be adapted for the 3,5-dimethyl derivative. The process begins with building a substituted quinolinone ring, which is then oxidatively cleaved to yield the target anthranilic acid.
Caption: Generalized two-stage synthesis of a substituted anthranilic acid.
Exemplary Laboratory Protocol: Oxidative Ring Opening
This protocol is a representative example based on established methods for converting dihydroquinolin-4-ones to anthranilic acids.[3] Note: This is a conceptual procedure and must be adapted and optimized under controlled laboratory conditions.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material, 6,8-dimethyl-2,3-dihydroquinolin-4-one (1 equivalent), in a suitable solvent like water or an aqueous alcohol mixture.
-
Reagent Addition: Add a base, such as sodium hydroxide (NaOH, ~6 equivalents), to the solution. Subsequently, add the oxidizing agent, t-butyl hydroperoxide (~6 equivalents), to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require an extended period (48-72 hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding an acid (e.g., acetic acid or dilute HCl) until the pH is approximately 5.
-
Isolation: The product, 3,5-Dimethylanthranilic acid, should precipitate out of the solution upon acidification. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove residual salts. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture, to achieve high purity.
Section 3: Application as a Core Pharmacophore in Drug Development
Anthranilic acid and its derivatives are recognized as "privileged" scaffolds in medicinal chemistry.[4] They serve as foundational structures for developing pharmaceuticals across various disease areas, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[5][6]
Role in the Synthesis of COX-2 Inhibitors: The Mavacoxib Case Study
A significant application of anthranilic acid analogs is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). 3,5-Dimethylanthranilic acid is structurally related to intermediates used in the synthesis of the coxib class of drugs, which are selective cyclooxygenase-2 (COX-2) inhibitors. Mavacoxib, a long-acting NSAID used in veterinary medicine for treating pain and inflammation associated with osteoarthritis, is a prime example.[7][8]
The core of Mavacoxib is a diaryl-substituted pyrazole. The synthesis of such pyrazoles often involves the condensation of a hydrazine derivative with a diketone.[9] While 3,5-dimethylanthranilic acid may not be a direct precursor, its structural motifs are representative of the building blocks required for creating the substituted phenyl rings found in these complex molecules.
Mechanism of Action: COX-2 Inhibition
The therapeutic effect of Mavacoxib and other coxibs stems from their preferential inhibition of the COX-2 enzyme.[8][10]
-
Pro-inflammatory Pathway: When cellular damage or inflammation occurs, arachidonic acid is released from cell membranes. The COX-2 enzyme converts arachidonic acid into prostaglandins (e.g., PGE₂), which are key mediators of pain, inflammation, and fever.[8]
-
Therapeutic Intervention: Selective COX-2 inhibitors like Mavacoxib block the active site of the COX-2 enzyme, preventing the synthesis of these pro-inflammatory prostaglandins. This results in potent analgesic and anti-inflammatory effects.[8]
Caption: Mechanism of action for a COX-2 inhibitor like Mavacoxib.
Section 4: Analytical Characterization and Quality Control
Confirming the identity and purity of 3,5-Dimethylanthranilic acid is a critical step in any research or development workflow. A combination of spectroscopic techniques provides a comprehensive and self-validating analytical profile.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl group protons, and exchangeable protons from the amine (-NH₂) and carboxylic acid (-COOH) groups. The aromatic protons would appear as singlets due to their substitution pattern. |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including the carboxyl carbon, aromatic carbons (both substituted and unsubstituted), and the two methyl carbons. |
| IR Spectroscopy | Characteristic absorption bands: N-H stretching (amine, ~3300-3500 cm⁻¹), broad O-H stretching (carboxylic acid, ~2500-3300 cm⁻¹), C=O stretching (carbonyl, ~1660-1710 cm⁻¹), C=C stretching (aromatic ring, ~1450-1600 cm⁻¹), and C-H stretching (aromatic and methyl, ~2850-3100 cm⁻¹).[11][12][13] |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (165.19). Common fragmentation patterns may include the loss of H₂O (water) and CO₂ (carbon dioxide). |
The confluence of data from these orthogonal techniques—NMR for connectivity, IR for functional groups, and MS for molecular weight and fragmentation—provides an unambiguous structural confirmation.[14]
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 3,5-Dimethylanthranilic acid is paramount to ensure personnel safety. The following information is synthesized from available Safety Data Sheets (SDS).[1]
| Parameter | Guideline |
| Signal Word | Warning |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Eyeshields, protective gloves (e.g., Nitrile rubber), N95 dust mask or equivalent respiratory protection.[1] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Classified as a Combustible Solid (Storage Class 11). |
| In case of Exposure | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Conclusion
3,5-Dimethylanthranilic acid stands as a testament to the principle that simple, well-defined molecular building blocks are the cornerstones of complex chemical innovation. Its utility extends from fundamental organic synthesis to the highly specialized field of pharmaceutical development, where it serves as a key pharmacophore for potent therapeutics like COX-2 inhibitors. By understanding its synthesis, reactivity, analytical profile, and role in medicinal chemistry, researchers and drug development professionals can effectively harness its potential to advance the next generation of chemical and therapeutic discoveries.
References
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physical and chemical properties of 2-Amino-3,5-dimethylbenzoic acid
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-3,5-dimethylbenzoic acid
Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 14438-32-5), a key chemical intermediate in the synthesis of pharmaceuticals and dyes.[1] It details the compound's chemical identity, core physical and chemical properties, spectroscopic profile, and established protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this versatile molecule for laboratory and industrial applications.
Chemical Identity and Structure
This compound, also known as 3,5-Dimethylanthranilic acid, is a polysubstituted aromatic compound.[2][3][4] Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, makes it a valuable unnatural amino acid derivative for various synthetic applications, including peptide synthesis and as a benzyne precursor.[2][5]
Caption: Molecular Structure of this compound.
The fundamental identifiers and structural details are summarized in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3][4][6] |
| CAS Number | 14438-32-5 | [1][3][5][6] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][6][7] |
| Molecular Weight | 165.19 g/mol | [3][4][8] |
| Synonyms | 3,5-Dimethylanthranilic acid | [2][3][4] |
| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [3][4][6][7] |
| SMILES | CC1=CC(=C(C(=C1)C(=O)O)N)C | [3][4] |
Table 1: Chemical Identifiers and Structural Information
Physical Properties
This compound is typically supplied as a white to off-white or brown crystalline powder.[1][5][6] It is stable under normal laboratory conditions.[1] Its key physical properties are detailed below.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [1][6] |
| Melting Point | 189 - 196 °C | [1][3][4][5] |
| Boiling Point | 322 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and other organic solvents. | [1] |
| Odor | Odorless | [1] |
Table 2: Core Physical Properties
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional components: the aromatic ring, the amino group, and the carboxylic acid group.
-
Acid-Base Properties : The carboxylic acid moiety imparts acidic properties, while the amino group provides basic character, making the molecule amphoteric. The pKa values are crucial for predicting its ionization state in various solvent systems, which is a critical parameter in drug development for absorption and distribution studies.
-
Reactivity : As an anthranilic acid derivative, it can undergo reactions typical of both anilines and benzoic acids. The amino group can be diazotized and substituted, and the carboxylic acid can be esterified or converted to an amide.
-
Stability : The compound is stable under recommended storage conditions but should be kept away from strong oxidizing agents to prevent degradation.[1] It is considered to have low toxicity and is not classified as a hazardous substance, which simplifies handling and transport.[1]
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, two distinct methyl group protons, amine protons, and a carboxylic acid proton. The exact chemical shifts would depend on the solvent used.[9] |
| ¹³C NMR | Resonances for nine distinct carbon atoms, including aromatic carbons, methyl carbons, and a carboxyl carbon. |
| FTIR | Characteristic absorption bands for N-H stretching (amine), broad O-H stretching (carboxylic acid), C=O stretching (carbonyl), and C-H stretching from the aromatic ring and methyl groups.[9] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (165.19 g/mol ). Predicted adducts such as [M+H]⁺ at m/z 166.08626 and [M+Na]⁺ at m/z 188.06820 are expected under ESI-MS conditions.[7] |
| Raman Spectroscopy | A characteristic spectrum is available for this compound, which can be used as a fingerprint for identification.[10] |
Table 3: Summary of Spectroscopic Data
Protocols for Experimental Characterization
To ensure the identity, purity, and quality of this compound, a series of standardized analytical tests are required. The following protocols describe self-validating systems for its characterization.
Caption: Standard workflow for the characterization of the compound.
Protocol: Purity Assay by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The UV detector is selected based on the chromophore (the aromatic ring) present in the analyte.
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of an appropriate mixture of acetonitrile and water (with 0.1% trifluoroacetic acid for peak shaping). A common starting gradient is 10% to 90% acetonitrile over 20 minutes.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. An assay of ≥97.5% is a common specification.[6]
Protocol: Structural Confirmation by FTIR Spectroscopy
Causality: FTIR provides rapid and definitive confirmation of the presence of key functional groups, serving as a fingerprint for the molecule's identity. The Attenuated Total Reflectance (ATR) method is chosen for its simplicity and minimal sample preparation.
-
Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are clean and perform a background scan.
-
Sample Application: Place a small amount of the crystalline powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Data Interpretation: Analyze the resulting spectrum for characteristic peaks:
-
~3400-3300 cm⁻¹: N-H stretching vibrations of the primary amine.
-
~3000-2500 cm⁻¹: Broad O-H stretching of the carboxylic acid.
-
~1700-1650 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~3050 cm⁻¹ and ~2950 cm⁻¹: Aromatic and aliphatic C-H stretching.
-
-
Validation: Compare the acquired spectrum against a reference spectrum to confirm identity.
Synthesis Pathway and Purification
While multiple synthetic routes exist, a plausible and common approach in organic synthesis involves the nitration of a suitable precursor followed by reduction.
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2-Amino-3,5-dimethylbenzoic acid molecular structure and weight
An In-depth Technical Guide to 2-Amino-3,5-dimethylbenzoic Acid
Introduction
This compound, also known as 3,5-Dimethylanthranilic acid, is a substituted aromatic carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring an amino group and a carboxylic acid ortho to each other on a dimethylated benzene ring, provides a unique combination of functionalities. This arrangement makes it a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, dyes, and specialty polymers.[1] As an unnatural amino acid derivative, it also finds application in peptide chemistry, where researchers can incorporate it into peptide chains to introduce specific structural constraints or functionalities.[2]
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic signature, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for its effective use in laboratory and industrial settings.
Molecular Structure and Physicochemical Properties
The identity and purity of a chemical intermediate are paramount for the success of any synthetic endeavor. The first step in validating a starting material like this compound is to confirm its fundamental molecular and physical properties against established references.
Molecular Structure and Identifiers
The structure consists of a benzoic acid core with an amine group at the C2 position and two methyl groups at the C3 and C5 positions. This specific substitution pattern dictates its reactivity and steric profile.
Caption: 2D Molecular Structure of this compound.
Quantitative data and standard identifiers are summarized in the table below for quick reference and verification.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3][4] |
| Synonyms | 3,5-Dimethylanthranilic Acid | [2][4] |
| CAS Number | 14438-32-5 | [1][3][5] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3][4] |
| SMILES | CC1=CC(C)=C(N)C(=C1)C(O)=O | [3][6] |
| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [3][4][6] |
| PubChem CID | 259834 | [4] |
Physicochemical Properties
These properties are crucial for selecting appropriate solvents for reactions and purification, as well as for handling and storage.
| Property | Value | Source(s) |
| Molecular Weight | 165.19 g/mol | [4] |
| Exact Mass | 165.07898 Da | [6] |
| Appearance | White to cream or brown crystals/powder | [1][3][5] |
| Melting Point | 194-196 °C | [1][5] |
| Boiling Point | ~322 °C (Predicted) | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol | [1] |
Spectroscopic Characterization
Spectroscopic analysis is a non-negotiable step in quality control for any research chemical. It provides a fingerprint of the molecule, confirming its structure and purity. For a molecule like this compound, techniques such as NMR, IR, and Mass Spectrometry are used to verify the presence and arrangement of its functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the number and environment of protons. For this molecule, one would expect distinct signals for the two aromatic protons, the amine (NH₂) protons, the carboxylic acid proton, and the two methyl groups. ¹³C NMR provides information on the carbon skeleton, and a unique signal should be observed for each of the nine carbon atoms.[7]
-
Infrared (IR) Spectroscopy : FT-IR spectroscopy is essential for identifying functional groups. Key expected absorptions include N-H stretching from the amino group, a broad O-H stretch from the carboxylic acid, and a sharp C=O stretch from the carbonyl group.[8]
-
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should correspond to the exact mass of the molecule (165.079 Da).[6] The fragmentation pattern can also provide structural information.
Synthesis and Reactivity
This compound is primarily used as a synthetic intermediate.[1] While specific, large-scale industrial synthesis routes are often proprietary, a plausible laboratory-scale synthesis can be designed based on fundamental organic transformations. A common conceptual pathway involves the functionalization of 3,5-dimethylbenzoic acid.
A logical, though generalized, synthetic workflow is outlined below. This represents a standard approach in medicinal chemistry for preparing such substituted anthranilic acids.
Caption: Plausible synthetic route to this compound.
The reactivity of this molecule is dominated by its three functional groups:
-
The amino group can act as a nucleophile, for example, in amide bond formation.
-
The carboxylic acid can undergo esterification or be converted to an acid chloride for further reactions.
-
The combination of the ortho-amino and carboxylic acid groups allows it to be a precursor for generating benzynes , highly reactive intermediates used in cycloaddition reactions.[2]
Applications in Research and Drug Development
The utility of this compound stems from its role as a versatile intermediate. Its structural motifs are found in various target molecules in both pharmaceutical and material sciences.
-
Pharmaceutical Synthesis : Substituted anthranilic acids are precursors to many classes of drugs. While specific drugs derived directly from this compound are not broadly cited, the analogous compound, 3,5-dimethylbenzoic acid, is a known intermediate in the synthesis of quinoline inhibitors targeting viral enzymes like the Dengue NS2B-NS3 protease.[9] This highlights the value of the dimethylated benzoic acid scaffold in medicinal chemistry.
-
Agrochemicals : The closely related 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the production of the insecticide Chlorantraniliprole.[10] This demonstrates the importance of this class of compounds in developing modern crop protection agents.
-
Peptide Chemistry : As an "unnatural" amino acid, it can be incorporated into peptides to create peptidomimetics.[2] These modified peptides can have enhanced stability, specific conformations, or novel biological activities, making them valuable tools in drug discovery.
Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety. The information below is a summary derived from Safety Data Sheets (SDS) and should not replace a full review of the SDS before use.
-
Hazards : The compound may cause skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[11]
-
Precautionary Measures :
-
Storage : Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[1][11]
Experimental Protocol: Quality Control via ¹H NMR
Verifying the identity of a starting material is a critical, self-validating step in any synthetic protocol. The following is a generalized procedure for acquiring a proton NMR spectrum.
Objective: To confirm the identity and assess the purity of a sample of this compound.
Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the this compound sample. b. Transfer the solid to a clean, dry vial. c. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound is soluble and both NH and OH protons will be visible). d. Vortex the vial until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge. b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step to obtain sharp, well-defined peaks.
-
Data Acquisition: a. Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For a standard ¹H NMR, 16-32 scans are typically sufficient. b. Acquire the spectrum.
-
Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in the positive phase. c. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO at ~2.50 ppm). d. Integrate the peaks to determine the relative ratios of different types of protons. e. Analyze the chemical shifts, splitting patterns, and integration values to confirm that they match the expected structure of this compound.
Conclusion
This compound is a foundational chemical intermediate with significant potential in diverse synthetic applications. Its well-defined structure, characterized by ortho-amino and carboxylic acid functionalities on a sterically defined aromatic ring, makes it a reliable building block for complex molecular architectures. A thorough understanding of its properties, guided by rigorous spectroscopic verification and adherence to safety protocols, is essential for leveraging its full potential in the fields of drug discovery, agrochemical development, and materials science.
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solubility of 2-Amino-3,5-dimethylbenzoic acid in organic solvents
An In-Depth Technical Guide on the Solubility of 2-Amino-3,5-dimethylbenzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: The Crucial Role of Solubility in Drug Development
In the realm of pharmaceutical sciences, the journey of a potential drug candidate from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is the issue of solubility. A drug must be in a dissolved state to be absorbed and exert its therapeutic effect, making solubility a critical determinant of bioavailability.[1] For researchers and drug development professionals, a thorough understanding of a compound's solubility profile in various solvents is not merely an academic exercise; it is a cornerstone of formulation development, process chemistry, and ultimately, clinical success. Poorly soluble compounds often necessitate higher doses to achieve therapeutic concentrations, which can lead to increased risks of adverse effects and patient non-compliance.[1]
This guide provides a comprehensive exploration of the solubility of this compound, a compound of interest in medicinal chemistry. While direct, extensive solubility data for this specific molecule is not widely published, this document will equip you with the foundational knowledge and practical methodologies to determine its solubility. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and leverage data from structurally similar molecules to build a predictive understanding of its behavior in various organic solvents.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is intrinsically linked to its structural and electronic properties. For this compound, the key features governing its interaction with solvents are:
-
The Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character to the molecule.
-
The Carboxylic Acid Group (-COOH): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means its ionization state is pH-dependent in aqueous solutions.[2]
-
The Amino Group (-NH2): This is also a polar, hydrophilic group that can act as a hydrogen bond donor. Its basic nature also makes it susceptible to changes in pH in aqueous environments.[2]
-
The Methyl Groups (-CH3): These are nonpolar, hydrophobic groups that increase the lipophilicity of the molecule.
The interplay of these functional groups results in an amphiphilic molecule with both polar and nonpolar regions. Its solubility in a given organic solvent will depend on the balance of interactions between the solute and solvent molecules.
A Predictive Look at Solubility in Different Solvent Classes
Based on the structure of this compound, we can anticipate its solubility behavior in common classes of organic solvents:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and amino groups of the solute. Therefore, moderate to good solubility is expected in these solvents.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid and amino protons. High solubility is often observed in solvents like DMSO and DMF for similar aromatic compounds.[2][3]
-
Nonpolar Solvents (e.g., Toluene, Cyclohexane): The nonpolar nature of these solvents makes them poor partners for the polar functional groups of this compound. Consequently, low solubility is anticipated in these solvents.[3]
Experimental Determination of Equilibrium Solubility
The most reliable method for determining the thermodynamic or equilibrium solubility of a compound is the shake-flask method .[4][5] This technique involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent until equilibrium is reached.[6] The following protocol provides a step-by-step guide for this procedure, followed by gravimetric analysis for quantification.
The Shake-Flask Method: A Step-by-Step Protocol
Materials:
-
This compound (solid)
-
A selection of high-purity organic solvents
-
Glass vials or conical flasks with airtight seals
-
Temperature-controlled orbital shaker or magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Evaporating dishes
-
Drying oven
-
Desiccator
Protocol:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been achieved.[7]
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker. Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[5] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute is no longer changing, which indicates that equilibrium has been reached.[7]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
Quantification: The concentration of this compound in the clear filtrate can now be determined. The gravimetric method is a straightforward and reliable approach.[8][9]
Gravimetric Analysis for Solubility Quantification
-
Initial Weighing: Accurately weigh a clean, dry evaporating dish.
-
Sample Addition: Pipette a known volume of the filtered saturated solution into the weighed evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Drying: Once the solvent has completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.
-
Final Weighing: Cool the dish in a desiccator and weigh it. The mass of the dissolved solute is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.[8]
-
Calculation: The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.
Visualizing the Experimental Workflow
Caption: Solute-Solvent Interactions and Expected Solubility.
Safety and Handling
When working with this compound, it is essential to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Handling: Avoid creating dust. Handle in a well-ventilated area or in a fume hood. * Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes. Seek medical attention. * Skin: In case of contact, wash with soap and water. * Inhalation: If inhaled, move to fresh air. * Ingestion: If swallowed, rinse mouth with water and seek medical advice.
-
Conclusion
References
- Vertex AI Search. (n.d.). Determination of Solubility by Gravimetric Method.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60.
- BenchChem. (2025). Technical Support Center: Addressing Solubility of p-Aminobenzoic Acid (PABA) Derivatives.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- World Health Organization (WHO). (n.d.). Annex 4.
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A Spectroscopic Guide to 3,5-Dimethylanthranilic Acid: An In-Depth Technical Overview for Researchers
Introduction: The Structural Elucidation of a Key Building Block
3,5-Dimethylanthranilic acid, a substituted aromatic amino acid, serves as a valuable intermediate in various fields, including the synthesis of pharmaceuticals and other specialty organic compounds. Its chemical structure, characterized by a benzoic acid core with amino and dimethyl substitutions, imparts specific properties that are of interest in drug development and materials science. A thorough understanding of its molecular architecture is paramount for its effective application, and this is achieved through a multi-faceted spectroscopic approach.
This technical guide provides a detailed analysis of the spectral data for 3,5-Dimethylanthranilic acid. It is important to note that comprehensive, publicly available experimental spectra for this specific molecule are limited. Therefore, this guide leverages high-quality predicted spectral data, grounded in established spectroscopic principles, to offer a robust analytical framework. This approach not only provides a detailed characterization of the molecule but also serves as a practical illustration of how theoretical and empirical knowledge are combined in modern chemical analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the causality behind the spectral features and the experimental logic that underpins structural confirmation.
Molecular Structure and Spectroscopic Correlation
The foundation of any spectral interpretation is a clear understanding of the molecule's structure. The diagram below illustrates the structure of 3,5-Dimethylanthranilic acid with standardized numbering for the aromatic ring, which will be used for NMR peak assignments.
Caption: Molecular structure of 3,5-Dimethylanthranilic acid with IUPAC numbering.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift.
Experimental Protocol (Typical Acquisition): A sample of 3,5-Dimethylanthranilic acid would be dissolved in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, to a concentration of 5-10 mg/mL. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
Predicted ¹H NMR Data and Interpretation:
| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~11-13 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent. |
| ~6.8 - 7.2 | Singlet | 1H | Ar-H (H6) | This aromatic proton is expected to be a singlet due to the lack of adjacent protons for coupling. |
| ~6.6 - 7.0 | Singlet | 1H | Ar-H (H4) | Similar to H6, this aromatic proton is also predicted to be a singlet. |
| ~4.5 - 5.5 | Broad Singlet | 2H | NH₂ | The protons of the primary amine group are exchangeable and often appear as a broad singlet. Their chemical shift is also solvent-dependent. |
| ~2.2 - 2.4 | Singlet | 3H | CH₃ (at C5) | The protons of the methyl group at position 5 are in a relatively shielded environment and appear as a singlet. |
| ~2.1 - 2.3 | Singlet | 3H | CH₃ (at C3) | The protons of the methyl group at position 3 are also shielded and appear as a singlet. |
Note: The predicted chemical shifts are estimates and can vary based on the prediction algorithm and the solvent used.
Causality and Insights: The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups increases the electron density on the aromatic ring, generally shifting the aromatic protons upfield compared to unsubstituted benzoic acid. Conversely, the electron-withdrawing carboxylic acid group (-COOH) deshields the ring. The specific positions of the substituents lead to the predicted chemical shifts for the two remaining aromatic protons. The singlet nature of all the peaks is a key identifying feature, arising from the substitution pattern that isolates each proton from its neighbors.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.
Experimental Protocol (Typical Acquisition): The same sample prepared for ¹H NMR can be used for ¹³C NMR. ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a distinct peak.
Predicted ¹³C NMR Data and Interpretation:
| Predicted Chemical Shift (δ ppm) | Assignment | Rationale for Assignment |
| ~168-172 | C7 (COOH) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. |
| ~148-152 | C2 | This carbon is directly attached to the electron-donating amino group, leading to a downfield shift. |
| ~138-142 | C5 | The carbon atom bearing a methyl group. |
| ~135-139 | C3 | The carbon atom bearing the other methyl group. |
| ~120-125 | C4 | Aromatic CH carbon. |
| ~118-122 | C6 | Aromatic CH carbon. |
| ~110-115 | C1 | The carbon attached to the carboxylic acid group. |
| ~18-22 | C9 (CH₃) | The methyl carbon at position 5. |
| ~17-21 | C8 (CH₃) | The methyl carbon at position 3. |
Note: The predicted chemical shifts are estimates.
Causality and Insights: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons directly attached to the amino group (C2) and the carboxylic acid group (C1) show significant shifts due to the strong electron-donating and electron-withdrawing nature of these groups, respectively. The methyl-substituted carbons (C3 and C5) are also shifted downfield. The two unsubstituted aromatic carbons (C4 and C6) are expected to have shifts in the typical aromatic region. The aliphatic methyl carbons appear far upfield, as expected.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Different chemical bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.
Experimental Protocol (Typical Acquisition): For a solid sample like 3,5-Dimethylanthranilic acid, the IR spectrum is typically obtained using a Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR). A small amount of the sample is mixed with KBr powder and pressed into a thin, transparent disk, or placed directly on an ATR crystal. The spectrum is then recorded using an FTIR spectrometer.
Expected Characteristic IR Absorption Bands:
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1660-1710 | C=O stretch | Carboxylic Acid |
| ~1550-1650 | N-H bend | Primary Amine |
| ~1450-1600 | C=C stretch | Aromatic Ring |
| ~1210-1320 | C-O stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Methyl Groups |
| 690-900 | C-H bend (out-of-plane) | Aromatic Ring |
Interpretation and Causality: The IR spectrum of 3,5-Dimethylanthranilic acid is expected to be rich with information. The very broad absorption in the 2500-3300 cm⁻¹ range due to the O-H stretching of the carboxylic acid is a hallmark feature, often partially obscuring the C-H stretching bands. The sharp, strong peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid. The N-H stretching of the primary amine will likely appear as two distinct peaks in the 3300-3500 cm⁻¹ region. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending bands below 900 cm⁻¹. The C-H stretching of the methyl groups will be visible in the 2850-3000 cm⁻¹ range.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.
Experimental Protocol (Typical Acquisition): A dilute solution of the sample is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source for polar molecules like this, or by Electron Ionization (EI) for more volatile compounds. The molecules are ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
Predicted Mass Spectrometry Data:
-
Molecular Weight: 165.19 g/mol
-
Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺): Expected at m/z 165 (for EI) or 166 (for ESI).
Plausible Fragmentation Pathways: The fragmentation of 3,5-Dimethylanthranilic acid in the mass spectrometer is expected to proceed through several key pathways, providing structural confirmation.
An In-depth Technical Guide to the ¹³C NMR Spectrum of 2-Amino-3,5-dimethylbenzoic acid
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3,5-dimethylbenzoic acid. In the absence of a publicly available experimental spectrum, this guide presents a detailed, theoretically-grounded prediction and interpretation of the spectrum. The principles outlined herein are based on established substituent effects and analysis of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.
Introduction: The Structural Significance of this compound
This compound (CAS No: 14438-32-5) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring an amino group, a carboxylic acid, and two methyl groups on a benzene ring, makes it a valuable building block in synthetic organic chemistry, particularly in the synthesis of complex heterocyclic systems and peptide structures.[2]
¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules. It provides direct insight into the carbon framework by identifying the number of unique carbon environments and offering clues about their electronic surroundings based on their chemical shifts. The predicted spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Predicted ¹³C NMR Spectrum and Peak Assignments
The chemical shifts in a substituted benzene ring are influenced by the electronic nature of the substituents. Electron-donating groups (EDGs), like the amino (-NH₂) and methyl (-CH₃) groups, tend to shield the carbon atoms (especially at the ortho and para positions), causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs), such as the carboxylic acid (-COOH) group, deshield the carbons, shifting their signals to a higher chemical shift (downfield).[3]
The predicted ¹³C NMR chemical shifts for this compound, dissolved in a common NMR solvent like DMSO-d₆, are detailed below. The choice of DMSO-d₆ is strategic for compounds with acidic (-COOH) and basic (-NH₂) protons, as it helps in observing these exchangeable protons in ¹H NMR and is a good solvent for a wide range of organic molecules.[4][5]
Molecular Structure with Carbon Numbering
To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with IUPAC numbering for ¹³C NMR assignment.
Predicted Chemical Shift Data
The following table summarizes the predicted ¹³C NMR chemical shifts (δ) in ppm for each carbon atom. These values are estimated based on the analysis of substituent effects on the benzene ring, drawing from data for compounds like 3,5-dimethylbenzoic acid and various aminobenzoic acids.[5][6][7]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C7 (-COOH) | ~170 | The carbonyl carbon is highly deshielded by the two electronegative oxygen atoms, causing it to appear furthest downfield.[3] |
| **C2 (-C-NH₂) ** | ~148 | The amino group is a strong electron-donating group, which strongly deshields the carbon atom it is directly attached to (ipso-carbon). |
| C3 (-C-CH₃) | ~138 | The ipso-carbon attached to a methyl group is typically deshielded. Its position adjacent to the amino group further influences this shift. |
| C5 (-C-CH₃) | ~137 | Similar to C3, this carbon is deshielded by the attached methyl group. The slight difference arises from its proximity to different neighbors. |
| C4 | ~129 | This carbon is para to the amino group and meta to the carboxylic acid. The shielding effect of the amino group is expected to be significant here. |
| C6 | ~120 | Positioned ortho to the carboxylic acid and meta to the amino group, this carbon experiences deshielding from the -COOH group. |
| C1 (-C-COOH) | ~115 | This ipso-carbon is attached to the electron-withdrawing carboxylic acid group but is shielded by the ortho amino group. The net effect results in a relatively upfield shift for a substituted aromatic carbon. |
| C9 (-CH₃) | ~21 | The chemical shift for methyl groups on a benzene ring typically falls in this region.[6] |
| C8 (-CH₃) | ~18 | This methyl group is ortho to the amino group, which may cause a slight shielding effect compared to C9, resulting in a slightly more upfield signal. |
Causality of Experimental Design Choices
The acquisition of a high-quality ¹³C NMR spectrum is contingent on a well-designed experimental protocol. As a self-validating system, each step is chosen to mitigate potential issues and ensure data integrity.
Solvent Selection
The choice of a deuterated solvent is critical.[4] For this compound, DMSO-d₆ is an excellent choice for the following reasons:
-
Solubility : It readily dissolves polar compounds containing both acidic (-COOH) and basic (-NH₂) functional groups.
-
Chemical Shift of Solvent : The residual solvent peak for DMSO-d₆ appears at approximately 39.5-40.5 ppm, a region that is typically uncrowded in the spectra of aromatic compounds, thus minimizing signal overlap.[8]
-
Hydrogen Bonding : DMSO is a hydrogen bond acceptor, which can influence the chemical shifts of the carbonyl and amino-attached carbons. This interaction is consistent and leads to reproducible spectra.[9]
Acquisition Parameters
-
Proton Decoupling : Standard ¹³C NMR spectra are acquired with broadband proton decoupling. This collapses the carbon-proton couplings into single lines for each unique carbon, simplifying the spectrum and improving the signal-to-noise ratio.
-
Relaxation Delay (d1) : Carbonyl carbons and other quaternary carbons (like C1, C2, C3, and C5) often have long relaxation times. A sufficient relaxation delay (e.g., 2-5 seconds) is necessary to allow these carbons to fully relax between pulses, ensuring that their signal intensities are more quantitative, although intensity is not typically used for integration in standard ¹³C NMR.[3]
-
Number of Scans (ns) : Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
Standard Operating Protocol for ¹³C NMR Acquisition
This section provides a detailed, step-by-step methodology for acquiring the ¹³C NMR spectrum of this compound.
Sample Preparation
-
Weighing : Accurately weigh approximately 20-50 mg of this compound.[4]
-
Dissolution : Transfer the solid into a clean, dry 5 mm NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.
-
Homogenization : Cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief period in an ultrasonic bath may be used if necessary.
Instrument Setup and Calibration
-
Spectrometer : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tuning and Matching : Tune and match the ¹³C probe to the resonant frequency.
-
Locking : Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shimming : Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp spectral lines.
Data Acquisition
-
Experiment : Select a standard proton-decoupled ¹³C NMR pulse sequence (e.g., zgpg30 on a Bruker spectrometer).
-
Parameters :
-
Spectral Width (sw) : Set to a range that encompasses all expected signals (e.g., 0 to 200 ppm).
-
Number of Scans (ns) : Set to a minimum of 1024 scans; increase for dilute samples.
-
Relaxation Delay (d1) : Set to 2 seconds.
-
-
Acquisition : Start the acquisition.
Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening, e.g., 1-2 Hz) and perform a Fourier transform.
-
Phasing : Automatically or manually phase the spectrum to achieve a flat baseline.
-
Baseline Correction : Apply a baseline correction algorithm.
-
Referencing : Calibrate the chemical shift axis by setting the central peak of the DMSO-d₆ multiplet to 39.52 ppm.
-
Peak Picking : Identify and label the peaks to obtain their chemical shifts.
Visualizing the Experimental Workflow
The logical flow from sample preparation to final data analysis can be represented as follows:
Caption: Experimental workflow for ¹³C NMR analysis of this compound.
Conclusion
This guide provides a detailed framework for understanding, predicting, and acquiring the ¹³C NMR spectrum of this compound. By applying fundamental principles of substituent effects and adhering to a rigorous experimental protocol, researchers can confidently use ¹³C NMR spectroscopy to verify the structure of this and related compounds. The predicted chemical shifts serve as a reliable reference for the analysis of experimental data, ensuring the integrity and accuracy of structural elucidation in a research and development setting.
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- Carbon-13 chemical shift assignments of deriv
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Raman spectroscopy of 3,5-Dimethylanthranilic acid
An In-Depth Technical Guide to the Vibrational Analysis of 3,5-Dimethylanthranilic Acid using Raman Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the analysis of 3,5-Dimethylanthranilic acid (3,5-DMAA) using Raman spectroscopy, augmented by theoretical calculations. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol, offering an in-depth exploration of the causality behind the experimental and computational choices. We detail the synergistic approach of combining empirical Raman spectral acquisition with Density Functional Theory (DFT) for the accurate assignment of vibrational modes. This guide serves as a robust resource for characterizing 3,5-DMAA and related substituted anthranilic acid derivatives, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 3,5-Dimethylanthranilic Acid
3,5-Dimethylanthranilic acid ((CH₃)₂C₆H₂-2-(NH₂)CO₂H) is an aromatic amino acid, a derivative of anthranilic acid[1][2]. Anthranilic acid and its analogues are crucial structural motifs in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[3][4][5]. The specific placement of the two methyl groups on the benzene ring of 3,5-DMAA influences its electronic distribution, steric hindrance, and intermolecular interactions, making its precise characterization essential for quality control, synthesis verification, and understanding its role in larger molecular systems, such as peptide synthesis[1].
Raman spectroscopy is a powerful, non-destructive vibrational spectroscopy technique ideal for this purpose[6]. It provides a unique chemical "fingerprint" by probing the vibrational modes of a molecule, which are highly sensitive to its specific structure, functional groups, and crystalline form[7][8]. In pharmaceutical applications, Raman spectroscopy is invaluable for identifying polymorphs, analyzing active pharmaceutical ingredient (API) distribution, and monitoring manufacturing processes[8][9][10].
This guide establishes a validated methodology for obtaining and interpreting the Raman spectrum of 3,5-DMAA, emphasizing the powerful combination of experimental data with quantum chemical calculations to achieve unambiguous vibrational assignments.
Core Principles: Raman Spectroscopy and DFT Synergy
The foundation of this guide rests on a dual-pillar approach that integrates experimental spectroscopy with computational chemistry. This synergy is essential for moving from spectral data to a fundamental understanding of molecular vibrations.
Raman Spectroscopy Fundamentals
When monochromatic light, typically from a laser, interacts with a molecule, most of it is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule[7][11]. This energy shift, known as the Raman shift (measured in wavenumbers, cm⁻¹), is characteristic of the specific chemical bonds and their environment. For 3,5-DMAA, key functional groups such as the carboxylic acid (-COOH), the amine (-NH₂), the methyl groups (-CH₃), and the substituted benzene ring will all give rise to distinct and identifiable Raman peaks.
The Predictive Power of Density Functional Theory (DFT)
While an experimental spectrum provides the "what," Density Functional Theory (DFT) calculations explain the "why." By solving approximations of the Schrödinger equation, DFT can predict a molecule's geometry and its fundamental vibrational frequencies with remarkable accuracy[12]. For the analysis of substituted benzoic acids, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to yield results that are in excellent agreement with experimental data after applying a scaling factor to account for anharmonicity and method approximations[12][13][14]. The output of a DFT frequency calculation not only provides the Raman shifts but also allows for the visualization of the atomic motions for each vibrational mode, enabling definitive peak assignments based on Potential Energy Distribution (PED)[12].
The logical workflow for this combined approach is illustrated below.
Caption: Functional groups contributing to the Raman spectrum.
Predicted Raman Bands and Vibrational Assignments
The following table summarizes the expected Raman bands for 3,5-DMAA, with assignments based on DFT analysis of analogous molecules.[12][13][15][16][17] The exact positions may vary slightly in an experimental spectrum.
| Predicted Raman Shift (cm⁻¹) | Relative Intensity | Vibrational Mode Assignment |
| ~3400 - 3200 | Weak - Medium | N-H stretching modes (amine group) |
| ~3100 - 3000 | Medium | Aromatic C-H stretching modes |
| ~3000 - 2850 | Medium - Strong | C-H stretching modes (methyl groups) |
| ~1700 - 1650 | Strong | C=O stretching mode (carboxylic acid) |
| ~1620 - 1570 | Strong | Aromatic C=C stretching modes & N-H scissoring |
| ~1450 - 1350 | Medium | C-H bending modes (methyl groups) |
| ~1300 - 1200 | Medium | C-N stretching mode |
| ~1000 | Strong | Aromatic ring breathing mode (trigonal) |
| ~900 - 800 | Medium | C-H out-of-plane bending |
| ~600 - 400 | Weak - Medium | O-C=O bending (in-plane), C-C-C ring deformation |
Standard Operating Protocol: DFT Simulation
To validate the experimental assignments, a computational analysis is required. This protocol outlines the standard procedure for performing a DFT-based spectral simulation.
Protocol 2: DFT Calculation for Vibrational Analysis
-
Structure Modeling: Build the 3,5-Dimethylanthranilic acid molecule in a computational chemistry software package (e.g., Gaussian, ORCA).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.
-
-
Frequency Calculation: Using the optimized geometry, perform a frequency calculation with the same method and basis set. This step confirms the structure is a true minimum (no imaginary frequencies) and calculates the harmonic vibrational frequencies and their corresponding Raman activities.
-
Data Extraction: Extract the calculated wavenumbers (cm⁻¹) and Raman activities.
-
Scaling: Apply a uniform scaling factor to the calculated wavenumbers. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of ~0.96-0.97 is common for matching experimental results.[12]
-
Spectral Simulation: Plot the scaled wavenumbers against the calculated Raman intensities to generate a simulated spectrum for direct comparison with the experimental data.
-
Vibrational Mode Analysis: Use visualization software (e.g., GaussView) to animate each vibrational mode and confirm the assignments based on atomic motion (e.g., stretching, bending, rocking).
Conclusion
This guide provides a robust, scientifically-grounded methodology for the comprehensive analysis of 3,5-Dimethylanthranilic acid using Raman spectroscopy. By integrating high-quality experimental data acquisition with the predictive power of Density Functional Theory, researchers can achieve confident and accurate characterization of this important molecule. The protocols and theoretical background presented herein are designed to be adaptable for the analysis of other anthranilic acid derivatives, serving as a valuable tool for quality control, material identification, and fundamental research in the pharmaceutical and chemical sciences.
References
- Govindarajan, M., Ganasan, K., Periandy, S., Mohan, S., & Tedlamelekot, F. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003–2011. [Link]
- Tiwari, D., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development & Research. [Link]
- Mary, Y. S., & Balachandran, V. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 179–189. [Link]
- de Oliveira, C. L., Lages, E. B., & Barreto, J. A. (2020). Raman Spectroscopy for Quantitative Analysis in the Pharmaceutical Industry. Sister Journals of Pharmacy and Pharmacology, 1(1), 22-35. [Link]
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. [Link]
- Bausinger, R. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab.
- Recouvreur, A. (2022). Insight from the lab: the recipe to prepare sample for Raman spectroscopy. University College Cork. [Link]
- Nikolova, S., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Pharmaceuticals, 16(7), 939. [Link]
- Nikolova, S., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. International Journal of Molecular Sciences, 24(18), 13926. [Link]
- Ledru, J. (2021). Raman Spectroscopy for Pharmaceutical Analysis & Quality Control. Contract Pharma. [Link]
- De Leersnyder, F., et al. (2010). Raman spectroscopy for the analysis of drug products and drug manufacturing processes. Pharma Focus Europe. [Link]
- Lopes, F. C., et al. (2022). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Pharmaceuticals, 15(11), 1358. [Link]
- Hausman, D. M., et al. (2005). Application of Raman spectroscopy for on-line monitoring of low dose blend uniformity. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 875-882. [Link]
- ResearchGate. (n.d.). Raman spectra of organic acids.
- Chemistry For Everyone. (2024). How To Prepare Sample For Raman Spectroscopy?. YouTube. [Link]
- Nanophoton. (2020).
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Unlocking the Therapeutic Potential of 2-Amino-3,5-dimethylbenzoic Acid: A Scaffold for Next-Generation Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The anthranilic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of therapeutically relevant molecules.[1][2] 2-Amino-3,5-dimethylbenzoic acid (3,5-DMABA), a specific analog within this class, presents a unique and underexplored opportunity for drug discovery. Its distinct substitution pattern offers a compelling starting point for generating novel molecular architectures with high potential for specificity and potency. This guide provides a comprehensive overview of the potential research applications of 3,5-DMABA, focusing on its utility as a foundational scaffold for the development of novel kinase inhibitors. We will explore the rationale behind this application, propose a detailed experimental workflow from library synthesis to lead optimization, and provide validated protocols to empower researchers in their discovery efforts.
Introduction: The Case for this compound
This compound, also known as 3,5-dimethylanthranilic acid, is an aromatic compound featuring both an amino and a carboxylic acid group.[3] While its direct biological applications are not extensively documented, the broader class of aminobenzoic acids is rich with pharmacological activity, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The structural versatility of these compounds, allowing for substitution at both the amine and carboxyl groups, makes them ideal for creating diverse chemical libraries.[2][5]
The strategic placement of the two methyl groups on the 3,5-DMABA scaffold is particularly noteworthy. These groups can influence the molecule's conformation, lipophilicity, and metabolic stability, while also providing steric hindrance that can be exploited to achieve selective binding to a biological target. This inherent structural complexity makes 3,5-DMABA a prime candidate for late-stage functionalization and the development of targeted therapeutics.[6]
Physicochemical Properties and Structural Data
A thorough understanding of the foundational properties of a scaffold is critical for any drug discovery campaign. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 14438-32-5 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [7][8] |
| Molecular Weight | 165.19 g/mol | [7] |
| Appearance | White to cream or brown crystalline powder | [3][7] |
| Melting Point | 194-196 °C | [3][8] |
| Synonyms | 3,5-Dimethylanthranilic Acid | |
| SMILES | CC1=CC(C)=C(N)C(=C1)C(O)=O | [7] |
| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [7] |
Core Research Application: A Scaffold for Novel Kinase Inhibitors
We propose the primary research application of 3,5-DMABA to be its use as a core scaffold for the discovery of novel protein kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The aniline and benzoic acid moieties of the 3,5-DMABA structure are common pharmacophoric elements found in numerous FDA-approved kinase inhibitors.
Rationale:
-
Bioisosteric Potential: The anthranilic acid core can act as a bioisostere for other hinge-binding motifs in known kinase inhibitors.
-
Dual Functional Handles: The amino group (position 2) and the carboxylic acid group (position 1) serve as convenient and reactive handles for combinatorial library synthesis, allowing for the exploration of vast chemical space.
-
Modulation of Selectivity: The methyl groups at positions 3 and 5 can be used to probe steric pockets within the ATP-binding site of kinases, potentially leading to inhibitors with high selectivity for a specific target and reducing off-target effects.
Hypothetical Target Pathway: PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a frequent event in human cancers, making it a high-priority target for drug development. Notably, a related compound, 2-amino-3-chlorobenzoic acid, has demonstrated activity against this pathway in breast cancer cells.[9] This provides a strong rationale for screening a 3,5-DMABA-based library against key kinases in this cascade, such as PI3K, AKT, and mTOR.
Caption: PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Experimental Workflow for Inhibitor Discovery and Development
A systematic and logical workflow is essential for the successful identification and optimization of a novel kinase inhibitor from a scaffold like 3,5-DMABA.
Caption: A streamlined workflow for kinase inhibitor discovery using 3,5-DMABA.
Detailed Experimental Protocols
The following protocols provide a robust framework for executing the discovery phase of the proposed research.
Protocol 5.1: Synthesis of a 3,5-DMABA Amide Library
This protocol describes a general method for creating a diverse library by coupling various carboxylic acids to the amino group of 3,5-DMABA.
Objective: To generate a 10-100 compound library for initial screening.
Materials:
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a 10 mL round-bottom flask, dissolve this compound (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF (3-5 mL).
-
Activator Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with EtOAc (20 mL).
-
Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 5.2: In Vitro PI3Kα Kinase Inhibition Assay
This protocol uses a luminescence-based assay to measure the inhibition of PI3Kα, a key isoform in the pathway.
Objective: To determine the IC₅₀ values of the synthesized 3,5-DMABA derivatives against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Synthesized library compounds dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% Brij-35)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Serially dilute the test compounds in DMSO and add 1 µL to the wells of a 384-well plate. Include wells for a positive control (known inhibitor, e.g., Wortmannin) and a negative control (DMSO only).
-
Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP2 substrate in assay buffer. Add 10 µL of this mix to each well.
-
Incubation: Incubate the plate at room temperature for 15-20 minutes to allow compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of ATP in assay buffer (final concentration typically near the Kₘ for the enzyme). Add 10 µL to each well to start the kinase reaction.
-
Reaction Progression: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The reagent measures the amount of ATP remaining; a lower signal indicates higher kinase activity.
-
Signal Reading: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 5.3: Cell-Based Proliferation (MTT) Assay
This protocol assesses the effect of hit compounds on the proliferation of a cancer cell line known to have an active PI3K/AKT pathway (e.g., MDA-MB-231).
Objective: To evaluate the anti-proliferative activity of hit compounds in a cellular context.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Hit compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the hit compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment compared to the vehicle control. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for modern drug discovery. Its structural features are highly amenable to the development of selective kinase inhibitors, particularly for well-validated oncology targets within the PI3K/AKT/mTOR pathway. The experimental framework provided in this guide offers a clear and actionable path for researchers to systematically synthesize, screen, and validate novel drug candidates derived from this versatile starting material. Future work should focus on expanding the diversity of the synthesized library and exploring its potential against a broader panel of kinases to uncover new therapeutic opportunities.
References
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- 2. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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biological activity of 3,5-Dimethylanthranilic acid derivatives
An In-depth Technical Guide to the Biological Activity of 3,5-Dimethylanthranilic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) and its analogues represent a privileged pharmacophore in medicinal chemistry, forming the foundational framework for a multitude of therapeutic agents.[1][2] The inherent reactivity of its amino and carboxylic acid groups allows for extensive chemical modification, yielding vast compound libraries for comprehensive structure-activity relationship (SAR) analysis.[2] These derivatives are renowned for their broad spectrum of biological activities, including well-established anti-inflammatory drugs like the fenamates (e.g., mefenamic acid), as well as compounds with demonstrated antimicrobial, antiviral, analgesic, and anticancer properties.[3][4][5][6]
This guide focuses specifically on the derivatives of 3,5-Dimethylanthranilic acid. The introduction of methyl groups at the 3 and 5 positions of the benzene ring significantly alters the molecule's electronic and steric properties, potentially enhancing potency, selectivity, or metabolic stability. We will explore the synthesis, diverse biological activities, and mechanistic underpinnings of these derivatives, providing field-proven insights and detailed experimental protocols for their evaluation.
Synthetic Pathways to 3,5-Dimethylanthranilic Acid Derivatives
The core structure of 3,5-Dimethylanthranilic acid offers two primary sites for chemical derivatization: the nucleophilic amino group (-NH₂) and the carboxylic acid group (-COOH). This allows for the synthesis of a wide array of amides, esters, and heterocyclic compounds. A general approach often involves the acylation of the amino group or the amidation/esterification of the carboxylic acid.
For instance, N-acyl derivatives can be synthesized by reacting 3,5-Dimethylanthranilic acid with various acyl chlorides or carboxylic acids in the presence of a coupling agent. This approach is fundamental to creating N-arylanthranilic acids, a class known for potent anti-inflammatory effects.[3]
Caption: General workflow for the synthesis of N-acyl derivatives.
A Spectrum of Biological Activities
Derivatives of anthranilic acid are pleiotropic, engaging multiple biological targets to exert a range of therapeutic effects. The substitution pattern, such as the dimethyl framework, fine-tunes this activity.
Anticancer and Cytotoxic Activity
A significant area of investigation for anthranilic acid derivatives is oncology.[4][7] While direct studies on 3,5-dimethyl derivatives are emerging, compelling data from closely related analogues like N,N-dimethyl-anthranilic acid provide a strong rationale for their potential.
Mechanism of Action: Induction of Apoptosis N,N-dimethyl-anthranilic acid, isolated from the mushroom Calvatia nipponica, has demonstrated significant cytotoxicity against MDA-MB-231 human breast cancer cells, with an IC₅₀ value of 90.28 ± 4.23 μM.[8] This activity is comparable to the standard chemotherapeutic agent cisplatin (IC₅₀ of 99.13 ± 2.91 μM) in the same study.[8] The primary mechanism is the induction of apoptosis, or programmed cell death.[8]
Treatment with this compound leads to the upregulation of key pro-apoptotic proteins, including:
-
Caspases: Cleaved caspase-3, -8, and -9 are significantly increased, indicating activation of both the intrinsic and extrinsic apoptotic pathways.[8]
-
Bcl-2 Family Proteins: Levels of the pro-apoptotic proteins Bax and Bad are elevated, while the anti-apoptotic protein Bcl-2 is decreased.[8] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane.
-
Cytochrome c: Increased cytosolic Cytochrome c confirms mitochondrial involvement, a hallmark of the intrinsic apoptotic pathway.[8]
Caption: Apoptotic pathway induced by anthranilic acid derivatives.
Quantitative Cytotoxicity Data The cytotoxic effects of various compounds isolated alongside N,N-dimethyl-anthranilic acid highlight the potential within this chemical class.
| Compound | Cell Line | IC₅₀ (μM) |
| N,N-dimethyl-anthranilic acid | MDA-MB-231 | 90.28 ± 4.23[8] |
| Cisplatin (Positive Control) | MDA-MB-231 | 99.13 ± 2.91[8] |
| N,N-dimethyl-anthranilic acid | C2C12, A549, HepG2 | > 100[8] |
This selectivity for the cancer cell line over non-cancerous or other cancer cell lines is a promising characteristic for drug development.
Anti-inflammatory and Analgesic Activity
The N-arylanthranilic acids, known as fenamates, are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] Their derivatives exhibit potent anti-inflammatory, analgesic, and antipyretic activities.[5]
Mechanism of Action: COX and 5-LOX Inhibition The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.[5][9] Some newer derivatives are being investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), which could offer a safer profile by also inhibiting the production of leukotrienes, another class of inflammatory mediators.[5] Studies on novel amide derivatives have shown high selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[9]
For example, two derivatives, JS-3 and JS-4, showed in vitro COX-2 selectivity ratios of 5.56 and 13.70, respectively.[9] In animal models of rheumatoid arthritis, these compounds significantly decreased inflammatory parameters like IL-1β, IL-6, and PGE₂.[9]
Antimicrobial Activity
Anthranilic acid derivatives have been explored for their potential to combat bacterial and fungal pathogens.[10] Research has shown that specific derivatives, such as anthranilohydrazide and N-phenyl anthranilic acid, exhibit significant antibacterial activity.[10]
Mechanism of Action: Varied and Emerging The exact mechanisms can vary. Some derivatives may disrupt bacterial cell wall synthesis, while others could interfere with essential metabolic pathways.[11] For instance, some anthranilic acids have been identified as inhibitors of MabA (FabG1), an essential enzyme in the mycolic acid synthesis pathway of Mycobacterium tuberculosis.[12] However, further studies revealed their broader antitubercular activity was also due to the carboxylic acid moiety inducing intrabacterial acidification, acting as a protonophore.[12] This dual-action potential makes them intriguing candidates for new antibiotic development.
Experimental Methodologies: A Practical Guide
To ensure scientific integrity, the protocols described below are self-validating systems for assessing the .
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,5-Dimethylanthranilic acid derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection (Annexin V Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Seed and treat cells with the test compound at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic model for evaluating acute anti-inflammatory activity.
-
Animal Acclimatization: Use male Wistar rats (150-200g) and allow them to acclimatize for one week.
-
Grouping: Divide animals into groups: Control (vehicle), Standard (e.g., Phenylbutazone, 50 mg/kg), and Test groups (different doses of the derivative).
-
Drug Administration: Administer the test compounds and standard drug orally (p.o.).
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Workflow for the in vivo anti-inflammatory assay.
Conclusion and Future Directions
The 3,5-Dimethylanthranilic acid scaffold is a promising starting point for the development of novel therapeutic agents. The existing body of research on closely related anthranilic acid derivatives provides a strong foundation for exploring their potential in oncology, inflammation, and infectious diseases. The dimethyl substitutions may confer advantageous properties, such as enhanced target binding or improved pharmacokinetic profiles, which warrants further investigation.
Future research should focus on synthesizing a focused library of 3,5-dimethyl derivatives and screening them across a wide range of biological assays. Mechanistic studies, including target identification and validation, will be crucial for advancing the most promising candidates through the drug development pipeline. The combination of rational design, robust synthesis, and rigorous biological evaluation will unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Lee, S. Y., et al. (2023). N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells.
- Desai, P. S., & Desai, K. R. (1983).
- Scherrer, R. A., & Winder, C. V. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung.
- Srivastava, S. K., et al. (2004).
- Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1)
- Prasher, P., & Sharma, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.
- Asif, M. (2014). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. American Journal of Medicine Studies.
- Al-Obeidi, F. A., et al. (2011).
- Bojthe, B., et al. (2023).
- Wiklund, P., & Bergman, J. (2006).
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- El-Naggar, M., et al. (2020). The Design and Development of Potent Small Molecules as Anticancer Agents Targeting EGFR TK and Tubulin Polymerization.
- Kamal, A., et al. (2008). Anthranilic acid derivatives as anticancer agents and process for the preparation thereof.
- Morsy, M. A., et al. (2022).
- Prasher, P., & Sharma, M. (2021).
- Tiwari, D., et al. (2012). SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES.
- Kumar, B. C. (2024). Review on Synthesis and Pharmacological Activities of Anthranilic Acid Derivatives. International Journal of Pharmaceutical Sciences.
- Nasr, T., et al. (2022). Hands-on Synthetic Approaches and Biological Activities of Anthranilic Acid Derivatives: A mini-review. Egyptian Journal of Chemistry.
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The Unsung Scaffold: A Technical Guide to the Role of 2-Amino-3,5-dimethylbenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that, with judicious modification, can interact with a wide array of biological targets. While some of these scaffolds are celebrated and extensively studied, others, like 2-Amino-3,5-dimethylbenzoic acid, represent a quieter, yet significant, opportunity for innovation. This technical guide delves into the core attributes of this versatile building block, offering a comprehensive overview of its synthesis, chemical reactivity, and burgeoning role in the development of novel therapeutic agents. Far from a rigid recitation of facts, this document is structured to provide a narrative of scientific discovery, elucidating the causality behind experimental choices and grounding claims in robust, verifiable data.
I. Foundational Chemistry: Understanding the Core Moiety
This compound, also known as 3,5-dimethylanthranilic acid, possesses a unique substitution pattern that imparts a specific set of physicochemical properties. The presence of the carboxylic acid and amino groups on the benzene ring makes it an analogue of anthranilic acid, a well-established pharmacophore in its own right.[1][2] The strategic placement of two methyl groups at the 3 and 5 positions, however, introduces steric and electronic effects that can be exploited by the medicinal chemist to fine-tune molecular interactions and metabolic stability.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| CAS Number | 14438-32-5 | [3] |
| Appearance | White to cream to yellow to brown crystals or powder | [3] |
The interplay of the electron-donating amino and methyl groups with the electron-withdrawing carboxylic acid group influences the reactivity of the aromatic ring, making it amenable to a variety of chemical transformations. This inherent reactivity is the cornerstone of its utility as a scaffold.
II. The Synthetic Keystone: Pathways to Derivatization
The true value of this compound lies in its capacity to serve as a starting material for the synthesis of more complex, biologically active molecules. Its bifunctional nature—the amino and carboxylic acid groups—allows for a diverse range of derivatizations, primarily through the formation of amides and esters.
A. Amide Bond Formation: A Gateway to Bioactivity
The reaction of the amino group of this compound with various carboxylic acids or their activated derivatives is a fundamental strategy for generating libraries of bioactive compounds. Similarly, the carboxylic acid moiety can be coupled with a wide array of amines. Amide derivatives of anthranilic acids are known to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][4]
Experimental Protocol: General Amide Synthesis
A common method for forming the amide bond involves the use of a coupling agent, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Step-by-Step Methodology:
-
Dissolution: Dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.
-
Addition of Amine: Add the amine (1.0 equivalent), in this case, a derivative of this compound, to the reaction mixture, followed by the addition of DIPEA (2.0 equivalents).
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide.
This robust protocol can be adapted for a wide range of substrates, enabling the synthesis of diverse compound libraries for screening.
B. Heterocycle Synthesis: Building Complexity
This compound is also a valuable precursor for the synthesis of various heterocyclic systems. The amino and carboxylic acid groups can participate in cyclization reactions to form fused ring systems, which are often found in the core structures of medicinally important compounds.
III. Medicinal Chemistry Applications: From Scaffold to Drug Candidate
While the exploration of this compound in medicinal chemistry is still evolving, several key areas have emerged where its derivatives show significant promise.
A. Kinase Inhibitors: Targeting Cellular Signaling
The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The general structure of many kinase inhibitors often includes a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase's ATP-binding site. The 2-aminobenzamide scaffold, a derivative of this compound, has been identified as a template for the development of potent and selective kinase inhibitors.
A notable example is the discovery of a series of 2-amino-3,5-diarylbenzamides as inhibitors of IκB kinase (IKK-α and IKK-β). T[5]hese kinases are central to the NF-κB signaling pathway, which is implicated in inflammation and cancer. The structure-activity relationship (SAR) studies of these compounds revealed that the 2-aminobenzamide core provides a crucial hydrogen bonding interaction with the kinase hinge region. The dimethyl substitution pattern on the core could potentially be explored to modulate selectivity and pharmacokinetic properties.
Illustrative Signaling Pathway:
Caption: The iterative cycle of SAR-driven drug discovery.
V. Future Perspectives and Conclusion
This compound represents a scaffold with considerable untapped potential in medicinal chemistry. While its application has been more prominent in the agrochemical industry, the foundational principles of molecular recognition and structure-based design are universal. The existing literature on related anthranilic acid derivatives provides a strong rationale for the continued exploration of this specific building block in the search for novel therapeutics.
F[1][2]uture research should focus on:
-
Diversity-Oriented Synthesis: The creation of large, diverse libraries of compounds derived from this compound to screen against a wide range of biological targets.
-
Fragment-Based Drug Discovery: Utilizing the core scaffold as a starting point for fragment-based approaches to identify novel binding interactions.
-
Computational Modeling: Employing in silico methods to predict the binding modes of derivatives and to guide the design of more potent and selective compounds.
References
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 945-958. [Link]
- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review.
- Prasher, P., & Sharma, M. (2021).
- Chandrashekhara Kumar B, Arun A Bhagwath, Chandrashekar K S. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences, 2(7), 2143-2174. [Link]
- Nasr, T., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 28(1), 359. [Link]
- Chandrashekhara Kumar B, et al. (2024).
- Chandrashekhara Kumar B, et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences. [Link]
- Baxter, A., et al. (2004). The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-2821. [Link]
- Gallant, M., et al. (2011). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Bioorganic & Medicinal Chemistry Letters, 21(15), 4567-4571. [Link]
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2-Amino-3,5-dimethylbenzoic Acid: A Versatile Scaffolding for Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Amino-3,5-dimethylbenzoic acid, a substituted anthranilic acid, has emerged as a crucial building block in modern organic synthesis. Its unique arrangement of an amine, a carboxylic acid, and a sterically hindered, electron-rich aromatic ring provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of its physicochemical properties, reactivity, and its pivotal role in the synthesis of high-value compounds, particularly next-generation agrochemicals. We provide detailed, field-proven protocols and mechanistic insights to empower researchers in leveraging this compound for their synthetic campaigns.
Core Physicochemical & Safety Profile
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis. This compound is typically a stable, crystalline solid, but requires specific handling due to its irritant nature.
Key Properties
All quantitative data for this compound has been consolidated in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 14438-32-5 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [4] |
| Appearance | White to cream or brown crystalline powder | [1][2][3] |
| Melting Point | 194-196 °C (lit.) | [1][2] |
| Boiling Point | 322 °C (Predicted) | [2] |
| IUPAC Name | This compound | [3] |
| InChI Key | GIMYRAQQQBFFFJ-UHFFFAOYSA-N | [3] |
| SMILES | CC1=CC(C)=C(N)C(=C1)C(O)=O | [3] |
Safety, Handling, and Storage
Expert Insight: While not classified as hazardous for transport, this compound is a known irritant.[2] Proper engineering controls and personal protective equipment are non-negotiable for safe handling.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).[5][6] May cause respiratory irritation (H335).[5] Some suppliers provide more stringent warnings, including suspicion of causing genetic defects, cancer, or reproductive harm, and it is crucial to consult the specific Safety Data Sheet (SDS) from your vendor.[7]
-
Handling Protocols:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] Keep away from strong oxidizing agents.[2]
The Synthetic Versatility of this compound
The synthetic utility of this molecule stems from its three distinct functional regions: the nucleophilic amine, the carboxylic acid, and the activated aromatic ring. The methyl groups provide steric hindrance and electronic effects that can direct reactivity and influence the final conformation of target molecules.
Its most prominent application is as a key intermediate in the synthesis of pharmaceuticals, dyes, and particularly, anthranilamide-class insecticides such as Chlorantraniliprole and Cyantraniliprole.[2][8][9] The synthetic strategies for these complex products often involve sequential modification of the core scaffold.
Caption: Key synthetic transformations of this compound.
Core Synthetic Protocols: A Practical Guide
The following protocols are representative of common transformations performed on substituted anthranilic acids and are adapted from established industrial processes.
Protocol 1: Electrophilic Bromination of the Aromatic Ring
The introduction of a halogen at the 5-position is a critical first step for many synthetic routes, enabling subsequent cross-coupling or nucleophilic substitution reactions. A common and effective method utilizes a combination of hydrogen bromide and hydrogen peroxide.[10][11]
Causality Behind Choices:
-
Reagents: The HBr/H₂O₂ system is preferred over elemental bromine for its operational simplicity and improved safety profile. It generates bromine in situ, minimizing handling of highly corrosive and volatile Br₂.
-
Protection: For this specific transformation, it is often advantageous to first convert the carboxylic acid to an ester. This prevents unwanted side reactions and improves solubility in organic solvents.
-
Temperature Control: Maintaining the reaction at a controlled temperature (e.g., ~30°C) is crucial to prevent the formation of undesired poly-brominated or oxidative degradation byproducts.[10]
Step-by-Step Methodology (Ester Protection Variant):
-
Esterification: Convert this compound to its methyl or ethyl ester using standard conditions (e.g., refluxing in the corresponding alcohol with a catalytic amount of sulfuric acid). Purify the resulting ester by extraction and solvent removal.
-
Reaction Setup: In a three-necked flask equipped with a thermometer, dropping funnel, and magnetic stirrer, dissolve the 2-amino-3,5-dimethylbenzoate ester in a suitable solvent.
-
Bromination: Cool the solution to the target temperature. Add aqueous hydrogen bromide (48%) dropwise.[12] Following this, add hydrogen peroxide (30%) dropwise via the dropping funnel, ensuring the temperature does not exceed the set limit.[12]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess peroxide and bromine.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product, 2-amino-5-bromo-3,5-dimethylbenzoate, can be purified by recrystallization from a suitable solvent system like ethanol or methanol to yield the final product.[10]
Protocol 2: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide
This protocol illustrates a multi-step synthesis that modifies all three functional regions of the parent molecule, showcasing its utility in building complex insecticide intermediates.[9][13]
Causality Behind Choices:
-
Isatoic Anhydride Formation: Converting the anthranilic acid to an isatoic anhydride using a reagent like triphosgene is a classic strategy. This activates the carboxyl group and protects the amine simultaneously, priming the molecule for selective reaction with a nucleophile.[13]
-
Amidation: The subsequent addition of methylamine selectively opens the anhydride ring to form the desired N-methyl benzamide, a key structural motif in many bioactive molecules.[13]
-
Chlorination: Using a controlled chlorinating agent like sulfuryl chloride allows for regioselective chlorination at the activated 5-position of the ring.[13]
Caption: Workflow for the synthesis of a key agrochemical intermediate.
Step-by-Step Methodology:
-
Anhydride Formation: In a suitable solvent like methylene chloride, add this compound. Cool the mixture to 0-10°C. Add pyridine, followed by a solution of triphosgene in methylene chloride, maintaining the low temperature.[13] Allow the reaction to proceed for several hours at room temperature.[13]
-
Anhydride Isolation: Quench the reaction with water and cool to precipitate the isatoic anhydride intermediate. Filter the solid, wash with water, and dry thoroughly.[13]
-
Amidation: Dissolve the dried anhydride in methylene chloride. Add an aqueous solution of methylamine (e.g., 40%) and stir at room temperature for several hours until the conversion is complete (monitored by TLC/HPLC).[13]
-
Workup & Isolation: Add water to the reaction mixture and separate the organic layer. Wash, dry, and concentrate the organic phase to yield the crude 2-amino-N,3-dimethylbenzamide.[13]
-
Chlorination: Dissolve the amide product in methylene chloride. Add sulfuryl chloride and stir at room temperature for approximately 3 hours.[13]
-
Final Workup: Carefully quench the reaction with water. Adjust the pH to be basic (pH 8.5-9.5) using a lye solution at low temperature (-5 to 5°C).[13] Separate the organic layer, concentrate it, and precipitate the final product by adding a methanol/water mixture.[13]
-
Purification: Filter the solid, wash with appropriate solvents (e.g., water, acetonitrile), and dry under vacuum to obtain the pure 2-amino-5-chloro-N,3-dimethylbenzamide.[13]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its well-defined reactivity and commercially available nature make it an ideal starting point for multi-step syntheses. By understanding the interplay of its functional groups and leveraging the robust protocols available, researchers can efficiently construct novel and complex molecules for applications spanning from crop protection to human health. This guide serves as a foundational resource, providing both the practical steps and the scientific rationale necessary to unlock the full potential of this versatile building block.
References
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- WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
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The Genesis of a Moiety: Unraveling the Discovery and History of 3,5-Dimethylanthranilic Acid
A cornerstone in the synthesis of specialized organic molecules, 3,5-Dimethylanthranilic acid, has a history rooted in the broader exploration of substituted aromatic compounds. While its initial discovery is not marked by a singular, celebrated event, its emergence can be traced through the systematic expansion of synthetic organic chemistry in the late 19th and early 20th centuries. This guide delves into the historical context of its discovery, plausible early synthetic routes, and its significance for researchers, scientists, and drug development professionals.
Introduction: The Significance of a Substituted Anthranilic Acid
3,5-Dimethylanthranilic acid, also known as 2-amino-3,5-dimethylbenzoic acid, is an aromatic carboxylic acid and a member of the anthranilic acid family. Anthranilic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and fragrances. The specific substitution pattern of two methyl groups at the 3 and 5 positions of the benzene ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and the characteristics of its downstream products. These attributes make it a valuable building block in medicinal chemistry and materials science.
Historical Context: The Rise of Synthetic Aromatic Chemistry
The discovery of 3,5-Dimethylanthranilic acid is intrinsically linked to the flourishing of organic chemistry in the latter half of the 19th century. Following the determination of the structure of benzene by August Kekulé in 1865, a surge of research focused on the synthesis and characterization of substituted benzene derivatives. Early investigations into the reactions of coal tar derivatives, such as toluene and xylenes, laid the groundwork for the preparation of a vast number of new aromatic compounds.
While a definitive first synthesis of 3,5-Dimethylanthranilic acid is not readily apparent in prominent historical chemical literature under its specific name, its creation would have been a logical extension of the systematic studies on polysubstituted benzoic acids and anilines. Key advancements in nitration, reduction, and carboxylation reactions during this period provided the necessary tools for chemists to explore the synthesis of such molecules.
Plausible Early Synthetic Pathways
The initial synthesis of 3,5-Dimethylanthranilic acid likely emerged from the exploration of reactions on readily available precursors. Two primary retrospective synthetic pathways can be postulated based on the chemical knowledge of the era.
From 3,5-Dimethylaniline (m-Xylidine)
One of the most logical starting materials for the early synthesis would have been 3,5-dimethylaniline (also known as sym-m-xylidine). This compound was accessible through the nitration and subsequent reduction of m-xylene, a component of coal tar. The introduction of a carboxyl group onto the 3,5-dimethylaniline ring would have been the key challenge.
A plausible, albeit multi-step, route would involve the protection of the amino group, followed by a reaction to introduce the carboxyl functionality. A common method of the time for introducing a carboxyl group was through the Sandmeyer reaction or a related diazotization-cyanation sequence followed by hydrolysis. However, a more direct carboxylation method, though less common in that period for anilines, might have been explored.
From 3,5-Dimethylbenzoic Acid
Another feasible route would commence with 3,5-dimethylbenzoic acid. This precursor could be synthesized by the oxidation of mesitylene (1,3,5-trimethylbenzene), another coal tar derivative. A known method involved the oxidation of one of the methyl groups of mesitylene using nitric acid.[1] The subsequent challenge would be the introduction of an amino group at the 2-position.
This would typically be achieved through a nitration reaction followed by reduction. The nitration of 3,5-dimethylbenzoic acid would be expected to yield 2-nitro-3,5-dimethylbenzoic acid due to the directing effects of the existing substituents. Subsequent reduction of the nitro group, for which various methods were available (e.g., using tin and hydrochloric acid), would furnish the desired 3,5-Dimethylanthranilic acid.
The following diagram illustrates this plausible historical synthetic pathway:
Caption: Plausible Historical Synthesis of 3,5-Dimethylanthranilic Acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dimethylanthranilic acid is provided in the table below.
| Property | Value | Reference |
| CAS Number | 14438-32-5 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Appearance | Off-white to brown powder | [2] |
| Melting Point | 194-196 °C | [2] |
| Solubility | Information not widely available |
Modern Synthetic Protocols & Significance in Drug Development
While the historical synthesis likely involved harsh reagents and modest yields, modern organic synthesis offers more efficient and selective methods for the preparation of 3,5-Dimethylanthranilic acid. These methods often leverage advanced catalytic systems and provide better control over regioselectivity.
The importance of substituted anthranilic acids as "privileged scaffolds" in medicinal chemistry cannot be overstated. The fenamates, a class of non-steroidal anti-inflammatory drugs (NSAIDs), are derivatives of N-phenylanthranilic acid.[3][4] The substitution pattern on the anthranilic acid core is crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these drugs.
3,5-Dimethylanthranilic acid, with its specific substitution, provides a unique building block for the synthesis of novel bioactive molecules. The methyl groups can influence the conformation of the molecule, its binding to biological targets, and its metabolic stability. Researchers in drug discovery utilize such substituted cores to generate libraries of compounds for screening against various diseases, including inflammatory disorders, cancer, and infectious diseases.
Conclusion
The discovery and history of 3,5-Dimethylanthranilic acid are emblematic of the broader narrative of synthetic organic chemistry. While its initial synthesis may not be a landmark event, its existence is a testament to the systematic and exploratory nature of chemical research in the late 19th and early 20th centuries. Today, it continues to be a relevant and valuable molecule for scientists and researchers, serving as a key component in the design and synthesis of novel compounds with potential therapeutic applications. Its story underscores the enduring legacy of foundational synthetic methodologies and the continuous evolution of organic chemistry in the quest for new and improved functional molecules.
References
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Methodological & Application
Application Note: A Practical, High-Yield Synthesis of 2-Amino-3,5-dimethylbenzoic Acid
Introduction
2-Amino-3,5-dimethylbenzoic acid is a valuable substituted anthranilic acid derivative that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern makes it an important intermediate for accessing complex molecular architectures. While the request specified m-toluic acid as the starting material, a direct and efficient pathway to introduce a second methyl group at the 5-position is synthetically challenging due to the deactivating nature of the carboxylic acid group.
This application note details a more practical and field-proven two-step synthetic route starting from the commercially available 3,5-dimethylbenzoic acid. This approach involves a regioselective nitration followed by a clean and efficient reduction, providing a reliable and scalable method for producing high-purity this compound.
Overall Synthetic Scheme
The synthesis is a two-step process beginning with the electrophilic nitration of 3,5-dimethylbenzoic acid to form the key intermediate, 2-nitro-3,5-dimethylbenzoic acid. This intermediate is then subjected to catalytic hydrogenation to yield the final product.
Caption: Overall experimental workflow for the synthesis.
Part 1: Electrophilic Nitration of 3,5-Dimethylbenzoic Acid
Scientific Rationale and Mechanistic Insights
The first step is the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid. The reaction employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid," which generates the highly electrophilic nitronium ion (NO₂⁺) in situ[1].
The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The two methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The positions ortho to both methyl groups (positions 2 and 6) are the most activated. The carboxylic acid directs incoming electrophiles to the positions meta to it (positions 5 and, conceptually, 1). The convergence of these directing effects strongly favors substitution at the 2- and 6-positions. Due to steric hindrance from the adjacent carboxylic acid and methyl group, substitution occurs predominantly at the 2-position, yielding 2-nitro-3,5-dimethylbenzoic acid as the major product[2].
Maintaining a low reaction temperature (0–10 °C) is critical. Nitration is a highly exothermic process; low temperatures prevent thermal runaway and minimize the formation of dinitrated or other side products, thus ensuring high selectivity[3][4].
Experimental Protocol: Synthesis of 2-Nitro-3,5-dimethylbenzoic Acid
Materials:
-
3,5-Dimethylbenzoic acid (CAS: 499-06-9)[5]
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter flask
Procedure:
-
Setup: Equip a 250 mL three-necked flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: Carefully add 50 mL of concentrated sulfuric acid to the flask. Once cooled to below 10 °C, slowly add 10.0 g (0.067 mol) of 3,5-dimethylbenzoic acid in portions, ensuring the temperature does not exceed 15 °C. Stir until all the solid has dissolved.
-
Cooling: Cool the resulting solution to 0–5 °C with vigorous stirring.
-
Nitrating Mixture Preparation: In a separate beaker, cautiously prepare the nitrating mixture by adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Cool this mixture in a separate ice bath.
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of the benzoic acid over 45–60 minutes. Critically, maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A pale yellow precipitate will form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product, 2-nitro-3,5-dimethylbenzoic acid, in a vacuum oven at 50 °C to a constant weight.
Part 2: Catalytic Hydrogenation of 2-Nitro-3,5-dimethylbenzoic Acid
Scientific Rationale and Mechanistic Insights
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a highly efficient and clean method for this purpose[6][7]. This protocol utilizes palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the reductant.
The mechanism involves the adsorption of both the nitro compound and hydrogen onto the surface of the palladium catalyst. The H-H bond is cleaved, and the hydrogen atoms are transferred stepwise to the nitro group, which is reduced through nitroso and hydroxylamine intermediates to the final amine. This method is favored for its high chemoselectivity (it typically does not reduce the carboxylic acid or the aromatic ring under these conditions) and for producing water as the only byproduct, which simplifies purification[8]. The reaction is monitored by the cessation of hydrogen uptake, indicating completion[6].
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Nitro-3,5-dimethylbenzoic acid (from Part 1)
-
10% Palladium on Carbon (Pd/C) catalyst (wetted, ~50% water)
-
Methanol (MeOH), reagent grade
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas (for inerting)
-
Celite® (for filtration)
Equipment:
-
Parr hydrogenation apparatus or a similar setup
-
Heavy-walled hydrogenation flask
-
Magnetic stirrer and stir bar
-
Filtration setup (Büchner funnel or Celite® pad)
Procedure:
-
Setup: Place 9.0 g (0.046 mol) of 2-nitro-3,5-dimethylbenzoic acid and a magnetic stir bar into a heavy-walled hydrogenation flask.
-
Dissolution: Add 100 mL of methanol to the flask and stir to dissolve the nitro compound.
-
Inerting: Flush the flask with nitrogen or argon gas to remove air.
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 0.45 g of 10% Pd/C catalyst (5 mol% loading, wetted). Caution: Dry Pd/C is pyrophoric and must not be added to an organic solvent in the presence of air[9].
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the system to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may cause a slight warming of the flask. Monitor the pressure gauge for hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4–6 hours).
-
Workup: Once the reaction is complete, vent the hydrogen gas and purge the flask with nitrogen.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric[9]. Immediately quench the filter cake with plenty of water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound as a crystalline solid.
Data and Safety Summary
Reaction Parameters and Expected Results
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Starting Material | 3,5-Dimethylbenzoic Acid | 2-Nitro-3,5-dimethylbenzoic Acid |
| Key Reagents | HNO₃ / H₂SO₄ | H₂, 10% Pd/C |
| Solvent | Sulfuric Acid (reagent & solvent) | Methanol |
| Temperature | 0–10 °C | Room Temperature |
| Pressure | Atmospheric | ~50 psi (3.4 atm) |
| Typical Reaction Time | ~3 hours | 4–6 hours |
| Expected Yield | 85–95% | 90–98% |
| Product Appearance | Pale yellow solid | Off-white crystalline solid |
Critical Safety Precautions
-
Nitration: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents[1][4][10]. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves[3][11]. The addition of the nitrating mixture is highly exothermic and must be done slowly with efficient cooling to prevent an uncontrolled reaction[3].
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon (Pd/C) is pyrophoric, especially when dry and exposed to air after use[9][12]. Always handle the catalyst under an inert atmosphere and never allow the used, filtered catalyst to dry in the air[9][13][14]. Quench the used catalyst immediately with water after filtration.
Troubleshooting
Caption: Troubleshooting logic for common synthesis issues.
References
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- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (LCSS: PALLADIUM ON CARBON).
- What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024). Stanford Advanced Materials.
- Fiveable. (n.d.). Handling nitric acid Definition. Organic Chemistry II Key Term.
- University of California, Riverside EH&S. (n.d.). NITRIC ACID SAFETY.
- A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap. (n.d.).
- East Harbour Group. (2022). MIXED NITRATING ACID (greater than 50% HN03).
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid.
- US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents. (n.d.).
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- PrepChem.com. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- Canadian Science Publishing. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid. Canadian Journal of Chemistry, 48, 1346.
- Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305–314.
- Getz, E. B., et al. (1999). A new method for the preparation of 2-nitro-5-thiobenzoic acid. Analytical Biochemistry, 273(1), 73-80.
- CN101885718B - Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid - Google Patents. (n.d.).
- CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
- Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. PubMed.
- ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes.
- JPS5566545A - Catalytic hydrogenation of nitrobenzene - Google Patents. (n.d.).
- PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION - European Patent Office. (n.d.).
- NIST. (n.d.). Benzoic acid, 3,5-dimethyl-. NIST Chemistry WebBook.
- MySkinRecipes. (n.d.). 3,5-Dimethyl-2-nitrobenzoic acid.
- CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents. (n.d.).
- Wu, Z.-D. (1990). Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media. Acta Physico-Chimica Sinica.
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detailed experimental protocol for 2-Amino-3,5-dimethylbenzoic acid synthesis
An Application Note and Detailed Protocol for the Synthesis of 2-Amino-3,5-dimethylbenzoic acid
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The synthetic strategy is centered on the robust and well-established Hofmann rearrangement of 3,5-dimethylphthalimide. This guide is designed for researchers and drug development professionals, offering a detailed, step-by-step methodology that emphasizes the causality behind experimental choices, ensures self-validating results through rigorous characterization, and is grounded in authoritative scientific principles. The protocol is divided into two main stages: the synthesis of the 3,5-dimethylphthalimide precursor and its subsequent rearrangement to the target amino acid.
Introduction and Synthetic Strategy
This compound is a substituted anthranilic acid derivative. The spatial and electronic properties imparted by the methyl and amino groups make it a key intermediate for synthesizing complex heterocyclic systems, pharmaceutical agents, and specialized polymers.
The chosen synthetic route leverages the Hofmann rearrangement, a reliable method for converting primary amides (or, in this case, an imide) into primary amines with one fewer carbon atom.[1][2] This reaction proceeds by treating the imide with an oxidizing agent, such as sodium hypobromite, in a basic solution. The key advantages of this strategy are its high regioselectivity and the use of readily available starting materials.
The overall two-step synthesis is outlined below:
Step 1: Amidation of 3,5-dimethylphthalic anhydride to form 3,5-dimethylphthalimide. Step 2: Hofmann rearrangement of 3,5-dimethylphthalimide to yield this compound.
Overall Experimental Workflow
The following diagram illustrates the complete workflow, from starting materials to the purified, characterized final product.
Caption: A comprehensive workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethylphthalic anhydride | ≥97% | Standard Supplier | Starting material for Part A. |
| Urea | Reagent Grade | Standard Supplier | Nitrogen source for imide formation. |
| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Standard Supplier | Base for Hofmann rearrangement. |
| Bromine (Br₂) | ≥99.5% | Standard Supplier | Extremely toxic and corrosive. Handle only in a fume hood. |
| Hydrochloric Acid (HCl) | 37% (conc.) | Standard Supplier | Used for product precipitation. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Recrystallization solvent. |
| Deionized Water | N/A | In-house | Used throughout the protocol. |
| Celite® (optional) | N/A | Standard Supplier | Filtration aid. |
Detailed Experimental Protocol
Part A: Synthesis of 3,5-Dimethylphthalimide
Rationale: This step converts the commercially available anhydride into the corresponding imide. Heating with urea provides a convenient source of ammonia at high temperatures, driving the reaction to completion.
-
Preparation: In a 100 mL round-bottom flask, thoroughly mix 3,5-dimethylphthalic anhydride (10.0 g, 56.8 mmol) and urea (4.0 g, 66.6 mmol).
-
Reaction: Place the flask in a sand bath or heating mantle and equip it with an air condenser to allow water vapor to escape. Heat the mixture to 180-190 °C. The mixture will melt, and ammonia will be evolved.
-
Scientist's Note: The reaction is complete when the vigorous bubbling (ammonia evolution) ceases, which typically takes 30-45 minutes.
-
-
Workup: Allow the flask to cool until the contents solidify. To the solidified mass, add 50 mL of deionized water and heat the mixture to boiling to dissolve any unreacted urea and other water-soluble impurities.
-
Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 20 mL).
-
Drying: Dry the white, crystalline product in a vacuum oven at 80 °C to a constant weight. The expected yield is typically >90%. The product is generally of sufficient purity for the next step.
Part B: Synthesis of this compound via Hofmann Rearrangement
Safety First: This procedure involves bromine, which is highly toxic and corrosive, and concentrated sodium hydroxide, which is caustic. Perform all steps in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles.
-
Reagent Preparation (Sodium Hypobromite): In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve sodium hydroxide (12.0 g, 300 mmol) in 100 mL of deionized water. Cool this solution to 0-5 °C using an ice-salt bath.
-
While maintaining the temperature below 10 °C, add bromine (3.0 mL, 9.3 g, 58.2 mmol) dropwise from the addition funnel with vigorous stirring.
-
Reaction Initiation: Once the bromine addition is complete, add the dried 3,5-dimethylphthalimide (8.75 g, 50.0 mmol) from Part A to the cold hypobromite solution in one portion.
-
Reaction Progression: Slowly heat the reaction mixture. The solid will dissolve. Continue heating to 80 °C and maintain this temperature for approximately 1 hour.
-
Mechanism Insight: During heating, the N-bromoimide intermediate rearranges to form an isocyanate. This isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to yield the sodium salt of the target amino acid.[1]
-
-
Workup and Precipitation: Cool the reaction mixture to room temperature and then further in an ice bath. If any solids are present, remove them by filtration (a plug of Celite® can be helpful).
-
Carefully acidify the clear filtrate by slowly adding concentrated hydrochloric acid. Monitor the pH with litmus paper or a pH meter. The product will begin to precipitate. Continue adding acid until the solution is strongly acidic (pH ~1-2).
-
Rationale: The product is an amino acid and is soluble in the basic reaction mixture as its sodium carboxylate salt. Acidification protonates the carboxylate group, causing the neutral zwitterion or the hydrochloride salt to precipitate out of the aqueous solution.
-
-
Isolation: Allow the mixture to stand in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water (2 x 15 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C.
Part C: Purification by Recrystallization
-
Solvent Selection: A mixed solvent system of ethanol and water is effective for recrystallization.
-
Procedure: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask. To the hot, stirred solution, add hot deionized water dropwise until a faint, persistent cloudiness appears.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to a constant weight.
Characterization and Data
The identity and purity of the final product must be confirmed by standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol [4] |
| Yield (Purified) | 65-75% |
| Melting Point | ~184-186 °C |
| ¹H NMR | Consistent with published spectra.[5] Expect signals for two aromatic protons, an amino group, a carboxylic acid proton, and two methyl groups. |
| ¹³C NMR | Consistent with published spectra.[4] Expect 9 distinct carbon signals. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carbonyl), and aromatic C-H stretching.[6] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Part A | Incomplete reaction; Insufficient heating temperature or time. | Ensure the temperature reaches 180 °C and that ammonia evolution has ceased before cooling. |
| Low Yield in Part B | Degradation of hypobromite reagent; Incomplete reaction. | Prepare the NaOBr solution at 0-5 °C and use it immediately. Ensure the reaction is held at 80 °C for the specified time. |
| Product is Oily/Gummy | Presence of impurities; Incomplete drying. | Ensure the crude product is thoroughly dry before recrystallization. If the issue persists, consider an alternative recrystallization solvent or a wash with a non-polar solvent like hexane. |
| Product Fails to Precipitate | Insufficient acidification; Product concentration is too low. | Check the final pH and add more HCl if necessary. If the solution volume is very large, consider partial evaporation of the solvent under reduced pressure before acidification. |
References
- Benchchem. (n.d.). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Technical Support Center.
- ChemicalBook. (n.d.). This compound(14438-32-5) 1H NMR spectrum.
- Wikipedia. (2023). Hofmann rearrangement.
- Li, J., et al. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega.
- SpectraBase. (n.d.). This compound.
- Chem-Station. (2014). Hofmann Rearrangement.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- Thermo Fisher Scientific. (n.d.). Hofmann Rearrangement.
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(14438-32-5) 1H NMR spectrum [chemicalbook.com]
- 6. dergipark.org.tr [dergipark.org.tr]
Laboratory Scale Synthesis of 3,5-Dimethylanthranilic Acid: An Application Note and Protocol
Abstract: This document provides a detailed guide for the laboratory-scale synthesis of 3,5-Dimethylanthranilic acid, a valuable building block in medicinal chemistry and materials science. The described protocol is a two-step process commencing with the synthesis of the key intermediate, 3,5-dimethylphthalic anhydride, followed by its conversion to the corresponding phthalamic acid and subsequent Hofmann rearrangement to yield the target molecule. This guide emphasizes the rationale behind experimental choices, safety considerations, and thorough characterization of the final product.
Introduction
3,5-Dimethylanthranilic acid is an aromatic amino acid derivative with a substitution pattern that imparts unique properties, making it a desirable precursor in the development of novel pharmaceuticals and functional materials. Its structural motif is found in various biologically active compounds. The strategic placement of the methyl groups influences the molecule's conformation, solubility, and electronic properties, which can be leveraged by researchers in drug design and materials science to fine-tune the characteristics of their target compounds.
This application note details a robust and reproducible laboratory-scale synthesis of 3,5-Dimethylanthranilic acid. The synthetic strategy is centered around the well-established Hofmann rearrangement, a reliable method for the conversion of a primary amide to a primary amine with one fewer carbon atom[1]. The synthesis begins with the preparation of 3,5-dimethylphthalic anhydride, a crucial precursor. This is followed by the formation of 3,5-dimethylphthalamic acid and its subsequent rearrangement to afford the desired 3,5-Dimethylanthranilic acid.
Overall Synthetic Scheme
Caption: Overall synthetic route to 3,5-Dimethylanthranilic acid.
Part 1: Synthesis of 3,5-Dimethylphthalic Anhydride
The synthesis of the key intermediate, 3,5-dimethylphthalic anhydride, can be achieved through the oxidation of 3,5-dimethyl-o-xylene to 3,5-dimethylphthalic acid, followed by dehydration.
Step 1.1: Oxidation of 3,5-Dimethyl-o-xylene to 3,5-Dimethylphthalic Acid
Rationale: The oxidation of the methyl groups on the aromatic ring to carboxylic acids is a common transformation. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this purpose. The reaction is typically carried out in an aqueous basic solution to improve the solubility of the permanganate and the intermediate carboxylates. Acidification is then required to protonate the dicarboxylate to the diacid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethyl-o-xylene | 120.19 | 12.0 g | 0.10 | Starting material |
| Potassium Permanganate | 158.03 | 63.2 g | 0.40 | Oxidizing agent |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.10 | Base |
| Water | 18.02 | 500 mL | - | Solvent |
| Concentrated HCl | 36.46 | As needed | - | For acidification |
| Sodium Bisulfite | 104.06 | As needed | - | To quench excess KMnO₄ |
Protocol:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 3,5-dimethyl-o-xylene (12.0 g, 0.10 mol), sodium hydroxide (4.0 g, 0.10 mol), and 300 mL of water.
-
Heat the mixture to reflux with vigorous stirring.
-
In a separate beaker, dissolve potassium permanganate (63.2 g, 0.40 mol) in 200 mL of warm water.
-
Slowly add the warm potassium permanganate solution to the refluxing mixture through the dropping funnel over a period of 2-3 hours. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours, or until the purple color no longer fades, indicating the completion of the oxidation.
-
Cool the reaction mixture to room temperature. If any purple color remains, add a small amount of sodium bisulfite until the solution becomes colorless and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Filter the hot reaction mixture through a bed of celite to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.
-
Cool the filtrate in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
A white precipitate of 3,5-dimethylphthalic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in an oven at 100 °C.
Step 1.2: Dehydration of 3,5-Dimethylphthalic Acid to 3,5-Dimethylphthalic Anhydride
Rationale: Dicarboxylic acids in the ortho position can be readily converted to their corresponding cyclic anhydrides by heating, often with a dehydrating agent like acetic anhydride to facilitate the removal of water.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethylphthalic Acid | 194.18 | 19.4 g | 0.10 | Starting material |
| Acetic Anhydride | 102.09 | 51.0 g | 0.50 | Dehydrating agent |
Protocol:
-
Place 3,5-dimethylphthalic acid (19.4 g, 0.10 mol) and acetic anhydride (51.0 g, 0.50 mol) in a 100 mL round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Cool the flask in an ice bath to induce crystallization of the anhydride.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent such as a mixture of toluene and hexane to obtain pure 3,5-dimethylphthalic anhydride.
Part 2: Synthesis of 3,5-Dimethylanthranilic Acid
This part of the synthesis involves the aminolysis of the anhydride to form the phthalamic acid, followed by the Hofmann rearrangement.
Step 2.1: Synthesis of 3,5-Dimethylphthalamic Acid
Rationale: The reaction of a cyclic anhydride with ammonia or an amine leads to the ring-opening of the anhydride to form a phthalamic acid (a mono-amido, mono-carboxylic acid). This reaction is typically fast and proceeds in high yield.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethylphthalic Anhydride | 176.17 | 17.6 g | 0.10 | Starting material |
| Ammonium Hydroxide (28-30%) | - | 20 mL | ~0.30 | Ammonia source |
| Water | 18.02 | 100 mL | - | Solvent |
| Concentrated HCl | 36.46 | As needed | - | For acidification |
Protocol:
-
In a 250 mL beaker, suspend 3,5-dimethylphthalic anhydride (17.6 g, 0.10 mol) in 100 mL of water.
-
Slowly add concentrated ammonium hydroxide (20 mL) with stirring. The anhydride will dissolve as it reacts to form the ammonium salt of the phthalamic acid.
-
Stir the solution for 30 minutes at room temperature.
-
Cool the solution in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 3-4.
-
A white precipitate of 3,5-dimethylphthalamic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2.2: Hofmann Rearrangement of 3,5-Dimethylphthalamic Acid
Rationale: The Hofmann rearrangement of the phthalamic acid will result in the formation of the corresponding anthranilic acid. The reaction is typically carried out using sodium hypobromite or sodium hypochlorite, which is generated in situ from bromine or chlorine and a strong base.
Caption: Key steps in the Hofmann rearrangement.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,5-Dimethylphthalamic Acid | 193.20 | 19.3 g | 0.10 | Starting material |
| Sodium Hydroxide | 40.00 | 20.0 g | 0.50 | Base |
| Bromine | 159.81 | 17.6 g (5.6 mL) | 0.11 | Halogen source |
| Water | 18.02 | 100 mL | - | Solvent |
| Glacial Acetic Acid | 60.05 | As needed | - | For neutralization |
Protocol:
-
Caution: Bromine is highly corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a 500 mL flask, dissolve sodium hydroxide (20.0 g, 0.50 mol) in 100 mL of water and cool the solution in an ice bath to below 10 °C.
-
Slowly add bromine (17.6 g, 0.11 mol) to the cold sodium hydroxide solution with vigorous stirring to form a solution of sodium hypobromite.
-
To this cold solution, add the finely powdered 3,5-dimethylphthalamic acid (19.3 g, 0.10 mol) in portions with continuous stirring.
-
After the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain this temperature for 1 hour.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution with glacial acetic acid to precipitate the 3,5-Dimethylanthranilic acid. The isoelectric point of anthranilic acids is typically around pH 4-5.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water or an ethanol/water mixture to obtain pure 3,5-Dimethylanthranilic acid as off-white to brown crystals.[2]
Characterization of 3,5-Dimethylanthranilic Acid
Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [3] |
| Molecular Weight | 165.19 g/mol | [3] |
| Melting Point | 194-196 °C | [2] |
| Appearance | Off-white to brown powder | [2] |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.2 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 6.5-7.5 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃). The carboxylic acid proton may be broad and exchangeable.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~170 (C=O), 148 (C-NH₂), 136 (C-CH₃), 132 (C-CH₃), 125 (Ar-CH), 118 (Ar-CH), 115 (C-COOH), 20 (CH₃), 18 (CH₃).
-
FTIR (KBr, cm⁻¹): ~3400-3300 (N-H stretch), ~3200-2500 (O-H stretch, broad), ~1680 (C=O stretch), ~1600, 1580 (C=C stretch, aromatic), ~1400, ~1300 (C-N stretch).
Safety and Handling
-
3,5-Dimethylanthranilic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.
-
Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.
-
Bromine: Highly toxic, corrosive, and a strong oxidizer. Handle only in a chemical fume hood with appropriate PPE, including heavy-duty gloves and a face shield.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Concentrated Acids (HCl, Acetic Acid): Corrosive. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 3,5-Dimethylanthranilic acid. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable compound for their research and development needs. The provided characterization data, while predicted, serves as a useful reference for product verification.
References
- Hofmann, A. W. Ber. 1881, 14, 2725.
- Wallis, E. S.; Lane, J. F. Org. React. 1949, 3, 267.
- Chem-Station Int. Ed. Hofmann Rearrangement. [Link]
- PubMed. A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. [Link]
- Google Patents.
- Sigma-Aldrich. Safety Data Sheet for 3,5-Dimethylanthranilic acid. (A specific URL for the SDS is not available, but it can be accessed through the product page on the Sigma-Aldrich website).
- SciSpace. Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. [Link]
- Wikipedia. Hofmann rearrangement. [Link]
Sources
Application Notes and Protocols for the Exploratory Use of 2-Amino-3,5-dimethylbenzoic Acid in Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Constraint in Peptide Drug Design
The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility. A key strategy to overcome these limitations is the development of peptidomimetics, where the peptide backbone is modified to enforce a specific, bioactive conformation.[2] The incorporation of non-canonical amino acids (ncAAs) is a powerful approach to introduce these conformational constraints, enhancing receptor binding affinity and proteolytic resistance.[1][3]
This document explores the potential of 2-Amino-3,5-dimethylbenzoic acid , a sterically hindered aromatic amino acid, as a novel building block for the synthesis of conformationally constrained peptidomimetics. Due to the significant steric hindrance posed by the methyl groups at the ortho (C3) and meta (C5) positions, this molecule is not a standard substrate for conventional peptide synthesis. Its incorporation is expected to be challenging but offers the potential to induce unique and stable secondary structures in peptide-like molecules. These application notes provide a scientifically grounded, yet exploratory, guide for researchers venturing into the use of this intriguing ncAA.
Challenges and Strategic Considerations
The primary obstacle in utilizing this compound is the steric hindrance around both the amino and carboxylic acid functionalities. This steric bulk can significantly impede the approach of coupling reagents and the nucleophilic attack by the amine of the adjacent residue, leading to slow reaction rates and low yields.[4][5]
Key considerations include:
-
Potent Coupling Reagents: Standard coupling reagents may be inefficient. The use of highly active phosphonium or uronium salt-based reagents is recommended to overcome the steric barrier.[6][7]
-
Elevated Temperatures: Microwave-assisted synthesis or elevated reaction temperatures can provide the necessary activation energy for the coupling reaction to proceed.[6]
-
Extended Reaction Times and Double Coupling: To drive the reaction to completion, extended coupling times are likely necessary. A "double coupling" strategy, where the coupling step is repeated with fresh reagents, is a prudent approach.[6]
-
Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are standard, but the addition of chaotropic salts (e.g., LiCl) may help disrupt potential aggregation of the growing peptide chain.[6]
Proposed Exploratory Synthetic Protocols
The following protocols are proposed based on best practices for coupling sterically hindered amino acids. They should be considered starting points for optimization.
Protocol 1: N-Terminal Fmoc Protection of this compound
Prior to its use in solid-phase peptide synthesis (SPPS), the amino group of this compound must be protected, typically with a base-labile Fmoc group.
Materials:
-
This compound
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the stirring amino acid solution at room temperature.
-
Allow the reaction to stir overnight.
-
Acidify the reaction mixture to a pH of approximately 2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and precipitate the product by adding hexanes.
-
Filter and dry the resulting white solid, Fmoc-2-amino-3,5-dimethylbenzoic acid, under vacuum.
-
Confirm the identity and purity of the product by HPLC, mass spectrometry, and NMR.
Protocol 2: Solid-Phase Coupling of Fmoc-2-amino-3,5-dimethylbenzoic Acid
This protocol outlines the coupling of the protected, sterically hindered amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin (pre-swollen in DMF)
-
Fmoc-2-amino-3,5-dimethylbenzoic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF for Fmoc deprotection)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Activation: In a separate vial, dissolve Fmoc-2-amino-3,5-dimethylbenzoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow this activation mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 4-6 hours. For microwave-assisted synthesis, a typical protocol would be 30 minutes at 75°C.
-
Monitoring: After the initial coupling, take a small sample of resin beads and perform a qualitative ninhydrin or isatin test to check for the presence of free amines. A negative test indicates a complete reaction.
-
Double Coupling (if necessary): If the monitoring test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated Fmoc-2-amino-3,5-dimethylbenzoic acid for another 4-6 hours or an additional microwave cycle.
-
Washing: Once the coupling is complete (negative monitoring test), drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted N-terminal amines and simplify final purification, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
Data Presentation: Recommended Coupling Reagents for Hindered Systems
The choice of coupling reagent is critical for success. The following table summarizes reagents known for their efficacy in sterically hindered couplings.
| Coupling Reagent | Class | Key Advantages | Reference |
| HATU | Uronium Salt | Highly reactive, forms OAt active ester, effective for hindered and N-methyl amino acids. | [6][7] |
| HCTU | Uronium Salt | More cost-effective than HATU, with slightly lower reactivity but still very effective. | [8] |
| PyAOP | Phosphonium Salt | Very potent, particularly for coupling N-methyl amino acids and hindered residues. | [4] |
| PyBOP | Phosphonium Salt | Strong coupling reagent with high chemoselectivity. | [7] |
| COMU | Uronium Salt | Based on OxymaPure, offering high reactivity and a safer alternative to HOBt/HOAt-based reagents. | [7] |
Characterization and Conformational Analysis
Given the exploratory nature of incorporating this compound, thorough characterization is paramount.
-
Purity and Identity: The final peptidomimetic should be purified by reverse-phase HPLC and its identity confirmed by high-resolution mass spectrometry.
-
Conformational Analysis: To understand the structural impact of the hindered residue, the following techniques are recommended:
-
Circular Dichroism (CD) Spectroscopy: Provides information on the overall secondary structure (e.g., helicity) of the peptide in solution.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR experiments (TOCSY, NOESY) can provide detailed structural information, including inter-proton distances that help define the three-dimensional structure.[11][12]
-
Molecular Dynamics (MD) Simulations: Computational modeling can complement experimental data to explore the conformational landscape and stability of the resulting peptidomimetic.[11]
-
Visualizations
Chemical Structure of the Building Block
Caption: Exploratory workflow for incorporating the hindered amino acid.
Conclusion and Future Outlook
This compound represents a challenging but potentially rewarding building block for the design of novel peptidomimetics. The steric constraints imposed by its di-methyl substitution could be harnessed to create highly rigid scaffolds, which are desirable for enhancing binding affinity and metabolic stability. The successful incorporation of this and similar ncAAs will depend on the careful selection of potent coupling reagents and optimized reaction conditions. Subsequent, detailed conformational analysis will be crucial to unlocking their full potential in the rational design of next-generation peptide therapeutics.
References
- Bissetty, K. et al. (2005). Conformational propensities of the selected NCAAs. Quantum mechanical (QM)
- Draghici, B. et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 72(15), 5794-801.
- Oh, K. J. et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI.
- BenchChem. (2025). Managing Steric Hindrance in Peptide Synthesis. Technical Support Center.
- BenchChem. (2025). Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Technical Support Center.
- Google Patents. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. CN103702978A.
- Thermo Fisher Scientific. This compound, 98%, Thermo Scientific Chemicals.
- Request PDF. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- D'Errico, G. et al. (2022).
- Organic Syntheses. 2-amino-3-fluorobenzoic acid.
- BenchChem. (2025).
- Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Ingenta Connect. (2003). Conformational Analysis of Proteins and Peptides.
- Toal, S. E. et al. (2021). Short peptides as predictors for the structure of polyarginine sequences in disordered proteins. PMC - PubMed Central.
- NPTEL IIT Guwahati. (2020). Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. YouTube.
- TCI AMERICA. This compound.
- Semantic Scholar. (2007). Efficient peptide coupling involving sterically hindered amino acids.
- de la Torre, B. G. & Albericio, F. (2023).
- Drug Design Org. Peptidomimetics.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Merck Millipore. Amino Acids, Resins & Reagents for Peptide Synthesis.
- Ding, Y. et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central.
- European Patent Office. (2008).
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidomimetics - Drug Design Org [drugdesign.org]
- 3. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Conformational Analysis of Proteins and Peptides: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. Short peptides as predictors for the structure of polyarginine sequences in disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
reaction of 2-Amino-3,5-dimethylbenzoic acid with acyl chlorides
Application Note & Protocol Guide
Topic: Synthesis of N-Acyl-2-amino-3,5-dimethylbenzoic Acids via Acylation with Acyl Chlorides
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Executive Summary
Reaction Principle & Mechanism: Nucleophilic Acyl Substitution
The reaction of 2-amino-3,5-dimethylbenzoic acid with an acyl chloride is a classic example of nucleophilic acyl substitution. The primary amino group (-NH₂) of the anthranilic acid derivative acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[3][4] This reaction is typically performed under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrogen chloride (HCl) byproduct, thereby driving the reaction to completion.[5][6][7]
The mechanism proceeds through an addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.[8][9]
-
Intermediate Collapse: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the most stable leaving group, the chloride ion (Cl⁻).[8][9]
-
Deprotonation: The resulting N-acylated product is protonated at the nitrogen atom. A base (e.g., hydroxide, triethylamine, or another molecule of the starting amine) removes this proton to yield the final, neutral N-acyl amide product and a salt byproduct (e.g., HCl).[3][10]
Caption: Nucleophilic addition-elimination mechanism.
Detailed Experimental Protocols
Two primary protocols are presented, catering to different solubility and reactivity profiles of the acyl chloride used. Protocol A employs classic biphasic Schotten-Baumann conditions, while Protocol B is suited for reactions in a single organic phase using a non-nucleophilic organic base.
Protocol A: Biphasic Schotten-Baumann Conditions
This method is robust and widely applicable, particularly for acyl chlorides that are relatively stable to slow hydrolysis.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% Aqueous Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen organic solvent (e.g., DCM). To this, add the aqueous base solution (2.0-2.5 eq.).
-
Cooling: Place the flask in an ice bath and stir the biphasic mixture vigorously for 10-15 minutes to cool it to 0-5 °C. Efficient stirring is critical to maximize the interfacial area between the two phases.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small amount of the same organic solvent and transfer it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. The slow addition helps to control the exothermic nature of the reaction and minimizes hydrolysis of the acyl chloride.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting amine spot indicates reaction completion.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine and excess base), saturated NaHCO₃ solution (to remove the carboxylic acid byproduct from acyl chloride hydrolysis), and finally with brine (to remove residual water).[7][11]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol B: Anhydrous Single-Phase Conditions
This method is preferred for highly reactive acyl chlorides or when the starting materials have poor solubility in biphasic systems.
Materials:
-
Same as Protocol A, but replace aqueous base with an anhydrous organic base like Triethylamine (TEA) or Pyridine.
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in the anhydrous organic solvent.
-
Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add the organic base (e.g., Triethylamine, 1.2 eq.) to the stirred solution.[11]
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq.), either neat or dissolved in a small amount of anhydrous solvent, dropwise to the cooled solution. A precipitate (triethylammonium chloride) will likely form.[12]
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC as described in Protocol A.
-
Workup: Quench the reaction by adding water. If DCM was used, proceed with the same aqueous washes as in Protocol A (1 M HCl, NaHCO₃, brine). The HCl wash is crucial for removing the triethylamine and its salt.
-
Drying, Concentration, and Purification: Proceed as described in Protocol A.
Caption: General experimental workflow for N-acylation.
Data Summary: Reaction Parameters
The following table provides representative parameters for the acylation of substituted anthranilic acids, which can be adapted for this compound.
| Acyl Chloride | Base | Solvent System | Typical Time | Expected Yield | Purification Method |
| Acetyl Chloride | 10% aq. NaOH | DCM / Water | 2-3 hours | 85-95% | Recrystallization (Ethanol) |
| Benzoyl Chloride | Pyridine | Anhydrous DCM | 3-4 hours | 80-90% | Recrystallization (Ethanol/Water) |
| 4-Nitrobenzoyl Chloride | Triethylamine | Anhydrous THF | 4-6 hours | 75-85% | Column Chromatography |
| Chloroacetyl Chloride | 10% aq. K₂CO₃ | Ether / Water | 1-2 hours | >90% | Recrystallization (Ethyl Acetate) |
Troubleshooting & Side Reactions
Even with robust protocols, challenges can arise. Understanding potential side reactions is key to troubleshooting.
-
Issue 1: Low Yield.
-
Cause A: Acyl Chloride Hydrolysis. The acyl chloride can react with the aqueous base or residual water before reacting with the amine.
-
Solution: Ensure slow, dropwise addition at low temperatures (0 °C). For very sensitive acyl chlorides, switch to anhydrous conditions (Protocol B).[6]
-
Cause B: Incomplete Reaction. The starting amine may be a weak nucleophile.
-
Solution: Increase reaction time or gently heat the reaction mixture (e.g., to 40 °C) after the initial addition. Ensure the correct stoichiometry of reagents.
-
-
Issue 2: Impure Product.
-
Cause A: O-Acylation. The carboxylate anion, formed under basic conditions, can act as a nucleophile to form a mixed anhydride. While N-acylation is kinetically favored for anilines, this can be a minor byproduct.[13][14]
-
Solution: Careful purification by recrystallization or chromatography is usually sufficient to remove this impurity.
-
Cause B: Unreacted Starting Material.
-
Solution: Ensure the aqueous workup steps (especially the acid wash for the amine and base wash for the acid) are performed thoroughly.
-
Caption: Desired reaction vs. competing hydrolysis.
Product Characterization
Unambiguous characterization of the final N-acyl-2-amino-3,5-dimethylbenzoic acid is essential. The following data are typical for this class of compounds.
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
-COOH Proton: A very broad singlet, typically > 12 ppm.
-
Amide N-H Proton: A sharp singlet between δ 9.5-10.5 ppm.
-
Aromatic Protons: Two singlets (or narrow doublets, J ≈ 2 Hz) between δ 7.0-8.0 ppm, corresponding to the protons at C4 and C6.
-
Methyl Protons (-CH₃): Two sharp singlets between δ 2.1-2.4 ppm.
-
Acyl Group Protons: Signals corresponding to the specific acyl group (e.g., a singlet around δ 2.1 ppm for an acetyl group).
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Carboxylic Acid Carbonyl: δ 168-172 ppm.
-
Amide Carbonyl: δ 165-170 ppm.
-
Aromatic Carbons: Signals in the δ 115-145 ppm range.
-
Methyl Carbons: Signals around δ 18-22 ppm.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy (ATR):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[15]
-
N-H Stretch (Amide): A sharp peak around 3300-3400 cm⁻¹.[15]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.[2][15]
-
C=O Stretch (Amide I Band): A strong, sharp peak around 1640-1670 cm⁻¹.
-
N-H Bend (Amide II Band): A peak around 1520-1550 cm⁻¹.
-
-
Mass Spectrometry (EI or ESI):
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: Corresponding to the calculated molecular weight of the product.
-
Fragmentation: Common fragmentation patterns include the loss of -OH, -H₂O, and -COOH from the benzoic acid moiety, and cleavage at the amide bond.[16]
-
References
- Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
- CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application.
- Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Pharmaceutical Journal.
- Land of Chemistry. (2024). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12. YouTube.
- Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. ResearchGate.
- Harada, H., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin.
- Joshi, J. D., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences.
- Cambridge University Press. (n.d.). Schotten-Baumann Reaction.
- Semantic Scholar. (n.d.). Ag-Catalyzed Practical Synthesis of N-Acyl Anthranilic Acids from Anthranils and Carboxylic Acids.
- Wiklund, P., & Bergman, J. (2004). Alkylation and acylation of basic salts of anthranilic acid. Tetrahedron.
- Sciencemadness.org. (2015). anthranilic acid acetylation in various conditions.
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
- ResearchGate. (2004). Alkylation and acylation of basic salts of anthranilic acid.
- Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination.
- University of Massachusetts Boston. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid.
- Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes.
- Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination.
- Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic acid.
- Research Square. (2024). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- ResearchGate. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
- MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
- PubMed. (2015). Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry.
Sources
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- 16. Characterization of N,N-dimethyl amino acids by electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Amino Group of 3,5-Dimethylanthranilic Acid
Introduction
3,5-Dimethylanthranilic acid is a key aromatic building block in medicinal chemistry and materials science. Its unique substitution pattern offers a scaffold for developing a diverse array of molecules with significant biological and physical properties.[1][2] The derivatization of its amino group is a critical step in harnessing the full potential of this molecule, enabling the synthesis of amides, sulfonamides, and secondary amines, which are prevalent in pharmaceuticals and functional materials.[1][3][4] This guide provides an in-depth exploration of common and effective derivatization strategies for the amino group of 3,5-dimethylanthranilic acid, offering detailed protocols and the scientific rationale behind the experimental choices.
Core Derivatization Strategies
The primary amino group of 3,5-dimethylanthranilic acid is a versatile functional handle that can undergo a variety of chemical transformations. The most common and impactful derivatization reactions include acylation, sulfonylation, and reductive amination. Each of these methods provides a distinct class of derivatives with unique characteristics.
Workflow of Derivatization Strategies
Caption: Overview of key derivatization pathways for 3,5-Dimethylanthranilic acid.
I. N-Acylation: Synthesis of Amide Derivatives
N-acylation is a fundamental transformation that converts the primary amino group into an amide. This modification is widely employed to introduce a variety of substituents, thereby modulating the molecule's biological activity and physicochemical properties. The resulting N-acyl anthranilic acid derivatives are found in numerous bioactive compounds.[4][6][7]
Scientific Rationale
The acylation of an amine involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the amine, increasing its nucleophilicity. The choice of base and solvent is critical for reaction efficiency and to minimize side reactions. A non-nucleophilic base like triethylamine or pyridine is often preferred.
Experimental Protocol: General Procedure for N-Acylation
This protocol provides a general method for the N-acylation of 3,5-dimethylanthranilic acid using an acid chloride.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3,5-Dimethylanthranilic acid | ≥98% | Sigma-Aldrich |
| Acyl chloride (e.g., Acetyl chloride) | Reagent Grade | Acros Organics |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |
| 1 M Hydrochloric acid (HCl) | ACS Grade | J.T. Baker |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Alfa Aesar |
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylanthranilic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq) dropwise.
-
Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Ethyl acetate:Hexanes).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization
The structure of the synthesized N-acyl derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new amide proton signal (typically δ 8-10 ppm), and signals corresponding to the acyl group. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal (typically δ 165-175 ppm). |
| IR | Appearance of a strong C=O stretching band (typically 1630-1680 cm⁻¹) and an N-H stretching band (typically 3200-3400 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the N-acyl product. |
II. N-Sulfonylation: Synthesis of Sulfonamide Derivatives
N-sulfonylation introduces a sulfonamide functional group, which is a well-known pharmacophore in a variety of drugs. This derivatization can significantly alter the acidity and hydrogen bonding capabilities of the molecule.
Scientific Rationale
Similar to acylation, sulfonylation involves the reaction of the amino group with a sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent. The resulting sulfonamides are generally stable compounds. The synthesis of N-sulfonyl anthranilic acids has been shown to be a facile route to biologically active molecules.[5]
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol outlines a general method for the N-sulfonylation of 3,5-dimethylanthranilic acid.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3,5-Dimethylanthranilic acid | ≥98% | Sigma-Aldrich |
| Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) | Reagent Grade | TCI America |
| Pyridine | Anhydrous, ≥99.8% | Alfa Aesar |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |
| 2 M Hydrochloric acid (HCl) | ACS Grade | J.T. Baker |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Procedure:
-
Reaction Setup: Dissolve 3,5-dimethylanthranilic acid (1.0 eq) in anhydrous pyridine in a round-bottom flask under an inert atmosphere.
-
Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Pour the reaction mixture into ice-cold 2 M HCl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Characterization
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the primary amine protons and appearance of a new sulfonamide proton signal (typically δ 9-11 ppm). |
| IR | Appearance of characteristic S=O stretching bands (asymmetric and symmetric, typically 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the N-sulfonyl product. |
III. N-Alkylation/Arylation via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ.
Scientific Rationale
The reaction begins with the condensation of the primary amine of 3,5-dimethylanthranilic acid with an aldehyde or ketone to form an imine. This intermediate is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the corresponding secondary amine. STAB is often the reagent of choice as it is less reactive towards the carbonyl starting material and can be used in a one-pot procedure.[8]
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a general procedure for the reductive amination of 3,5-dimethylanthranilic acid with an aldehyde.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 3,5-Dimethylanthranilic acid | ≥98% | Sigma-Aldrich |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Acros Organics |
| Sodium triacetoxyborohydride (STAB) | 97% | Oakwood Chemical |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | VWR |
| Acetic Acid | Glacial | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar |
Procedure:
-
Reaction Setup: To a solution of 3,5-dimethylanthranilic acid (1.0 eq) and the aldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.
-
Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Carefully quench the reaction with saturated NaHCO₃ solution.
-
Extract the mixture with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the residue by flash chromatography on silica gel.
Characterization
| Technique | Expected Observations |
| ¹H NMR | Disappearance of the primary amine protons and appearance of a new N-H proton signal for the secondary amine, along with signals for the newly introduced alkyl/aryl group. |
| ¹³C NMR | Appearance of new carbon signals corresponding to the added alkyl/aryl group. |
| Mass Spec | Molecular ion peak corresponding to the expected mass of the N-alkyl/aryl product. |
Reductive Amination Workflow
Caption: Step-wise workflow of the reductive amination process.
Safety and Handling
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Acid chlorides and sulfonyl chlorides are corrosive and moisture-sensitive. They should be handled with care under anhydrous conditions.
-
Pyridine is flammable and toxic. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is a water-sensitive reducing agent. Handle in a dry environment.
-
Dichloromethane and 1,2-dichloroethane are volatile and suspected carcinogens. Handle with appropriate engineering controls.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The derivatization of the amino group of 3,5-dimethylanthranilic acid opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols for N-acylation, N-sulfonylation, and reductive amination provided in this guide are robust and versatile, allowing for the creation of diverse libraries of derivatives. Careful execution of these protocols, coupled with rigorous characterization, will enable researchers to efficiently explore the structure-activity relationships of these valuable compounds.
References
- SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). Ukrainian Biochemical Journal.
- Harada, H., et al. (2007). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6529-6533.
- Kim, T., et al. (2017). Synthesis and anti-inflammatory evaluation of N-sulfonyl anthranilic acids via Ir(III)-catalyzed C-H amidation of benzoic acids. Bioorganic & Medicinal Chemistry Letters, 27(10), 2129-2134.
- Slobodianiuk, O., et al. (2019). SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. Ukrainian Biochemical Journal, 91(4), 59-70.
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Application Notes & Protocols: 2-Amino-3,5-dimethylbenzoic Acid as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Value of 2-Amino-3,5-dimethylbenzoic Acid
This compound is a synthetically valuable substituted anthranilic acid. Its structure is primed for a variety of cyclization reactions, making it an ideal precursor for constructing complex heterocyclic systems. The presence of the ortho-amino and carboxylic acid groups provides two reactive handles for annulation, while the two methyl groups on the benzene ring offer several strategic advantages:
-
Increased Lipophilicity: The methyl groups enhance the molecule's lipophilicity, a critical parameter in drug design that influences membrane permeability and bioavailability.
-
Steric Influence: They can direct the regioselectivity of certain reactions and influence the final conformation of the heterocyclic product, potentially leading to more specific interactions with biological targets.
-
Metabolic Blocking: Methyl groups can block sites of potential metabolism (e.g., aromatic hydroxylation), thereby increasing the metabolic stability and half-life of a drug candidate.
This guide provides an in-depth exploration of the application of this compound in the synthesis of two medicinally significant classes of heterocycles: Quinazolinones and Acridones . We will delve into the mechanistic rationale behind the synthetic protocols, provide detailed experimental procedures, and offer insights based on established chemical principles.
Synthesis of 6,8-Dimethyl-4(3H)-quinazolinones
Quinazolinones are a cornerstone scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The most direct route to this scaffold from our precursor involves a condensation reaction with a one-carbon source, such as formamide or orthoesters.[5][6]
Causality and Mechanistic Insight
The synthesis of the 4(3H)-quinazolinone core from an anthranilic acid derivative is a classic cyclocondensation reaction. The process, when using formamide, proceeds through two key stages:
-
N-Formylation: The reaction is initiated by the nucleophilic attack of the amino group of this compound on the carbonyl carbon of formamide. This step is often the rate-limiting one and is driven by heat.
-
Cyclization and Dehydration: The intermediate N-formylanthranilic acid then undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbon, forming a tetrahedral intermediate. Subsequent dehydration (loss of a water molecule) yields the stable, aromatic quinazolinone ring system. High temperatures are crucial for driving the dehydration step to completion. A common side reaction at elevated temperatures is the decarboxylation of the starting anthranilic acid, which can reduce the overall yield.[6]
The overall transformation is a robust method for accessing the fundamental quinazolinone core.
Caption: Reaction workflow for the synthesis of 6,8-dimethylquinazolin-4(3H)-one.
Comparative Data on Synthesis Protocols
The choice of methodology can significantly impact reaction time and yield. Microwave-assisted synthesis, in particular, offers a green and efficient alternative to conventional heating.
| Method | Reagents | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional Heating | This compound, Formamide | 130-160 | 2-8 hours | 70-90 | [6] |
| Microwave Irradiation | This compound, Formamide | - | 5-10 min | 85-95 | [6][7] |
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is designed to be self-validating. Successful synthesis will result in a crystalline solid with a melting point and spectroscopic data consistent with the target compound.
Materials:
-
This compound (1.65 g, 10 mmol)
-
Formamide (20 mL, approx. 500 mmol)
-
Microwave-safe reaction vessel (25-50 mL) with a magnetic stir bar
-
Crushed ice
-
Cold deionized water
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.65 g) and formamide (20 mL). Add a magnetic stir bar.
-
Microwave Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate the mixture with stirring at a power setting sufficient to maintain a temperature of 140-150°C for a total of 10 minutes. Causality Note: Microwave energy efficiently excites the polar formamide molecules, leading to rapid, uniform heating that significantly accelerates the N-formylation and subsequent cyclodehydration steps compared to conventional oil bath heating.
-
Work-up and Isolation: After irradiation, allow the reaction mixture to cool to room temperature (approx. 20-25°C). Pour the cooled solution into a beaker containing 100 g of crushed ice and stir vigorously. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL) to remove any residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight.
-
Purification: The crude 6,8-dimethylquinazolin-4(3H)-one can be further purified by recrystallization from methanol to yield a white crystalline solid.
Synthesis of 1,3-Dimethylacridones
Acridone and its derivatives are another class of heterocycles with significant therapeutic interest, known for their DNA-intercalating properties and use as anticancer agents.[8][9][10] The synthesis from this compound is a two-step process involving an initial N-arylation followed by an acid-catalyzed intramolecular cyclization.
Causality and Mechanistic Insight
Step 1: N-Arylation (Ullmann Condensation) This step involves the formation of an N-phenylanthranilic acid derivative. A common method is the Ullmann condensation, where the aminobenzoic acid is coupled with an aryl halide (e.g., bromobenzene) in the presence of a copper catalyst and a base (like potassium carbonate). The base deprotonates the carboxylic acid and the amine, while the copper catalyst facilitates the carbon-nitrogen bond formation.
Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation) The N-phenyl derivative is then treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[11][12] The acid serves a dual purpose:
-
It protonates the carbonyl oxygen of the carboxylic acid, activating it as a potent electrophile (an acylium ion).
-
It acts as the solvent and a dehydrating agent, promoting the subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation) where the electron-rich N-linked phenyl ring attacks the activated carbonyl group. A final dehydration step yields the planar, conjugated acridone system.
Caption: Two-step workflow for the synthesis of substituted 1,3-dimethylacridones.
Detailed Experimental Protocol: Synthesis of 1,3-Dimethylacridone
This two-part protocol provides a reliable path to the acridone scaffold.
Part A: Synthesis of 2-(Phenylamino)-3,5-dimethylbenzoic Acid Materials:
-
This compound (1.65 g, 10 mmol)
-
Bromobenzene (1.73 g, 1.1 mL, 11 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15 mmol)
-
Copper(I) oxide (Cu₂O) (0.14 g, 1 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.65 g), anhydrous potassium carbonate (2.07 g), copper(I) oxide (0.14 g), and anhydrous DMF (20 mL).
-
Addition of Aryl Halide: Add bromobenzene (1.1 mL) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 150-155°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC. Causality Note: The high temperature is necessary to overcome the activation energy for the copper-catalyzed C-N coupling. Anhydrous conditions are critical as water can interfere with the catalyst and base.
-
Work-up: Cool the reaction mixture and pour it into 100 mL of water. Filter to remove the catalyst.
-
Acidification: Carefully acidify the filtrate with concentrated HCl with stirring in an ice bath. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude N-phenylanthranilic acid derivative can be recrystallized from an ethanol/water mixture.
Part B: Cyclization to 1,3-Dimethylacridone [11] Materials:
-
2-(Phenylamino)-3,5-dimethylbenzoic acid (from Part A) (2.41 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄) (20 mL)
-
Boiling water
-
10% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
Reaction Setup: In a flask, carefully add 2-(phenylamino)-3,5-dimethylbenzoic acid (2.41 g) to concentrated sulfuric acid (20 mL) with stirring.
-
Heating: Heat the mixture on a boiling water bath (95-100°C) for 4 hours. Causality Note: The concentrated sulfuric acid acts as the catalyst and dehydrating agent. The high temperature is required to promote the intramolecular Friedel-Crafts acylation, which has a significant activation barrier.
-
Precipitation: After cooling, carefully and slowly pour the acidic solution into 200 mL of boiling water with vigorous stirring. A yellow precipitate of the acridone will form.
-
Neutralization and Washing: Filter the yellow solid and boil it for 10 minutes in 100 mL of 10% sodium carbonate solution to remove any unreacted starting material.
-
Final Isolation: Collect the purified acridone by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry completely. The product is typically a bright yellow solid.
Conclusion and Future Directions
This compound stands out as a highly effective and strategic precursor for building diverse heterocyclic frameworks. The protocols detailed herein for the synthesis of quinazolinones and acridones are robust, mechanistically well-understood, and lead to scaffolds of high interest in drug discovery. The inherent structural features of this precursor allow researchers to readily access libraries of substituted heterocycles with desirable physicochemical properties. Further exploration could involve using this precursor for the multi-step synthesis of other important classes like benzodiazepines[13] or applying modern catalytic methods, such as palladium-catalyzed carbonylative cyclization, to expand its synthetic utility even further.[14][15]
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Application Notes & Protocols for the Synthesis of Novel Anti-inflammatory Agents from 3,5-Dimethylanthranilic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of synthetic pathways to generate novel anti-inflammatory agents using 3,5-dimethylanthranilic acid as a versatile starting material. While this specific precursor may not be found in the synthesis of widely-marketed non-steroidal anti-inflammatory drugs (NSAIDs), its structural motifs are present in several classes of compounds known for potent anti-inflammatory activity. This guide moves beyond a rigid template to offer a scientifically grounded perspective on leveraging this compound for the discovery of new chemical entities. We will delve into the synthesis of three primary classes of compounds: N-aryl anthranilic acid analogs (fenamates), quinazolinones, and acridones. Each section explains the causality behind the synthetic choices, provides detailed, self-validating protocols, and is supported by authoritative references.
The Rationale: 3,5-Dimethylanthranilic Acid as a Privileged Scaffold
Anthranilic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to serve as precursors for a wide array of therapeutic drugs.[1][2] The core structure, an ortho-amino benzoic acid, is a key building block for fenamates (e.g., mefenamic acid), quinazolines, and various alkaloids.[1][3][4] The introduction of two methyl groups at the 3- and 5-positions offers several strategic advantages in drug design:
-
Increased Lipophilicity: The methyl groups enhance the molecule's lipophilicity, which can improve membrane permeability and target engagement within the hydrophobic pockets of inflammatory enzymes like cyclooxygenases (COX).
-
Steric Influence: The substitution pattern can influence the conformation of the final molecule, potentially locking it into a bioactive conformation or enhancing selectivity for a specific enzyme isoform (e.g., COX-2 over COX-1).
-
Metabolic Blocking: The methyl groups can block sites of potential metabolic oxidation, potentially increasing the compound's in vivo half-life.
This guide will focus on established, robust chemical transformations to convert 3,5-dimethylanthranilic acid into heterocyclic systems with a high probability of exhibiting anti-inflammatory effects.
Pathway I: Synthesis of N-Aryl-3,5-dimethylanthranilic Acid Derivatives (Fenamate Analogs)
The N-arylanthranilic acids, commonly known as fenamates, are a well-established class of NSAIDs.[3] Mefenamic acid and meclofenamic acid are classic examples. Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.[5] The synthesis of these analogs from 3,5-dimethylanthranilic acid can be readily achieved through a copper-catalyzed Ullmann condensation.[6][7][8]
Scientific Rationale
The Ullmann condensation is a reliable method for forming a C-N bond between an amine and an aryl halide. In this context, the amino group of 3,5-dimethylanthranilic acid acts as the nucleophile, displacing a halide on a substituted aromatic ring. The presence of a copper catalyst is essential to facilitate this coupling, which is otherwise energetically unfavorable. Anhydrous potassium carbonate is used as a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.[6]
Experimental Protocol: Synthesis of N-(substituted-phenyl)-3,5-dimethylanthranilic acid
Objective: To synthesize a library of fenamate analogs by coupling 3,5-dimethylanthranilic acid with various aryl halides.
Materials:
-
3,5-Dimethylanthranilic acid
-
Substituted aryl halide (e.g., 2-chlorotoluene, 1-bromo-3-nitrobenzene)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Cupric Oxide (CuO) or Copper powder
-
Amyl alcohol or N,N-Dimethylformamide (DMF)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Standard laboratory glassware for reflux and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dimethylanthranilic acid (10 mmol), the chosen aryl halide (12 mmol), anhydrous potassium carbonate (20 mmol), and a catalytic amount of cupric oxide (approx. 0.5 g).
-
Solvent Addition: Add 50 mL of amyl alcohol or DMF to the flask. The choice of solvent depends on the reactivity of the aryl halide; DMF is generally suitable for less reactive halides.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., benzene:methanol 9:1). Reaction times typically range from 6 to 8 hours.[6]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. If using DMF, the solvent can be removed under reduced pressure.
-
Precipitation: Suspend the solid residue in 100 mL of warm water. Carefully acidify the mixture with concentrated HCl until the pH is approximately 2-3. This protonates the carboxylate, causing the desired N-aryl anthranilic acid derivative to precipitate.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it thoroughly with distilled water to remove inorganic salts. The product can be further purified by recrystallization from 95% ethanol to yield the final compound.[7]
Characterization: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques including melting point determination, IR spectroscopy (to identify N-H, C=O, and O-H stretches), ¹H NMR, and mass spectrometry.[8]
Data Summary Table
| Compound Class | Starting Material | Key Reagents | Reaction Type | Potential Activity |
| Fenamate Analogs | 3,5-Dimethylanthranilic Acid | Aryl Halide, CuO, K₂CO₃ | Ullmann Condensation | COX Inhibition |
Workflow Diagram
Caption: Two-step synthesis of a Quinazolinone derivative.
Pathway III: Synthesis of 1,3-Dimethylacridin-9(10H)-one
Acridones are tricyclic aromatic heterocycles that have garnered interest for their wide range of biological activities, including anti-inflammatory and antitumor properties. [9][10]A powerful method for their synthesis is the intramolecular Friedel-Crafts-type acylation of an N-phenylanthranilic acid precursor.
Scientific Rationale
This synthesis is a two-step process. The first step is the Ullmann condensation described in Pathway I, specifically reacting 3,5-dimethylaniline with a 2-halobenzoic acid to produce 2-((3,5-dimethylphenyl)amino)benzoic acid. [11]The second, key step is the intramolecular cyclization. This is an electrophilic aromatic substitution where the carboxylic acid is activated and then attacks the electron-rich aniline ring to form the central ring of the acridone. Strong acids or Lewis acids are typically required to promote this cyclization. A modern, efficient method utilizes an iron(II) triflate catalyst with dichloromethyl methyl ether (DCME). [10]
Experimental Protocol: Synthesis of 1,3-Dimethylacridin-9(10H)-one
Objective: To synthesize a dimethyl-substituted acridone via a two-step, one-pot or sequential process.
Materials:
-
2-Chlorobenzoic acid
-
3,5-Dimethylaniline
-
Anhydrous Sodium Carbonate
-
Copper powder
-
DMF
-
Iron(II) triflate (Fe(OTf)₂)
-
Dichloromethyl methyl ether (DCME)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
Part A: Synthesis of 2-((3,5-Dimethylphenyl)amino)benzoic acid
-
Follow the protocol for Ullmann Condensation (Pathway I), using 2-chlorobenzoic acid and 3,5-dimethylaniline as the coupling partners. Isolate and purify the N-phenylanthranilic acid intermediate. [11] Part B: Intramolecular Acylation to form 1,3-Dimethylacridin-9(10H)-one
-
Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the 2-((3,5-dimethylphenyl)amino)benzoic acid (1 mmol) in anhydrous DCM (10 mL).
-
Catalyst Addition: Add Fe(OTf)₂ (10 mol%).
-
Acylating Agent: Slowly add DCME (1.5 mmol) to the mixture at room temperature.
-
Reaction: Stir the reaction at room temperature for 3-5 hours. Monitor the formation of the acridone product by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate eluent) to yield the pure 1,3-dimethylacridin-9(10H)-one. [10]
Workflow Diagram
Caption: Two-step synthesis of a Dimethylacridone.
In Vitro/In Vivo Evaluation of Anti-inflammatory Activity
Once synthesized and characterized, the novel compounds must be evaluated for biological activity. A standard and widely accepted preliminary screen is the carrageenan-induced rat paw edema model. [6][8][12] Protocol Synopsis: Carrageenan-Induced Paw Edema
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Dosing: The synthesized test compounds are administered (e.g., intraperitoneally or orally) at a specific dose (e.g., 50-100 mg/kg body weight) dissolved in a suitable vehicle like DMF or a suspension with Tween 80. A control group receives only the vehicle, and a positive control group receives a standard drug like Indomethacin or Phenylbutazone.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), a 1% w/v solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for the treated groups relative to the control group. A significant reduction in paw volume indicates potential anti-inflammatory activity. [8]
Conclusion
3,5-Dimethylanthranilic acid serves as an excellent and cost-effective starting point for the synthesis of diverse heterocyclic compounds with high potential as novel anti-inflammatory agents. The synthetic pathways for fenamate analogs, quinazolinones, and acridones are based on robust and well-documented chemical principles. By leveraging these protocols, researchers can generate libraries of novel compounds for biological screening, contributing to the discovery of the next generation of anti-inflammatory therapeutics. The dimethyl substitution pattern provides a unique chemical space to explore, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.
References
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- Jantova, S., et al. (2007). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioorganic & Medicinal Chemistry, 15(1), 249-257. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127050/
- Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. European journal of medicinal chemistry, 44(1), 83-90. Available at: https://pubmed.ncbi.nlm.nih.gov/18501478/
- Chen, Y. L., et al. (2005). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of medicinal chemistry, 48(22), 7250-7258. Available at: https://pubmed.ncbi.nlm.nih.gov/16250654/
- El-Sayed, W. A., et al. (2011). Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives. Archiv der Pharmazie, 344(10), 636-645. Available at: https://pubmed.ncbi.nlm.nih.gov/21953982/
- Abdel-Aziz, A. A., et al. (2020). N-arylanthranilic acid derivatives with anti-inflammatory activity. ResearchGate. Available at: https://www.researchgate.
- Gomulka, K., et al. (2015). Synthesis and anti-inflammatory activity of new 1, 2, 4-triazole derivatives. Bioorganic & medicinal chemistry letters, 25(14), 2825-2829. Available at: https://www.researchgate.
- Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(3), 919. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4157026/
- Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2025/iii/25123/
- Shah, S., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. ResearchGate. Available at: https://www.researchgate.
- Krishnarth, A., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences, 45(2), 121-129. Available at: https://dergipark.org.tr/en/pub/fabad/issue/55869/766601
- Shah, S., et al. (2007). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 69(5), 695-697. Available at: https://www.researchgate.
- Reddy, T. R., et al. (2019). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. The Journal of organic chemistry, 84(15), 9474-9483. Available at: https://pubs.acs.org/doi/10.1021/acs.joc.9b01140
- Islam, M. R., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 844247. Available at: https://www.frontiersin.org/articles/10.3389/fmolb.2022.844247/full
- Al-Obaid, A. M., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(5). Available at: https://www.orientjchem.
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- Bou-Salah, L., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: https://www.mdpi.com/1420-3049/29/10/2202
- Steingruber, H. S., et al. (2025). Supplementary Material A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA. Available at: https://arkat-usa.
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Application Note: High-Purity Recovery of 2-Amino-3,5-dimethylbenzoic Acid via Optimized Recrystallization
An in-depth guide to the purification of 2-Amino-3,5-dimethylbenzoic acid by recrystallization, designed for researchers and drug development professionals. This document provides a detailed, scientifically-grounded protocol, moving from foundational principles to practical application and quality control.
Abstract
This compound (also known as 3,5-dimethylanthranilic acid) is a valuable substituted aromatic amino acid used as a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final active pharmaceutical ingredient (API). Recrystallization is a robust, efficient, and scalable technique for purifying solid organic compounds. This application note presents a comprehensive, field-proven protocol for the purification of this compound, grounded in the fundamental principles of solubility and crystal lattice theory. We detail solvent selection strategies, a step-by-step experimental workflow, and methods for quality control to ensure the recovery of high-purity material.
Part 1: The Science of Recrystallization - Foundational Principles
Recrystallization is a purification technique, not merely a precipitation. The efficacy of the process relies on the principle of differential solubility.[2] An ideal solvent for recrystallization will exhibit high solvency for the target compound at an elevated temperature and low solvency at ambient or sub-ambient temperatures.[3]
The process is governed by two key thermodynamic and kinetic concepts:
-
Solubility Equilibrium: As a hot, saturated solution cools, the solubility of the target compound decreases, creating a supersaturated state. This thermodynamic instability drives the system toward equilibrium through the formation of a solid phase—the crystals.[3]
-
Crystal Lattice Formation: Crystallization is a highly selective process. During slow and controlled cooling, molecules of the target compound have sufficient time to orient themselves and pack into a highly ordered, low-energy crystal lattice.[4] Impurity molecules, having a different size, shape, and polarity, do not fit neatly into this growing lattice and are consequently excluded, remaining dissolved in the surrounding solvent, known as the mother liquor.[5] Rapid precipitation, in contrast, can trap impurities within the solid matrix, compromising purity.
Part 2: Solvent System Selection for this compound
The molecular structure of this compound—possessing polar amino (-NH2) and carboxylic acid (-COOH) groups, alongside a non-polar dimethylated aromatic ring—guides the selection of an appropriate solvent system. While it is only slightly soluble in water, it is soluble in ethanol and other organic solvents.[1]
For a compound with such characteristics, a single solvent may not provide the optimal solubility gradient. A mixed-solvent system often yields superior results. Here, a "good" solvent, in which the compound is highly soluble, is paired with a "poor" or "anti-solvent," in which the compound is sparingly soluble.
Based on solubility data for structurally similar compounds like 2-Amino-3-methylbenzoic acid, promising solvents include alcohols (methanol, ethanol) and acetone.[6] For this protocol, we will focus on an Ethanol/Water mixed-solvent system, which offers an excellent polarity range that can be finely tuned for optimal recovery and purity.
Part 3: Detailed Experimental Protocol
Safety & Handling Precautions
While specific toxicology data for this compound is limited, related aminobenzoic and dimethylbenzoic acids are known to cause skin, eye, and respiratory irritation.[7][8]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.[8]
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Carbon (decolorizing grade, optional)
-
Erlenmeyer flasks (appropriate sizes)
-
Stir bar and magnetic stir plate with heating
-
Condenser (optional, to prevent solvent loss)
-
Short-stem glass funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass or crystallization dish
-
Spatula and glass stirring rod
Step-by-Step Purification Workflow
-
Dissolution of the Crude Solid: a. Place the accurately weighed crude this compound into an Erlenmeyer flask of appropriate size (typically 2-3 times the expected final volume). b. Add a magnetic stir bar. c. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil. Add the solvent in small portions, allowing time for the solid to dissolve between additions.[9] Using an excessive amount of solvent will reduce the final yield.
-
Decolorization with Activated Carbon (Optional): a. If the resulting solution is colored by high-molecular-weight impurities, remove the flask from the heat source and allow it to cool slightly. b. Add a very small amount of activated carbon (typically 1-2% of the solute mass) to the solution. Caution: Never add charcoal to a boiling solution, as violent frothing may occur. c. Gently reheat the mixture to boiling for 2-5 minutes with continued stirring.[3]
-
Hot Gravity Filtration: a. This critical step removes insoluble impurities, such as dust or the activated carbon added in the previous step. b. Place a short-stem glass funnel with fluted filter paper into the neck of a clean receiving Erlenmeyer flask. c. Heat the receiving flask and funnel on the hot plate with a small amount of solvent to ensure the apparatus is hot. This prevents premature crystallization of the product on the funnel or filter paper. d. Quickly and carefully pour the hot solution through the fluted filter paper. e. Rinse the original flask with a small amount of hot solvent and pass it through the filter to ensure complete transfer.
-
Crystallization: a. Cover the mouth of the flask containing the hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination. b. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4] c. Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the purified compound.[5]
-
Crystal Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits flatly inside, connected to a clean filter flask under vacuum. b. Wet the filter paper with a small amount of the ice-cold ethanol/water mother liquor or fresh, ice-cold ethanol. c. Swirl the crystal slurry in the Erlenmeyer flask and pour it into the center of the Büchner funnel. d. Once the solvent has been drawn through, wash the crystals with a minimal amount of ice-cold ethanol .[9] This removes any adhering mother liquor containing dissolved impurities. Using warm or excessive solvent will dissolve some of the purified product, reducing the yield. e. Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.
-
Drying the Final Product: a. Transfer the purified crystals from the funnel to a pre-weighed watch glass or crystallization dish. b. Spread the crystals thinly to facilitate drying. c. Dry the product to a constant weight. This can be achieved by air drying (if the solvent is volatile) or, more effectively, in a desiccator under vacuum or in a vacuum oven at a temperature well below the compound's melting point.
Part 4: Characterization and Quality Control
Verifying the success of the purification is a crucial final step.
-
Melting Point Analysis: This is the most common and immediate indicator of purity. A pure compound will have a sharp melting point range (typically <2 °C) that matches the literature value. The reported melting point for this compound is 194-196 °C .[1][10] Impure compounds typically exhibit a depressed and broad melting point range.[11]
-
Visual Inspection: The purified product should be a white or off-white crystalline solid, free of discoloration.[1]
-
Spectroscopic Confirmation (Recommended): For applications requiring stringent purity, techniques such as ¹H NMR, ¹³C NMR, or FTIR spectroscopy can be used to confirm the chemical structure and absence of residual solvents or organic impurities.
Part 5: Visualization and Data Summary
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Compound Name | This compound | |
| Synonym | 3,5-Dimethylanthranilic acid | [12] |
| CAS Number | 14438-32-5 | [1][10] |
| Molecular Formula | C₉H₁₁NO₂ | [1][12] |
| Molecular Weight | 165.19 g/mol | [12] |
| Appearance | White crystalline powder | [1] |
| Literature Melting Point | 194-196 °C | [1][10] |
| Primary Solvent | Ethanol | [1] |
| Anti-Solvent | Deionized Water | - |
| Recommended Wash Solvent | Ice-cold Ethanol | [9] |
References
- Industrial Chemicals. (n.d.). This compound at Best Price.
- University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. UMSL Department of Chemistry.
- DePauw University. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry and Biochemistry.
- Wabash College. (n.d.). Recrystallization of Benzoic Acid.
- CTC 114 Wet Lab Techniques. (2022, November 8). Recrystallization of Benzoic Acid Pre-Lab Discussion. YouTube.
- Ye, J., et al. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K.
- Wang, X., et al. (2018). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. Journal of Chemical & Engineering Data.
- University of California, Irvine. (n.d.). Recrystallization 2.
- Thermo Fisher Scientific. (2023, September 16). Safety Data Sheet: 2-Amino-5-methylbenzoic acid.
- Barnard College. (2010, January 26). Recrystallization and Extractions of Organic Compounds. Columbia University.
- Thermo Scientific Chemicals. (n.d.). This compound, 98%. Fisher Scientific.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
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safe handling and storage procedures for 2-Amino-3,5-dimethylbenzoic acid
Application Notes & Protocols for 2-Amino-3,5-dimethylbenzoic acid
Section 1: Introduction & Compound Profile
This compound (CAS No. 14438-32-5), also known as 3,5-dimethylanthranilic acid, is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other complex organic compounds.[1] Its stability and high purity make it a valuable reagent in both industrial and research laboratory settings.[1]
While this compound is reported to have low acute toxicity and is not classified as hazardous for transport, adherence to rigorous safety protocols is essential to mitigate risks associated with eye irritation and potential hazards from dust inhalation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound, grounded in the principles of laboratory safety and risk mitigation.
1.1 Physicochemical Properties
The fundamental properties of this compound dictate its handling requirements. Its solid, crystalline form necessitates controls to prevent dust generation, while its solubility profile informs its use in solution-based applications.
| Property | Value | Source |
| CAS Number | 14438-32-5 | [1] |
| Chemical Formula | C9H11NO2 | [1] |
| Appearance | White powder or crystals | [1] |
| Melting Point | 194-196 °C | [1] |
| Boiling Point | 322 °C | [1] |
| Solubility | Slightly soluble in water; Soluble in ethanol and organic solvents | [1] |
| Stability | Stable under recommended storage conditions | [2] |
Section 2: Hazard Assessment & Risk Mitigation
A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. While some data sheets indicate this compound has not been classified as harmful by ingestion, the primary documented risk is eye irritation. Furthermore, data from structurally similar aromatic acids suggest that skin and respiratory irritation are potential hazards that must be addressed.[2][3][4]
2.1 Primary Hazards
-
Eye Contact: This material is known to cause eye irritation and potential damage in some individuals. Direct contact with the solid or dust can lead to immediate discomfort and requires prompt first aid.
-
Inhalation: As a fine powder, the compound poses a risk of respiratory tract irritation if dust is generated and inhaled.[5] While not classified as a respiratory hazard, repeated or significant exposure to any chemical dust should be minimized as a matter of good hygiene and safety practice.
-
Skin Contact: The material is not thought to produce significant skin irritation according to some classifications. However, good laboratory practice dictates that direct skin contact should always be avoided to prevent potential sensitization or irritation, especially through cuts or abrasions.[5]
-
Ingestion: The compound has not been classified as "harmful by ingestion" due to a lack of corroborating evidence.
2.2 Chronic Exposure Long-term exposure is not expected to cause chronic adverse health effects. However, as with any fine particulate, prolonged inhalation of high concentrations of dust may lead to changes in lung function over time.[5]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
The most effective way to ensure safety is to minimize exposure through a combination of engineering controls and appropriate PPE. This follows the "Hierarchy of Controls," which prioritizes removing the hazard or isolating the worker from it.
Caption: Hierarchy of controls, prioritizing engineering solutions.
3.1 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area to prevent the accumulation of dust.[3]
-
Chemical Fume Hood: Any procedure with the potential to generate dust, such as weighing, transferring, or preparing stock solutions, must be performed inside a certified chemical fume hood.[3]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[3][6]
3.2 Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected carefully and inspected before each use.[3]
| Situation | Required PPE | Specifications & Rationale |
| Routine Handling (Small Quantities) | Eye/Face ProtectionHand ProtectionLab Coat | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards are mandatory to protect against eye irritation.[3][7]Chemically resistant nitrile gloves should be worn. Inspect for tears or degradation before each use.[3]A standard laboratory coat protects against incidental skin contact.[3] |
| Risk of Dust Generation (Weighing, Transfers) | Respiratory Protection | In addition to the above, work must be conducted in a chemical fume hood . If a hood is not available, a NIOSH/MSHA-approved N95 dust mask is required as a minimum precaution.[3] |
| Large Spills | Full Body Protection | For significant spills, upgrade PPE to include splash goggles, a full suit, dust respirator, and boots to prevent widespread contamination.[3] |
Section 4: Standard Operating Protocol: Routine Handling
This protocol outlines the step-by-step methodology for safely weighing the solid compound and preparing a stock solution.
4.1 Preparation & Pre-Handling Checks
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and the sash is at the appropriate working height. Ensure the path to the eyewash station and safety shower is clear.
-
Don PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles.
-
Prepare Workspace: Lay down absorbent bench paper within the fume hood to contain any minor spills. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).
-
Pre-label Glassware: Clearly label the destination container with the chemical name, concentration, date, and your initials.
4.2 Weighing & Solution Preparation
-
Equilibrate Container: Allow the sealed container of this compound to come to room temperature before opening to prevent moisture condensation.[8]
-
Transfer Solid: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the required amount of solid to a weigh boat on a tared analytical balance.
-
Causality Note: Perform this step slowly and deliberately to minimize the generation of airborne dust. Avoid tapping or shaking the container unnecessarily.
-
-
Dissolution: Transfer the weighed solid into the prepared beaker. Add a small amount of the desired solvent (e.g., ethanol) and a stir bar. Cover the beaker with a watch glass.[1]
-
Stir to Dissolve: Place the beaker on a magnetic stir plate and stir until all the solid has dissolved.
-
Transfer to Final Container: Once fully dissolved, transfer the solution to the final, pre-labeled storage vessel (e.g., volumetric flask or bottle). Rinse the beaker with a small amount of additional solvent and add it to the final container to ensure a complete transfer.
-
Final Dilution: If preparing a specific concentration, dilute to the final volume with the solvent.
4.3 Post-Handling
-
Clean-Up: Wipe down the spatula and work surface. Dispose of the weigh boat and any contaminated bench paper in the appropriate solid waste container.
-
Decontamination: Remove gloves using the proper technique to avoid skin contact and dispose of them.
-
Personal Hygiene: Thoroughly wash hands and any exposed skin with soap and water before leaving the work area.[3][7]
Section 5: Storage & Stability Management
Proper storage is critical to maintaining the chemical integrity and ensuring a shelf life of up to 24 months.[1]
-
Primary Storage: Store in a cool, dry, well-ventilated area.[1][6] A dedicated chemical storage cabinet is recommended.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][7]
-
Incompatible Substances: Segregate from strong oxidizing agents, as these are the primary incompatibility concern.[1][9]
-
Light Sensitivity: While not explicitly stated for this compound, aromatic amino acids can be sensitive to light.[10] Storing in an opaque container or in a dark cabinet is a prudent measure to prevent potential photodegradation.
Section 6: Emergency Response Protocols
Immediate and correct action during an emergency can significantly reduce the severity of an injury or chemical release.
Caption: Decision tree for first aid response to chemical exposure.
6.1 Exposure Response
-
Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[11] Ensure complete irrigation by keeping eyelids apart and moving them. Seek medical attention without delay.[7]
-
Skin Contact: If skin or hair contact occurs, flush with running water and soap if available. Remove all contaminated clothing while rinsing.[7] Seek medical attention if irritation develops.
-
Inhalation: If fumes or dust are inhaled, remove the individual from the contaminated area to fresh air.[7] Other measures are typically unnecessary, but if symptoms like respiratory irritation persist, seek medical attention.[11]
-
Ingestion: Immediately give a glass of water. Do not induce vomiting.[12] First aid is not generally required, but contact a doctor or Poisons Information Centre if you are concerned.
6.2 Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Assess & Secure: For minor spills, ensure adequate ventilation.
-
Contain & Clean: Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation.[6][7] Place the material into a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
6.3 Fire Response
-
The compound is non-combustible and not considered a significant fire risk.
-
In the event of a fire in the surrounding area, use an extinguishing media suitable for the primary fire source (e.g., water spray, dry chemical, CO2, or foam).[7]
-
Firefighters should wear protective gloves and breathing apparatus, as containers may burn and emit corrosive fumes.
Section 7: Waste Disposal
All chemical waste must be managed in accordance with institutional policies and local/national regulations.[6]
-
Chemical Waste: Collect surplus material and non-recyclable solutions in a designated, labeled hazardous waste container. Entrust disposal to a licensed waste disposal company.[6]
-
Contaminated Materials: Dispose of items like used gloves, weigh boats, and contaminated bench paper as solid chemical waste.
-
Empty Containers: Before disposing of the original container, ensure it is completely empty. Dispose of it as unused product in accordance with regulations.[6]
Section 8: References
-
Apollo Scientific. (2023, July 6). This compound Safety Data Sheet. Retrieved from Apollo Scientific.
-
Industrial Chemicals. This compound at Best Price. Retrieved from Industrial Chemicals.
-
BenchChem. Personal protective equipment for handling 2-Amino-5-nitrobenzoic acid. Retrieved from BenchChem.
-
TCI Chemicals. (2025, January 4). SAFETY DATA SHEET - 4-Methoxy-3,5-dimethylbenzoic Acid. Retrieved from TCI Chemicals.
-
Cole-Parmer. Material Safety Data Sheet - 2-Amino-6-Methylbenzoic Acid, 98%. Retrieved from Cole-Parmer.
-
Aldrich. (2025, April 24). Aldrich 156906 - SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
-
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 3,5-Dimethylbenzoic acid. Retrieved from Fisher Scientific.
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid. Retrieved from Fisher Scientific.
-
MedChemExpress. (2025, December 7). 2,3-Dimethylbenzoic acid-SDS. Retrieved from MedChemExpress.
-
Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Amino-5-methylbenzoic acid. Retrieved from Thermo Fisher Scientific.
-
AbMole BioScience. Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid. Retrieved from AbMole BioScience.
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using 2-Amino-3,5-dimethylbenzoic acid in the synthesis of dye molecules
Application Note & Protocol
Topic: Utilization of 2-Amino-3,5-dimethylbenzoic Acid in the Synthesis of Novel Azo Dye Molecules
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Senior Application Scientist's Perspective
In the dynamic landscape of chromophore chemistry, the pursuit of novel dye molecules with tailored properties remains a cornerstone of innovation. This document moves beyond a mere recitation of steps; it is a detailed guide into the synthesis of azo dyes using this compound as a versatile diazo component. The rationale for selecting this specific precursor lies in the nuanced influence of its substituent groups—the methyl groups can enhance solubility in organic media and offer steric effects, while the carboxylic acid moiety provides a reactive handle for further functionalization or can modulate the tinctorial properties of the final dye.
This guide is structured to provide not only a reproducible protocol but also a deep-seated understanding of the underlying chemical principles. By grasping the causality behind each experimental choice, from temperature control to pH adjustment, the researcher is empowered to troubleshoot, adapt, and innovate. The protocols herein are designed to be self-validating, with clear checkpoints and expected observations, ensuring a high degree of scientific rigor and reproducibility.
Section 1: The Chemistry of Azo Dye Synthesis
The Diazo Component: this compound
This compound (C₉H₁₁NO₂) is an aromatic amine that serves as an excellent starting material for the synthesis of monoazo dyes.[1] The primary aromatic amine group is the key functional group that undergoes diazotization. The presence of two methyl groups and a carboxylic acid group on the benzene ring influences the electronic and steric environment, which in turn affects the reactivity of the diazonium salt and the spectral properties of the resulting dye.
The Two-Step Synthetic Pathway: A Mechanistic Overview
The synthesis of azo dyes from a primary aromatic amine is a classic example of electrophilic aromatic substitution and follows a well-established two-step process:[2]
-
Diazotization: This initial step involves the conversion of the primary amino group of this compound into a highly reactive diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). This reaction is critically temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[2][4]
-
Azo Coupling: The resulting diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component.[5] This component is typically a phenol, a naphthol, or another aromatic amine. The electrophilic diazonium salt attacks the activated aromatic ring of the coupling component, leading to the formation of a stable azo compound, characterized by the –N=N– linkage that acts as the chromophore responsible for the dye's color.[2]
The overall workflow for this synthesis is depicted in the diagram below:
Caption: General workflow for the synthesis of azo dyes.
Section 2: Experimental Protocols
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | 165.19 | ≥98% | Thermo Scientific |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 37% | Standard Supplier |
| Sodium Nitrite (NaNO₂) | 69.00 | ≥97% | Standard Supplier |
| 2-Naphthol | 144.17 | ≥99% | Standard Supplier |
| Sodium Hydroxide (NaOH) | 40.00 | ≥97% | Standard Supplier |
| Distilled Water | 18.02 | - | Laboratory Supply |
| Ice | - | - | Laboratory Supply |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
This compound may cause skin and eye irritation.[7] Avoid inhalation of dust.
-
Concentrated acids and bases are corrosive. Handle with extreme care.
-
Diazonium salts are unstable and potentially explosive when dry. Do not isolate the diazonium salt; use it in solution immediately after preparation.
Protocol 1: Diazotization of this compound
This protocol details the conversion of the primary aromatic amine into a diazonium salt.[8]
-
In a 250 mL beaker, create a suspension of 1.65 g (0.01 mol) of this compound in a solution of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Stir the mixture vigorously with a magnetic stirrer to ensure a fine, uniform suspension.
-
Cool the beaker in an ice-salt bath to bring the temperature of the suspension down to 0–5 °C. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
In a separate 50 mL beaker, prepare a solution of 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15–20 minutes. Use a thermometer to monitor the reaction temperature and ensure it does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization reaction is complete.[2] The resulting clear solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol describes the coupling of the diazonium salt with 2-naphthol to form the azo dye.[8]
-
In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 40 mL of a 10% aqueous sodium hydroxide solution. This creates a solution of sodium 2-naphthoxide, which is highly activated for electrophilic attack.
-
Cool this solution to 0–5 °C in an ice bath with continuous stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately. The color is typically red or orange.
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product on the filter paper with copious amounts of cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.
Section 3: Characterization and Expected Results
The synthesized azo dye should be characterized to confirm its structure and purity.
Expected Yield and Appearance
-
Appearance: A vibrant red or orange crystalline powder.
-
Yield: A typical yield for this reaction would be in the range of 80-90%. The actual yield should be calculated based on the starting amount of this compound as the limiting reagent.
Spectroscopic Characterization
-
UV-Visible Spectroscopy: An ethanolic solution of the dye is expected to show a strong absorption band in the visible region (typically between 400-550 nm), which is characteristic of the extended π-conjugation of the azo chromophore.
-
FT-IR Spectroscopy: The IR spectrum should confirm the presence of key functional groups. Look for the characteristic N=N stretching vibration (around 1400-1450 cm⁻¹), the broad O-H stretch of the carboxylic acid and phenolic groups, and the C=O stretch of the carboxylic acid.
-
¹H NMR Spectroscopy: The NMR spectrum will provide detailed information about the structure of the dye molecule, showing the characteristic chemical shifts for the aromatic protons.[9]
The structural and spectral data for the synthesized dye can be compared with literature values for similar compounds to confirm its identity.[9][10]
Section 4: Applications and Future Directions
Azo dyes derived from substituted aminobenzoic acids have a wide range of applications. Beyond their traditional use in the textile and printing industries, they are being explored for more advanced applications.[11] The presence of the carboxylic acid group in the synthesized dye provides a site for further chemical modification. For instance, it can be converted into an ester or an amide to fine-tune the dye's solubility and binding properties.
Furthermore, certain azo compounds have shown promising biological activities, including antibacterial, antifungal, and even anticancer properties.[12][13] The novel dye synthesized using this protocol could be screened for such activities, opening up avenues for its use in medicinal chemistry and drug development. The specific substitution pattern of this compound may lead to dyes with unique biological profiles.
References
- Apollo Scientific. (2023). This compound Safety Data Sheet.
- Bafana, A., Devi, S. S., & Chakrabarti, T. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC - NIH.
- ResearchGate. (n.d.). Amino-Methyl Benzoic Acid Derived Azo Dyes.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- AK Scientific, Inc. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 2-Amino-5-methylbenzoic acid Safety Data Sheet.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-3-chlorobenzoic Acid.
- Al-Adilee, K. J., & Jaber, S. A. (2018). Synthesis, Characterization and Biological Activities of Some Metal Complexes Derived from Azo Dye Ligand 2-[2'-(5-Methyl thiazolyl)azo]-5-dimethylamino Benzoic Acid. Asian Journal of Chemistry, 30(7), 1537-1545.
- Abdel-Aziz, H. A., et al. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516.
- Fisher Scientific. (2025). 3-Amino-2-methylbenzoic acid Safety Data Sheet.
- AbMole BioScience. (n.d.). Material Safety Data Sheet of 2-Amino-3-methylbenzoic acid.
- BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production.
- MDPI. (2023). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 5(1), 1-18.
- ResearchGate. (2025). Synthesis, Characterization and Biological Activities of Some Metal Complexes Derived from Azo Dye Ligand 2-[2'-(5-Methyl thiazolyl)azo]-5-dimethylamino Benzoic Acid | Request PDF.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Bentham Science. (2020). Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. Current Drug Discovery Technologies, 17(4), 443-455.
- Thermo Fisher Scientific. (n.d.). This compound, 98%.
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Topic: Preparation of 2-Amino-3,5-dimethylbenzoic Acid Derivatives for Antimicrobial Screening
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antimicrobial activity. Anthranilic acid and its derivatives represent a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. This application note provides a comprehensive guide to the synthesis, purification, and antimicrobial evaluation of a focused library of derivatives based on the 2-Amino-3,5-dimethylbenzoic acid core. We present detailed, field-proven protocols for the synthesis of amide and Schiff base derivatives, their characterization, and subsequent screening against a panel of clinically relevant microorganisms. The protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are detailed to ensure reproducible and reliable data. Finally, we discuss the principles of Structure-Activity Relationship (SAR) analysis to guide the rational design of next-generation antimicrobial agents.
Introduction: The Rationale for a New Chemical Series
The core challenge in modern antimicrobial drug discovery is to identify novel agents that can overcome existing resistance mechanisms. The this compound scaffold serves as an excellent starting point for library synthesis.[1] Its structure possesses two highly versatile functional handles: an amine (-NH₂) and a carboxylic acid (-COOH). These groups can be readily modified to generate a diverse set of derivatives with varied physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of antimicrobial efficacy.[2][3]
The strategic placement of the two methyl groups on the aromatic ring provides a degree of steric hindrance that can influence the molecule's conformation and interaction with biological targets, while also potentially impacting its metabolic stability. This guide outlines a systematic workflow to explore the chemical space around this core structure.
Figure 1: Overall workflow for the development of novel antimicrobial agents from the this compound scaffold.
Synthesis of this compound Derivatives
The primary objective is to create a library of compounds by modifying the amine and carboxylic acid functionalities. We present two robust protocols for generating amide and Schiff base derivatives, which are common and effective transformations in medicinal chemistry.[4][5]
Protocol 1: Synthesis of N-Acyl Amide Derivatives
This protocol describes the acylation of the 2-amino group. The formation of an amide bond introduces a new substituent and significantly alters the electronic and steric properties of the parent molecule.
Causality: The reaction involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic organic base, such as triethylamine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Removing HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine. The acid wash removes excess triethylamine, while the bicarbonate wash removes unreacted acyl chloride and the carboxylic acid starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Schiff Base (Imine) Derivatives
This protocol describes the condensation of the 2-amino group with an aromatic aldehyde to form a Schiff base. This transformation extends the conjugation of the system and introduces a new aromatic moiety.
Causality: The reaction is a nucleophilic addition-elimination. The amine attacks the aldehyde's carbonyl carbon. A catalytic amount of acid (e.g., glacial acetic acid) is used to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack.[4] The reaction is reversible, so water, a byproduct, must be removed to drive the reaction to completion according to Le Châtelier's principle.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq.) and the desired aromatic aldehyde (1.0 eq.) in a solvent such as toluene or ethanol.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.[4]
-
Reflux: Heat the mixture to reflux and continue heating for 3-6 hours, collecting the water byproduct in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction's completion via TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: Collect the solid product by filtration and wash with cold ethanol or hexane to remove any unreacted aldehyde. If necessary, the crude product can be further purified by recrystallization.
-
Characterization: Confirm the structure of the purified Schiff base using ¹H NMR, ¹³C NMR, IR (noting the C=N stretch), and Mass Spectrometry.
Protocols for Antimicrobial Screening
Once the derivatives are synthesized and purified, the next critical step is to evaluate their biological activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Figure 2: Experimental workflow for MIC and MBC determination.
Recommended Microbial Panel
A standard panel should include representatives of different bacterial and fungal classes:
-
Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungi (Yeast): Candida albicans (e.g., ATCC 10231)
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method in a 96-well plate format to quantitatively measure antimicrobial activity.[8][9]
Step-by-Step Methodology:
-
Preparation of Media and Reagents: Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.[4][10] Prepare stock solutions of your synthesized compounds (e.g., at 10 mg/mL in DMSO).
-
Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to wells in columns 2 through 12.
-
Serial Dilution: Add 200 µL of the compound stock solution (at twice the highest desired test concentration) to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard the final 100 µL from column 10.
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of broth. This well will receive bacteria but no compound.
-
Column 12 (Sterility Control): Add 100 µL of broth. This well receives neither bacteria nor compound.
-
-
Inoculum Preparation: Grow a fresh culture of the test microorganism to the mid-log phase. Dilute the culture in broth to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[6]
-
Inoculation: Inoculate wells in columns 1 through 11 with 100 µL of the standardized bacterial suspension. The final volume in each well will be 200 µL, and the compound concentrations will be halved.
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[6]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[6][9]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC test is performed as a follow-up to the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[11][12]
Step-by-Step Methodology:
-
Subculturing: Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot the 10 µL aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration of the compound that results in a 99.9% or greater reduction in the initial CFU/mL.[11][12] Practically, this is the lowest concentration plate that shows no colony growth (or only 1-2 colonies).
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The ratio of MBC to MIC is particularly insightful; an MBC/MIC ratio of ≤ 4 typically suggests bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group (Modification) | MIC (µg/mL) vs S. aureus | MBC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs E. coli |
|---|---|---|---|---|---|
| Parent | H | >256 | >256 | >256 | >256 |
| D-01 | N-acetyl | 128 | 256 | >256 | >256 |
| D-02 | N-benzoyl | 64 | 128 | 128 | 256 |
| D-03 | Schiff base (benzaldehyde) | 32 | 64 | 64 | 128 |
| D-04 | Schiff base (4-nitrobenzaldehyde) | 8 | 16 | 32 | 64 |
| Std. | Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |
Note: The data presented here is illustrative and should be replaced with experimental results.
Structure-Activity Relationship (SAR) Analysis
Principles of Interpretation:
-
Effect of Core Modification: Compare the activity of all derivatives (D-01 to D-04) to the parent compound. In the example data, all modifications improved activity.
-
Impact of Substituents: Compare derivatives within a class. For instance, comparing D-03 and D-04 suggests that adding an electron-withdrawing nitro group to the Schiff base derivative significantly enhances activity against S. aureus. This is a common trend observed in other benzoic acid series.[2][4]
-
General Trends: In some studies of similar scaffolds, Schiff bases have been found to be more potent than simple amides or esters.[4][5] The analysis should look for such trends in the generated data.
-
Lipophilicity and Electronics: Consider how the added groups alter the molecule's overall lipophilicity and electronic distribution. These factors govern membrane permeability and target binding.[3]
Figure 3: The iterative cycle of Structure-Activity Relationship (SAR) analysis.
This iterative process of synthesis, testing, and analysis is the cornerstone of modern medicinal chemistry and is essential for optimizing the this compound scaffold into a potent lead candidate for antimicrobial drug development.
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- Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - Institute for Collabor
- Minimum Inhibitory Concentration (MIC)
- Minimum Bactericidal Concentration (MBC)
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B)
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- Antimicrobial Assay - Springer N
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- Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and bioactive ligands characterized by the values of IC50 and MIC (mmol dm-3)
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Topic: Scale-Up Synthesis Considerations for 3,5-Dimethylanthranilic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
3,5-Dimethylanthranilic acid is a valuable substituted anthranilic acid derivative. Anthranilic acid and its analogues are critical starting materials and intermediates in the synthesis of a wide range of biologically active compounds, including anti-inflammatory agents, diuretics, and agricultural chemicals.[1][2][3] As demand for these complex molecules grows, the transition from laboratory-scale synthesis to robust, industrial-scale production becomes paramount. This document provides a detailed guide on the strategic considerations for the scale-up synthesis of 3,5-Dimethylanthranilic acid, focusing on a practical and economically viable synthetic route. We will explore critical process parameters, safety protocols, and purification strategies designed to ensure high yield, purity, and operational safety.
Introduction: The Challenge of Scale-Up
Anthranilic acid derivatives are recognized as versatile pharmacophores for drug development, enabling the creation of large compound libraries for structure-activity relationship (SAR) analysis.[1] While numerous synthetic routes may be viable at the bench scale, industrial production introduces significant challenges. A successful scale-up strategy must prioritize:
-
Economic Viability: Starting materials must be readily available and cost-effective.
-
Process Safety: Reactions involving hazardous reagents, high pressures, or exothermic events must be rigorously controlled.
-
Efficiency and Yield: The process must be optimized to maximize product output and minimize waste.
-
Product Quality: The final product must consistently meet stringent purity specifications.
This guide focuses on a three-step synthesis beginning with the inexpensive and abundant feedstock, 1,3,5-trimethylbenzene (mesitylene), a route that aligns well with these industrial requirements.
Proposed Industrial Synthetic Route
The selected route involves the selective oxidation of one methyl group of mesitylene, followed by regioselective nitration and subsequent reduction to yield the target molecule. This pathway is advantageous due to the low cost of the starting material and the well-understood nature of the required chemical transformations.
Caption: Proposed three-step synthesis pathway for 3,5-Dimethylanthranilic Acid.
Step-by-Step Synthesis and Scale-Up Considerations
Step 1: Selective Oxidation of Mesitylene
The initial step involves the liquid-phase oxidation of mesitylene to 3,5-dimethylbenzoic acid. This transformation leverages metal-salt catalysis, a common industrial practice for aromatic oxidations.
-
Chemical Principle: A cobalt-based catalyst, such as Cobalt(II) acetate, in the presence of an initiator, facilitates the reaction with compressed air or pure oxygen to selectively oxidize one of the three equivalent methyl groups to a carboxylic acid.[4][5] The reaction is typically performed in a solvent like acetic acid or, in some processes, solvent-free.[4]
-
Scale-Up Considerations:
-
Reactor: A pressure-rated, glass-lined or Hastelloy reactor is required to handle the acidic conditions and pressurized air/oxygen. Stainless steel may be susceptible to corrosion if acetic acid is used as a solvent.
-
Heat Management: This oxidation is highly exothermic. Efficient heat removal is critical to prevent thermal runaway. This requires a reactor with a high surface-area-to-volume ratio, an efficient cooling jacket, and potentially internal cooling coils. Precise temperature control is essential for reaction selectivity and safety.[5]
-
Mass Transfer: Effective mixing is crucial to ensure sufficient contact between the gaseous oxygen, the liquid mesitylene, and the solid catalyst. Baffles and high-torque agitators are necessary to maintain a homogenous reaction mixture.
-
Safety: Operating under an oxygen atmosphere at elevated temperatures creates a significant fire and explosion risk.[5] The oxygen concentration in the reactor headspace must be carefully monitored and controlled, staying below the upper explosive limit. The system must be equipped with pressure relief valves and potentially a rupture disc.
-
Protocol 1: Oxidation of Mesitylene
-
Charge the pressure reactor with mesitylene, acetic acid (if used as a solvent), and the cobalt acetate catalyst.[4]
-
Seal the reactor and perform several nitrogen purge cycles to inert the atmosphere.
-
Begin agitation and heat the mixture to the target temperature, typically between 100-150°C.[4][5]
-
Introduce compressed air or oxygen at a controlled rate, maintaining a constant pressure (e.g., 0.1–0.5 MPa).[4]
-
Monitor the reaction progress by analyzing off-gas oxygen content and/or taking samples for HPLC analysis. The reaction is typically complete when oxygen uptake ceases.
-
Once complete, cool the reactor to ambient temperature and safely vent the excess pressure.
-
The product, 3,5-dimethylbenzoic acid, can be isolated by cooling crystallization, followed by filtration and washing to remove the catalyst and solvent.
Step 2: Regioselective Nitration
The second step is the electrophilic aromatic substitution of 3,5-dimethylbenzoic acid to introduce a nitro group at the C2 position.
-
Chemical Principle: The carboxylic acid group is a meta-director, while the two methyl groups are ortho-, para-directors. Their combined influence strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to one of the two equivalent positions ortho to the carboxyl group. A standard mixed acid system (concentrated nitric and sulfuric acid) is used to generate the nitronium ion.
-
Scale-Up Considerations:
-
Reagent Handling: The use of large quantities of concentrated nitric and sulfuric acids requires specialized handling procedures. Use acid-resistant pumps and transfer lines. The addition of the nitrating mixture must be done slowly and sub-surface to prevent localized overheating.
-
Thermal Hazard: Nitration reactions are notoriously exothermic. The reaction must be conducted at low temperatures (e.g., 0-10°C) with robust cooling capacity. A "dump tank" or quench pot containing a large volume of cold water should be available for emergency quenching in case of a thermal runaway.
-
Work-up: The reaction is typically quenched by slowly adding the reaction mixture to a large volume of ice water. This precipitates the solid nitro-product. On a large scale, this requires a separate, well-agitated quench tank. The resulting acidic wastewater must be neutralized before disposal.
-
Protocol 2: Nitration of 3,5-Dimethylbenzoic Acid
-
Charge 3,5-dimethylbenzoic acid to a glass-lined reactor equipped with a powerful agitator and cooling system.
-
Cool the reactor contents to 0-5°C.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
-
Slowly add the nitrating mixture to the reactor over several hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature until HPLC analysis shows complete consumption of the starting material.
-
Prepare a quench tank with a large volume of ice and water.
-
Slowly transfer the reaction mixture into the quench tank with vigorous stirring.
-
The precipitated 2-nitro-3,5-dimethylbenzoic acid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine, yielding 3,5-Dimethylanthranilic acid.
-
Chemical Principle: Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency and clean nature, producing water as the only byproduct. A heterogeneous catalyst, such as palladium on carbon (Pd/C), is used with hydrogen gas.
-
Scale-Up Considerations:
-
Reactor: A specialized high-pressure hydrogenation reactor (autoclave) is required. These are typically constructed of stainless steel or Hastelloy.
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use. It must be handled with care, typically under a nitrogen blanket or as a water-wet slurry to prevent ignition upon contact with air. Catalyst filtration after the reaction must be performed in an inert atmosphere.
-
Safety: Hydrogen gas is extremely flammable and forms explosive mixtures with air. The hydrogenation bay must be designed with appropriate ventilation, explosion-proof electronics, and hydrogen gas detectors. The reactor must be thoroughly purged with an inert gas (like nitrogen) before and after the introduction of hydrogen.
-
Product Isolation: After the reaction, the catalyst is filtered off. The product is then typically isolated by adjusting the pH of the filtrate. Since the product is an amino acid, it has an isoelectric point at which its solubility is minimal, allowing for precipitation and isolation by filtration.
-
Protocol 3: Reduction of 2-Nitro-3,5-dimethylbenzoic Acid
-
Charge the hydrogenation reactor with 2-nitro-3,5-dimethylbenzoic acid, a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), and the water-wet Pd/C catalyst.
-
Seal the reactor and purge thoroughly with nitrogen to remove all oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the target temperature and begin agitation. Hydrogen uptake will commence.
-
Monitor the reaction by observing the drop in hydrogen pressure. Maintain pressure by feeding more hydrogen as needed. The reaction is complete when hydrogen uptake ceases.
-
Cool the reactor, vent the excess hydrogen, and purge again with nitrogen.
-
Filter the reaction mixture through a bed of celite under a nitrogen atmosphere to safely remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure. The product can be purified by adjusting the pH to its isoelectric point to induce precipitation, or through recrystallization from a suitable solvent system.
Process Parameters and Safety Summary
The following table summarizes the key parameters and safety considerations for each step.
| Step | Reaction | Key Reagents | Temperature | Pressure | Key Safety Considerations |
| 1 | Oxidation | Mesitylene, Co(OAc)₂, O₂/Air | 100-150°C | 0.1-0.5 MPa | High-pressure, flammable materials, risk of explosion with oxygen, exothermic reaction.[6] |
| 2 | Nitration | HNO₃, H₂SO₄ | 0-10°C | Atmospheric | Highly corrosive acids, severe thermal runaway hazard, generation of toxic NOx gases.[7] |
| 3 | Reduction | H₂, Pd/C | 25-60°C | 1-10 atm | Highly flammable hydrogen gas, pyrophoric catalyst, high-pressure operation.[8] |
General Workflow and Quality Control
A successful scale-up campaign relies on a structured workflow with integrated quality control checks at each stage.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102336658A - Production method of 3,5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 5. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-3,5-dimethylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-3,5-dimethylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established chemical principles.
Introduction: Navigating the Synthesis of a Sterically Hindered Anthranilic Acid
This compound, also known as 3,5-dimethylanthranilic acid, is a valuable building block in medicinal chemistry and materials science. However, its synthesis can be challenging due to the steric hindrance imposed by the two methyl groups flanking the amine functionality. This guide will focus on the most common synthetic route: the nitration of 3,5-dimethylbenzoic acid followed by the reduction of the resulting nitro derivative. We will explore the critical parameters of each step and provide detailed troubleshooting advice to help you achieve optimal yields and purity.
Synthetic Strategy Overview: A Two-Step Approach
The most practical and commonly employed route to this compound is a two-step process starting from 3,5-dimethylbenzoic acid. This strategy involves:
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Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 3,5-dimethylbenzoic acid.
-
Reduction: Conversion of the nitro group to an amine to yield the final product.
Caption: Troubleshooting logic for low nitration yield.
Part 2: Reduction of 2-Nitro-3,5-dimethylbenzoic Acid
Question 2: The reduction of my 2-nitro-3,5-dimethylbenzoic acid is incomplete or giving a low yield of the desired amine. How can I improve this step?
Answer:
The reduction of an aromatic nitro group is a common transformation, but issues can arise from the choice of reducing agent, reaction conditions, and the nature of the substrate.
-
Choice of Reducing Agent: Several reagents can be used for this reduction, including tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, or catalytic hydrogenation (e.g., H₂ with Pd/C). The effectiveness of each can vary. For substrates with a carboxylic acid group, catalytic hydrogenation can sometimes be sluggish. Metal/acid combinations are often more reliable.
-
Incomplete Reaction: An insufficient amount of the reducing agent or a deactivated catalyst can lead to an incomplete reaction. It is crucial to use a sufficient excess of the reducing agent, especially with metal/acid systems.
-
Side Reactions: Over-reduction is generally not a concern for the aromatic nitro group, but other functional groups can be sensitive. However, in this case, the carboxylic acid is robust. Incomplete reduction can lead to the formation of intermediate species like nitroso or hydroxylamine compounds.
-
Workup and Isolation: The product, being an amino acid, is amphoteric and can be soluble in both acidic and basic aqueous solutions. Improper pH adjustment during the workup can lead to loss of product in the aqueous phase.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reducing Agent | Tin(II) chloride in concentrated HCl is a reliable and effective choice for this transformation. | It is a robust system that is tolerant of the carboxylic acid functionality. |
| Stoichiometry | Use a significant excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). | Ensures complete reduction of the nitro group. |
| Temperature | Gentle heating (e.g., 50-70 °C) can accelerate the reaction. | Increases the reaction rate without promoting significant side reactions. |
| Workup | After the reaction, carefully neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The isoelectric point of the amino acid should be considered for optimal precipitation. | Ensures maximum recovery of the amphoteric product. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material, such as 2,6-dimethylaniline?
A1: Yes, synthesizing this compound from 2,6-dimethylaniline is a viable alternative. This would typically involve the introduction of a carboxyl group at the 3-position. A common method is through a Sandmeyer reaction, where the aniline is first diazotized and then reacted with a cyanide source (e.g., CuCN) to introduce a nitrile group, which can then be hydrolyzed to a carboxylic acid. [1]However, this route involves highly toxic cyanide reagents and may require more extensive optimization. Another possibility is a directed ortho-lithiation, though this can be challenging with an unprotected amine.
Q2: What is the best method for purifying the final product?
A2: Recrystallization is the most common and effective method for purifying this compound. Due to its amphoteric nature, it has limited solubility in many common organic solvents. A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. It should be prepared and handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The reaction is exothermic and should be cooled in an ice bath to prevent it from running out of control.
-
Reduction with SnCl₂/HCl: This reaction generates hydrogen gas, which is flammable. It should be performed in a well-ventilated fume hood away from any ignition sources. The reagents are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Nitration of 3,5-Dimethylbenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylbenzoic acid (1.0 eq) in concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude 2-nitro-3,5-dimethylbenzoic acid in a vacuum oven.
Protocol 2: Reduction of 2-Nitro-3,5-dimethylbenzoic Acid
-
In a round-bottom flask, suspend the crude 2-nitro-3,5-dimethylbenzoic acid (1.0 eq) in concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (3-5 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C with stirring for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide with vigorous stirring until the solution is basic (pH > 8) and the tin salts have precipitated.
-
Collect the precipitate by vacuum filtration and wash it with water.
-
Suspend the precipitate in hot water and adjust the pH to the isoelectric point of the amino acid (around pH 4-5) with acetic acid or dilute HCl to precipitate the product.
-
Collect the purified this compound by vacuum filtration, wash with cold water, and dry.
References
- ResearchGate. (2025). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
- Sharma, S. K., Sharma, I. K., & Verma, P. S. (2013). Electrochemical Reduction of m-Nitro Benzoic Acid at Various Electrode and pH. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(1), 843-850.
- PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Google Patents. (n.d.). Reduction of nitrobenzoic acid.
- Geirovsky, M. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry.
- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- Gan, J., Feng, Y., & Staretz, M. E. (2004). Genotoxicity of 2,6- and 3,5-Dimethylaniline in Cultured Mammalian Cells: The Role of Reactive Oxygen Species. Toxicological Sciences, 81(2), 353-361.
- Royal Society of Chemistry. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
- Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
- YouTube. (2021). Nitration of benzoic acid.
- Google Patents. (n.d.). Method for preparing p-aminobenzoic acid.
- Acta Physico-Chimica Sinica. (1990). Electrochemical Reduction of 3-Nitro-Benzoic Acid in DMSO Media.
- ResearchGate. (n.d.). Sterically hindered amine derivatives with wide ranges of applications.
- Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid.
- Testbook. (2020). Nitration of benzoic acid gives following major product.
- Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate.
- Profnit. (n.d.). Nitration Of Benzoic Acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- WIPO. (n.d.). AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.
- ResearchGate. (2009). Chemical Oxidation of 2,6-Dimethylaniline in the Fenton Process.
- PubMed. (2010). Oxidation of 2,6-dimethylaniline by the Fenton, electro-Fenton and photoelectro-Fenton processes.
- Google Patents. (n.d.). Method for preparing p-aminobenzoic acid.
- Vedantu. (n.d.). The major product of nitration of benzoic acid is.
- ACS Publications. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid.
- Scirp.org. (2015). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- Canadian Science Publishing. (1970). Orientation in nitration and sulfonation of 2,5-dimethylbenzoic acid.
- PrepChem.com. (n.d.). Synthesis of 2,6-dimethylaniline.
- The Royal Society of Chemistry. (n.d.). Aza-Claisen rearrangement as a key step in synthesis of specialized anilines used in pro- duction of efficient ethenolysis catalysts.
- PubMed. (2009). Chemical Oxidation of 2,6-dimethylaniline in the Fenton Process.
- PubChem. (n.d.). 2,6-Dimethylaniline.
Sources
common side reactions in the synthesis of 3,5-Dimethylanthranilic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-Dimethylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable compound. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges and optimize your synthetic outcomes.
Introduction
3,5-Dimethylanthranilic acid is a key building block in the synthesis of various pharmaceuticals and fine chemicals. A common and cost-effective method for its preparation is the Hofmann rearrangement of 3,5-dimethylphthalimide, which is typically synthesized from 3,5-dimethylphthalic anhydride. While this route is well-established, it is not without its challenges. This guide will address the most common side reactions and provide troubleshooting strategies to maximize your yield and purity.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My overall yield of 3,5-Dimethylanthranilic acid is low, and I'm recovering a significant amount of unreacted 3,5-dimethylphthalimide. What is the likely cause?
A: This is a common issue that typically points to incomplete hydrolysis of the phthalimide starting material. The Hofmann rearrangement of a phthalimide requires initial hydrolysis to the corresponding phthalamic acid before the rearrangement can proceed.[1]
-
Causality: The phthalimide is first attacked by hydroxide to open the ring and form the sodium salt of the phthalamic acid. This intermediate is then able to undergo the Hofmann rearrangement. If the initial hydrolysis is incomplete, the unreacted phthalimide will remain in the reaction mixture and be recovered during workup, thus lowering your overall yield.
-
Troubleshooting Steps:
-
Ensure Sufficient Base: Make sure you are using a sufficient molar excess of sodium hydroxide for the initial hydrolysis step.
-
Reaction Temperature and Time: Allow adequate time for the hydrolysis to complete before proceeding with the addition of bromine. Gently warming the mixture during the initial hydrolysis can help, but be cautious not to raise the temperature too high, which could promote other side reactions.
-
Solubility: Ensure that the 3,5-dimethylphthalimide is adequately suspended or dissolved in the aqueous base to allow for efficient hydrolysis. Vigorous stirring is crucial.
-
Q2: I've isolated a high-melting, insoluble white solid as a byproduct along with my desired 3,5-Dimethylanthranilic acid. What could this be?
A: The formation of a high-melting, insoluble solid often indicates the presence of a symmetrical urea derivative. This byproduct arises from the reaction of the isocyanate intermediate with the newly formed 3,5-dimethylanthranilic acid.
-
Mechanism of Formation: The Hofmann rearrangement proceeds through an isocyanate intermediate.[2][3] While this isocyanate is intended to react with water to form a carbamic acid (which then decarboxylates to the desired amine), it can also be attacked by the amino group of another molecule of the product, 3,5-dimethylanthranilic acid. This reaction forms a disubstituted urea.
Caption: Formation of a urea byproduct from the isocyanate intermediate.
-
Troubleshooting & Prevention:
-
Control Reaction Temperature: Keep the reaction temperature low, especially during the addition of bromine and the subsequent heating to induce the rearrangement. Higher temperatures can increase the rate of the undesired reaction between the isocyanate and the product.
-
Efficient Stirring: Ensure vigorous stirring to promote the dissolution and reaction of the isocyanate with water as quickly as possible.
-
Purification: This urea byproduct is typically much less soluble than the desired amino acid in most solvents. It can often be removed by filtration from a solution of the crude product in a suitable solvent like ethanol or by recrystallization.
-
Q3: My NMR spectrum of the final product is complex, with unexpected signals in the aromatic region. Is it possible that I've halogenated the aromatic ring?
A: Yes, aromatic halogenation is a potential side reaction during the Hofmann rearrangement. The reaction conditions, which involve bromine and a strong base, can lead to the formation of hypobromite, a halogenating agent.
-
Causality: The benzene ring of 3,5-dimethylanthranilic acid is activated towards electrophilic aromatic substitution by the presence of the amino group and the two methyl groups. This can make it susceptible to bromination by the bromine/hypobromite present in the reaction mixture.
-
Preventative Measures:
-
Stoichiometry: Use the correct stoichiometry of bromine. Avoid a large excess.
-
Temperature Control: Add the bromine slowly and at a low temperature (e.g., 0-5 °C) to minimize the rate of aromatic bromination.
-
Order of Addition: Add the bromine to the cold solution of the hydrolyzed phthalimide before warming to initiate the rearrangement.
-
Q4: I observed significant gas evolution when I acidified the reaction mixture to precipitate my product, and my final yield was much lower than expected. What could have caused this?
A: The gas evolution you observed was likely carbon dioxide, indicating the decarboxylation of your 3,5-Dimethylanthranilic acid product.[4]
-
Mechanism of Decarboxylation: Anthranilic acids can undergo decarboxylation, especially under acidic conditions and/or at elevated temperatures, to form the corresponding aniline.[5][6] In your case, this would lead to the formation of 3,5-dimethylaniline, which may be lost during workup or contaminate your final product.
Caption: Decarboxylation of 3,5-Dimethylanthranilic acid.
-
Troubleshooting & Prevention:
-
Controlled Acidification: Acidify the reaction mixture slowly and with cooling in an ice bath. Avoid adding the acid too quickly, which can cause a rapid increase in temperature.
-
Avoid Strong Acids and High Temperatures: If possible, use a weaker acid for precipitation, and avoid heating the acidified mixture.
-
Prompt Isolation: Once the product has precipitated, isolate it by filtration without prolonged exposure to the acidic mother liquor.
-
Q5: How can I use analytical techniques to distinguish my desired product from the common side products?
A: A combination of techniques such as NMR, IR spectroscopy, and melting point analysis can be used to identify the product and any impurities.
| Compound | Key ¹H NMR Signals (approx. δ, in CDCl₃) | Key IR Signals (cm⁻¹) | Melting Point (°C) |
| 3,5-Dimethylanthranilic acid (Product) | 7.6-7.8 (s, 1H), 6.6-6.8 (s, 1H), 5.5-6.5 (br s, 2H, NH₂), 2.2-2.3 (s, 6H, 2xCH₃) | 3400-3300 (N-H), 3200-2500 (O-H), 1680-1660 (C=O) | ~184-186 |
| 3,5-Dimethylphthalimide (Starting Material) | 7.9-8.1 (s, 1H), 7.4-7.6 (s, 1H), 2.3-2.5 (s, 6H, 2xCH₃) | 1770 & 1710 (imide C=O) | ~225-227 |
| Urea Byproduct | Multiple NH signals, complex aromatic region | ~3300 (N-H), ~1650 (C=O) | >250 (typically high) |
| 3,5-Dimethylaniline (Decarboxylation Product) | 6.5-6.7 (m, 3H), 3.5-4.0 (br s, 2H, NH₂), 2.2-2.3 (s, 6H, 2xCH₃) | 3450-3350 (N-H) | ~9-11 |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylphthalimide
-
Reaction Setup: In a round-bottom flask, combine 3,5-dimethylphthalic anhydride (1 equivalent) and urea (1.5 equivalents).
-
Heating: Heat the mixture gently in an oil bath to 130-135 °C. The mixture will melt, froth, and then solidify.
-
Workup: After cooling, add water to the solid mass and break it up.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and recrystallize from ethanol to yield white crystals of 3,5-dimethylphthalimide.
Protocol 2: Hofmann Rearrangement to 3,5-Dimethylanthranilic Acid
-
Preparation of Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4 equivalents) in water. Slowly add bromine (1.1 equivalents) with vigorous stirring while maintaining the temperature below 10 °C.
-
Hydrolysis of Phthalimide: In a separate flask, add 3,5-dimethylphthalimide (1 equivalent) to a solution of sodium hydroxide (2 equivalents) in water. Stir until the solid dissolves, which may require gentle warming. Cool the resulting solution in an ice bath.
-
Hofmann Rearrangement: Slowly add the cold sodium hypobromite solution to the solution of the hydrolyzed phthalimide, keeping the temperature below 20 °C.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to about 80 °C for 30-60 minutes.
-
Workup: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid or glacial acetic acid until the pH is around 4-5.
-
Isolation: Collect the precipitated 3,5-Dimethylanthranilic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water or ethanol/water.
Visualizations
Troubleshooting Workflow for Low Yield
Sources
- 1. echemi.com [echemi.com]
- 2. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-3,5-dimethylbenzoic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-Amino-3,5-dimethylbenzoic acid (also known as 3,5-Dimethylanthranilic acid). This molecule is a valuable building block in the development of pharmaceuticals and advanced materials. However, its synthesis can present challenges, often leading to suboptimal yields that can impede research and development timelines.
This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a deeper understanding of the chemical principles at play. We will explore the causality behind experimental choices, diagnose common problems, and provide robust, field-proven protocols to enhance the yield and purity of your target compound.
Common Synthetic Routes: A Comparative Overview
The optimal synthetic strategy for this compound depends on the availability of starting materials, scale, and safety considerations. Below is a summary of three common and effective routes, each with its own set of advantages and potential pitfalls.
| Synthetic Route | Starting Material | Key Reagents | Pros | Cons |
| Route 1: Hofmann Rearrangement | 3,5-Dimethylphthalimide | NaOBr (or NBS, DBU) | Good for specific precursors; Stereochemistry is retained.[1] | Requires synthesis of the phthalimide; Strongly basic conditions can be problematic for sensitive substrates.[1] |
| Route 2: Nitro Group Reduction | 2-Nitro-3,5-dimethylbenzoic acid | H₂, Pd/C (or other catalysts) | High-yielding; Clean reaction; Scalable. | Requires handling of H₂ gas; Catalyst can be pyrophoric; Synthesis of nitro-precursor needed.[2][3] |
| Route 3: Directed Ortho-Metalation (DoM) | N-Pivaloyl-3,5-dimethylaniline | s-BuLi, TMEDA; CO₂ (dry ice) | High regioselectivity; Access from aniline derivatives.[4][5] | Requires strictly anhydrous/anaerobic conditions; Strong organolithium bases are hazardous. |
Troubleshooting Guide: A Problem-Solving Approach
This section directly addresses common issues encountered during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify your problem and implement a solution.
General Issue: Low Overall Yield After Purification
Question: I've completed my synthesis, but after workup and purification, my final yield of this compound is significantly lower than expected. What are the common culprits?
Answer: Low overall yield is a multifaceted problem that can stem from any stage of the process: the reaction itself, the workup, or the final purification. A systematic approach is required to pinpoint the source of material loss.
Potential Causes & Diagnostic Solutions:
-
Incomplete Reaction: The most common cause of low yield is a reaction that has not proceeded to completion.
-
Diagnosis: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7] A persistent spot corresponding to your starting material indicates an incomplete reaction.
-
Solution: Depending on the synthetic route, consider extending the reaction time, increasing the temperature (within limits to avoid side reactions), or increasing the stoichiometry of a key reagent. For catalytic reactions, ensure the catalyst is active.[2]
-
-
Side Product Formation: The formation of unintended byproducts directly consumes your starting material and complicates purification.
-
Diagnosis: Analyze the crude reaction mixture by ¹H NMR or LC-MS.[8][9] Compare the spectra to the expected product to identify impurity signals. The nature of the side products often points to the underlying issue (e.g., over-reduction, hydrolysis of an intermediate).
-
Solution: Adjust reaction conditions to disfavor the side reaction. This could involve lowering the temperature, using a more selective reagent, or ensuring a strictly inert atmosphere.
-
-
Losses During Workup & Purification: Significant amounts of product can be lost during aqueous extractions and recrystallization.
-
Diagnosis: Check the pH of the aqueous layer during extractions. Aminobenzoic acids are amphoteric and can be soluble in both acidic and basic solutions. Significant product might remain in the aqueous phase if the pH is not carefully controlled at the isoelectric point during precipitation.
-
Solution: To precipitate the product from an aqueous solution, carefully adjust the pH to its isoelectric point (typically around pH 4-5). Perform multiple extractions with an organic solvent. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to avoid losing material that remains in the mother liquor upon cooling.[10]
-
Route 1 Troubleshooting: Hofmann Rearrangement of 3,5-Dimethylphthalimide
Question: My Hofmann rearrangement is giving a poor yield of the desired amine. What could be going wrong?
Answer: The Hofmann rearrangement transforms a primary amide (in this case, derived from the phthalimide) into a primary amine with one less carbon atom via an isocyanate intermediate.[11][12] Low yields are typically due to incomplete rearrangement or side reactions involving the highly reactive isocyanate.
Potential Causes & Solutions:
-
Incomplete N-bromoamide formation: The reaction of the amide with hypobromite is the first step.
-
Causality: Insufficient base or bromine, or temperatures that are too low, can slow this step.
-
Solution: Ensure at least one full equivalent of NaOBr (often generated in situ from Br₂ and NaOH) is used. The reaction is typically started at a low temperature (0-5 °C) and then allowed to warm.
-
-
Side reactions of the Isocyanate Intermediate: The isocyanate can react with nucleophiles other than water.
-
Causality: If the hydrolysis is not efficient, the isocyanate can polymerize or react with the product amine to form urea byproducts.
-
Solution: Once the rearrangement is complete (often indicated by a color change), ensure rapid and efficient hydrolysis by heating the aqueous basic solution. This converts the isocyanate to a carbamic acid, which then decarboxylates to the amine.[11]
-
-
Harsh Reaction Conditions: Traditional Br₂/NaOH conditions can be too harsh for some substrates.
-
Causality: Strong base can lead to degradation of sensitive functional groups.
-
Solution: Consider a modified Hofmann procedure using N-bromosuccinimide (NBS) and a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] An alternative is using a hypervalent iodine reagent like (diacetoxyiodo)benzene (PIDA).[13]
-
Route 2 Troubleshooting: Reduction of 2-Nitro-3,5-dimethylbenzoic Acid
Question: My catalytic hydrogenation of the nitro-precursor is slow, incomplete, or gives side products. How can I optimize it?
Answer: Catalytic hydrogenation is a powerful and clean method for reducing nitroarenes.[14] However, its success is highly dependent on catalyst activity, substrate purity, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivity/Poisoning: The catalyst is the heart of the reaction.
-
Causality: Palladium on carbon (Pd/C) catalysts can be poisoned by sulfur or halide impurities in the starting material or solvent. The catalyst may also be old or improperly handled, leading to oxidation and deactivation. Raney Nickel is notoriously pyrophoric and requires careful handling under an inert atmosphere.[2]
-
Solution: Use a fresh batch of catalyst from a reputable supplier. Ensure the starting material is pure. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may help, but it's better to purify the substrate first.
-
-
Poor Reaction Kinetics: The reaction is slow or stalls before completion.
-
Causality: Insufficient hydrogen pressure, poor agitation, or low temperature can lead to slow reaction rates. The three-phase system (solid catalyst, liquid substrate, gaseous hydrogen) requires efficient mixing.[2]
-
Solution: Increase the hydrogen pressure (a balloon is often sufficient for lab scale, but a Parr shaker allows for higher pressures, e.g., 30-50 psig).[3] Increase the stirring rate to ensure the catalyst is well-suspended. Gently warming the reaction (e.g., to 40-60 °C) can also increase the rate, but be cautious of side reactions.[15]
-
-
Incomplete Reduction (Formation of Intermediates):
-
Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[12][14] If the reaction stalls, these may be present in the final mixture and can condense to form azoxy or azo compounds, which are often colored impurities.
-
Solution: Ensure the reaction goes to completion by monitoring via TLC until the starting material is fully consumed. Using a more active catalyst, like Platinum oxide (PtO₂), or increasing hydrogen pressure can help drive the reaction to the desired amine.
-
Route 3 Troubleshooting: Directed Ortho-Metalation (DoM)
Question: I am attempting the DoM of a 3,5-dimethylaniline derivative followed by quenching with CO₂, but the yield is very low or I get the wrong product. What's the issue?
Answer: Directed ortho-metalation is a powerful but technically demanding reaction. It requires the formation of a highly reactive aryllithium intermediate, which is sensitive to moisture, air, and temperature.[5][16]
Potential Causes & Solutions:
-
Failed Lithiation: No reaction occurs, and only the starting material is recovered.
-
Causality: The most common reason for failure is the presence of water or oxygen, which will instantly quench the organolithium base. The base itself (e.g., n-BuLi, s-BuLi) may have degraded. The temperature may be too high, causing the base to react with the solvent (e.g., THF).
-
Solution: Use freshly dried glassware (oven- or flame-dried under vacuum). Use anhydrous solvents, freshly distilled or from a solvent purification system. Titrate your organolithium base before use to confirm its concentration. Maintain a strict low temperature (typically -78 °C, a dry ice/acetone bath) throughout the addition and lithiation period.[4]
-
-
Incorrect Regioselectivity or Side Reactions: The carboxyl group is added to the wrong position, or other products are formed.
-
Causality: The choice of directing metalation group (DMG) is critical. A pivaloyl amide (-NHCOtBu) is an excellent DMG for anilines. If a weaker DMG is used, lithiation may be slow or non-selective. At higher temperatures (-20 °C to RT), the ortho-lithiated intermediate can undergo an "anionic Fries rearrangement," where the acyl group migrates to the ortho-lithiated carbon.[4]
-
Solution: Use a strong DMG like a pivaloyl or carbamate group. Maintain the temperature at -78 °C until the electrophile is added.
-
-
Inefficient Carboxylation (Quench): The lithiation appears successful, but no carboxylic acid is formed.
-
Causality: The electrophile, CO₂, must be completely dry. Gaseous CO₂ from a cylinder is ideal. Using crushed dry ice is common but risks introducing condensed atmospheric moisture. The aryllithium can also add twice to CO₂ under certain conditions, leading to ketone byproducts after workup.
-
Solution: Use freshly crushed, high-quality dry ice and add the lithiated solution to a large excess of it via cannula. Alternatively, bubble dry CO₂ gas through the reaction mixture at -78 °C.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final this compound product? A1: Recrystallization is typically the most effective method for purifying the final product on a lab scale.[17] A common procedure involves dissolving the crude solid in a minimal amount of hot solvent (e.g., an ethanol/water mixture) and allowing it to cool slowly.[10] If colored impurities persist, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtering. For very impure samples, column chromatography on silica gel may be necessary.
Q2: How can I confirm the identity and purity of my final product? A2: A combination of analytical techniques should be used. ¹H NMR spectroscopy will confirm the structure by showing the characteristic aromatic protons and methyl group signals.[8][9] HPLC is an excellent method for assessing purity, often showing a purity of >97.5% for commercial-grade material.[6][18] Melting point analysis is also a good indicator of purity; a sharp melting point close to the literature value suggests a pure compound.
Q3: My hydrogenation reaction seems to have stalled. Can I add more catalyst? A3: Yes, if you suspect the catalyst has been partially poisoned or has low activity, you can often restart a stalled reaction by adding another portion of fresh catalyst. To do this safely, you must first stop the stirring, carefully vent the hydrogen atmosphere, and re-establish an inert (N₂ or Ar) atmosphere before opening the flask to add more catalyst.
Q4: For the DoM route, what is TMEDA and why is it used? A4: TMEDA (N,N,N',N'-Tetramethylethylenediamine) is a chelating ligand for lithium ions. Organolithium bases like n-BuLi exist as aggregates in solution. TMEDA breaks up these aggregates, increasing the basicity and reactivity of the organolithium reagent, which often leads to faster and more efficient lithiation at lower temperatures.[4]
Key Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Nitro-3,5-dimethylbenzoic Acid
This protocol is a representative procedure for the reduction of the nitro-precursor.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-nitro-3,5-dimethylbenzoic acid (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (approx. 0.1 M concentration).
-
Inerting: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen, either from a balloon or by pressurizing a Parr apparatus to 40-50 psig.[3]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by TLC, observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.
-
Workup: Once complete, carefully vent the excess hydrogen and purge the flask with inert gas.
-
Filtration: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to recover all the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying the final product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., 9:1 ethanol:water) and heat the mixture on a hot plate with stirring until it boils and the solid dissolves completely. Add more hot solvent dropwise if needed to achieve full dissolution.[10]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and swirl. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
References
- Google Patents. (1975). Hydrogenation of nitrobenzoic acids. (US3882171A).
- SpectraBase. (n.d.). This compound - Optional[1H NMR].
- Patsnap. (n.d.). A kind of synthetic method of 2-nitro-3-methylbenzoic acid.
- Chem-Station Int. Ed. (2014). Hofmann Rearrangement.
- ACS Publications. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega.
- University Website. (n.d.). Recrystallization 2. Retrieved from a university chemistry department website.
- ACS Publications. (n.d.). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry.
- Thermo Fisher Scientific. (n.d.). Product Specification: this compound, 98%.
- University Website. (n.d.). Directed (ortho) Metallation. Retrieved from a university chemistry department website.
- National Center for Biotechnology Information. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. PMC.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Wikipedia. (n.d.). Directed ortho metalation.
- ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters.
- ACS Publications. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega.
- Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM).
- ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
- Reddit. (2023). Hydrogenation troubleshooting. r/Chempros.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid.
- RWTH Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Google Patents. (n.d.). Process for the catalytic hydrogenation of aromatic nitro compounds. (EP0825979B1).
- ResearchGate. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives.
- Andrew G. Myers Research Group. (n.d.). Directed Ortho Metalation. Retrieved from a Harvard University research group website.
- Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide. (CN103702978A).
- Almac. (n.d.). FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
- University Website. (n.d.). Recrystallization of Benzoic Acid. Retrieved from a university chemistry department website.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- Google Patents. (n.d.). Production of 2-nitro-3-methylbenzoic acid. (JPH05132450A).
- Journal Website. (n.d.). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine.
- Chemistry LibreTexts. (2023). Synthesis of Amines.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- National Center for Biotechnology Information. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.
- PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group.
- ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- SpectraBase. (n.d.). This compound - Optional[Raman].
- ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid.
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Technical Support Center: Synthesis of 2-Amino-3,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 2-Amino-3,5-dimethylbenzoic acid, a key intermediate in various pharmaceutical and chemical manufacturing processes. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to ensure the successful and efficient synthesis of this compound.
I. Understanding the Synthesis and Potential Impurities
The most prevalent and industrially scalable synthesis of this compound involves a two-step process: the nitration of 3,5-dimethylbenzoic acid to form 2-nitro-3,5-dimethylbenzoic acid, followed by the reduction of the nitro group to an amine. While seemingly straightforward, each step presents unique challenges and potential for impurity formation that can impact the yield, purity, and overall success of the synthesis.
Synthesis Pathway and Impurity Formation
The primary route for synthesizing this compound is outlined below. Understanding the potential for side reactions at each stage is critical for effective troubleshooting.
Caption: Synthesis pathway and common impurity formation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield or Purity in the Nitration Step
Question: My nitration of 3,5-dimethylbenzoic acid resulted in a low yield of the desired 2-nitro-3,5-dimethylbenzoic acid, and my analytical data shows multiple unexpected peaks. What are the likely causes?
Answer: Low yields and the presence of impurities in the nitration step are common issues that can often be traced back to several key factors:
-
Improper Temperature Control: The nitration of aromatic compounds is a highly exothermic reaction.[1] Failure to maintain a low and controlled temperature (typically 0-10°C) can lead to the formation of undesired isomers and dinitro- or trinitro-derivatives.[1] The electron-donating methyl groups on the benzene ring activate it, making it susceptible to over-nitration if the reaction temperature is not strictly controlled.
-
Incorrect Stoichiometry of Nitrating Agents: The ratio of nitric acid to sulfuric acid is critical for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile in this reaction.[2] An excess or deficiency of either acid can lead to incomplete reaction or the formation of by-products.
-
Purity of Starting Material: The purity of the initial 3,5-dimethylbenzoic acid is crucial. Impurities can interfere with the reaction or lead to the formation of additional, difficult-to-remove by-products.
Troubleshooting Workflow for Nitration
Caption: Troubleshooting logic for the nitration step.
Issue 2: Incomplete Reduction of the Nitro Group
Question: After the reduction step, I still have a significant amount of the starting nitro-compound in my product mixture. How can I drive the reaction to completion?
Answer: Incomplete reduction is a frequent hurdle and can be attributed to several factors:
-
Catalyst Deactivation: If using catalytic hydrogenation (e.g., H₂/Pd-C), the catalyst can become deactivated by impurities in the starting material or solvent. Ensure the use of high-purity substrates and solvents.
-
Insufficient Reducing Agent: When using metal/acid reductions (e.g., Fe/HCl, Sn/HCl), ensure that a sufficient molar excess of the metal is used to account for any side reactions and ensure complete conversion.
-
Reaction Conditions: The temperature, pressure (for hydrogenation), and reaction time all play a crucial role. Optimization of these parameters may be necessary to achieve full reduction.
Recommended Action: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider adding more reducing agent or fresh catalyst.
Issue 3: Difficulty in Purifying the Final Product
Question: I am struggling to purify the final this compound. What are the best methods?
Answer: Purification can be challenging due to the amphoteric nature of the product.
-
Recrystallization: This is the most common and effective method. A suitable solvent system must be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. Common solvents include ethanol, methanol, or acetonitrile.[3]
-
Acid-Base Extraction: The amino and carboxylic acid groups allow for selective extraction. The product can be dissolved in a dilute aqueous base (e.g., sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of acid. Conversely, it can be dissolved in a dilute aqueous acid, washed, and then precipitated with a base.
III. Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are essential for process optimization and quality control.
| Analytical Technique | Principle | Detects | Sensitivity |
| HPLC-UV | Separation by liquid chromatography and detection by UV absorbance.[4] | Isomeric impurities, unreacted starting materials, and by-products with a chromophore. | Moderate[4] |
| LC-MS/MS | Separation by liquid chromatography and detection by mass-to-charge ratio.[4] | A wide range of impurities, provides structural information. | Very High[4] |
| GC-MS | Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.[4] | Volatile impurities and by-products. | High[4] |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Structural isomers and other impurities. | Moderate |
IV. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the nitration of 3,5-dimethylbenzoic acid followed by the reduction of the resulting 2-nitro-3,5-dimethylbenzoic acid.[5][6]
Q2: What are the expected yields and purity for this synthesis?
A2: With optimized conditions, the overall yield can be in the range of 75-85%, with a purity of >98% as determined by HPLC.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reduction step, particularly if using catalytic hydrogenation, involves flammable hydrogen gas and should be conducted with appropriate safety measures.
Q4: Can I use a different reducing agent for the nitro group?
A4: Yes, several reducing agents can be used. Besides catalytic hydrogenation and metal/acid systems, other options include sodium dithionite or sodium borohydride in the presence of a catalyst.[7] The choice of reducing agent may depend on the scale of the reaction, cost, and the presence of other functional groups.
Q5: My final product is discolored. What is the likely cause?
A5: Discoloration, often a pink or brownish hue, can be due to the formation of trace amounts of oxidized by-products, such as azo or azoxy compounds, during the reduction step.[8] Purification by recrystallization, sometimes with the addition of activated charcoal, can often remove these colored impurities.
V. Experimental Protocols
Protocol 1: Sample Preparation for HPLC-UV Analysis
-
Accurately weigh approximately 10 mg of the crude or purified product into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Bring the flask to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Inject the sample onto the HPLC system.
Protocol 2: General Recrystallization Procedure
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize product precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
VI. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Retrieved from
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid. Retrieved from
-
BenchChem. (2025). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Retrieved from
-
ChemicalBook. (n.d.). 2-Amino-3-nitrobenzoic acid synthesis. Retrieved from
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 3,5-dimethylbenzoic acid. Retrieved from [Link]
-
Profnit. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of 3-methylbenzoic acid with Mixed acid. Retrieved from [Link]
-
Srinivas, K., & Ch. Nagaraju. (n.d.). A new reagent for selective reduction of nitro group. Indian Journal of Chemistry, 45B, 1317-1320. Retrieved from [Link]
-
Anasazi Instruments, Inc. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Google Patents. (n.d.). Reduction of nitrobenzoic acid. Retrieved from
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
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- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Derivatization of 3,5-Dimethylanthranilic Acid
Welcome to the technical support center for 3,5-Dimethylanthranilic acid derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but sometimes challenging molecule. The presence of two methyl groups introduces significant steric hindrance, while the dual functionality of the amino and carboxylic acid groups requires careful strategic planning to achieve selective derivatization. This document provides in-depth, field-proven insights to help you navigate these challenges, optimize your reaction conditions, and troubleshoot common issues.
Section 1: Strategic Planning for Derivatization
Before beginning any synthesis, it is crucial to consider the reactivity of 3,5-Dimethylanthranilic acid. The molecule possesses two primary reactive sites: a nucleophilic secondary amine and a carboxylic acid. The desired outcome dictates which site to target and whether the other requires protection.
Frequently Asked Questions (FAQs)
Q1: Which functional group is more reactive on 3,5-Dimethylanthranilic acid? A1: The reactivity is condition-dependent. The amino group is a strong nucleophile, particularly under neutral or basic conditions, making it susceptible to acylation or alkylation. The carboxylic acid is generally less reactive and requires activation (e.g., conversion to an acyl chloride or use of a coupling agent) before it will react with nucleophiles.[1]
Q2: Do I need to use a protecting group? A2: It is highly recommended if you need to perform selective chemistry.
-
To react at the carboxylic acid (e.g., amide bond formation with an external amine): You must protect the aniline nitrogen to prevent it from reacting with your activated carboxylic acid, which would lead to polymerization. Common protecting groups for amines include tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Z).[2]
-
To react at the amino group (e.g., acylation): You may need to protect the carboxylic acid, often as an ester (e.g., methyl or ethyl ester), to prevent it from participating in side reactions, especially under basic conditions.
Q3: How does the steric hindrance from the two methyl groups affect the reaction? A3: The two methyl groups ortho to the amino group and meta to the carboxylic acid create significant steric bulk. This can dramatically slow down reaction rates by impeding the approach of reagents to the reactive centers.[3] To overcome this, you may need to employ more reactive reagents, higher temperatures, longer reaction times, or specialized catalysts designed for hindered substrates.
Decision Workflow for Derivatization Strategy
The following diagram outlines a logical workflow for selecting an appropriate derivatization strategy.
Caption: Decision workflow for derivatizing 3,5-Dimethylanthranilic acid.
Section 2: Derivatizing the Carboxylic Acid (Amide & Ester Formation)
This is one of the most common objectives. Due to steric hindrance and the electronic nature of the substrate, forming amide or ester linkages can be challenging.
Amide Bond Formation: Troubleshooting & Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete activation of the carboxylic acid: The coupling reagent is inefficient or has degraded.[4][5] 2. Steric hindrance: The incoming nucleophile (amine) cannot access the activated acid. 3. Low nucleophilicity of the amine: The amine being used is electron-poor or sterically hindered itself.[5] 4. Self-reaction: The unprotected aniline nitrogen of one molecule attacks the activated carboxyl of another, leading to oligomers. | 1. Use a more powerful coupling agent. For hindered substrates, uranium-based reagents like HATU or HBTU are often superior to carbodiimides like EDC.[4] Ensure reagents are fresh and stored under anhydrous conditions. 2. Increase reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor progress carefully by TLC or LC-MS. 3. Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[4] This "brute force" method can often overcome low reactivity. 4. Crucially, protect the aniline nitrogen with a Boc group before attempting activation of the carboxylic acid. |
| Formation of N-Acylurea Byproduct | Use of carbodiimide reagents (EDC, DCC) can lead to rearrangement of the O-acylisourea intermediate to a stable N-acylurea, especially with slow-reacting nucleophiles.[6] | Add an activating agent like HOBt or NHS. These additives trap the O-acylisourea to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.[7] |
| Epimerization (if using chiral amines) | The activation conditions are too harsh, or the base is too strong, leading to racemization of the α-carbon of the amino acid. | Use coupling reagents known to suppress racemization, such as HATU or COMU. Perform the reaction at a lower temperature (e.g., 0 °C) and use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). |
Protocol: Amide Coupling of N-Boc-3,5-Dimethylanthranilic Acid using HATU
This protocol details the coupling of the protected acid with a generic primary amine.
Step 1: Protection of the Amino Group
-
Dissolve 3,5-Dimethylanthranilic acid (1.0 eq.) in a suitable solvent like THF or 1,4-dioxane.
-
Add a solution of sodium hydroxide (2.2 eq.) in water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic workup to protonate the carboxylic acid and extract the N-Boc protected product with an organic solvent (e.g., ethyl acetate). Purify as needed.
Step 2: HATU-Mediated Amide Coupling
-
Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-3,5-Dimethylanthranilic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C.
-
Add diisopropylethylamine (DIPEA, 2.5 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by flash column chromatography.
Esterification: Troubleshooting & Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Fischer Esterification | 1. Unfavorable equilibrium: Fischer esterification is a reversible reaction.[8][9] 2. Steric hindrance: The bulky methyl groups impede the approach of the alcohol. 3. Acid-sensitive substrate: The starting material or product degrades under the strongly acidic conditions. | 1. Use a large excess of the alcohol as the solvent to drive the equilibrium forward. Use a dehydrating agent or a Dean-Stark apparatus to remove the water byproduct. 2. This method is often unsuitable for hindered acids. Consider an activation-based approach instead. 3. Use milder conditions, such as Steglich esterification. |
| Reaction Fails with Activating Agents (e.g., DCC/DMAP) | 1. Steric hindrance: The alcohol is a weaker nucleophile than an amine, and steric hindrance has a greater impact.[6] 2. Moisture: Water will hydrolyze the activated intermediate. | 1. Convert the acid to its acyl chloride first, then react with the alcohol in the presence of a base like pyridine or triethylamine. This is generally more effective for hindered systems. 2. Ensure all reagents, solvents, and glassware are scrupulously dry. |
Section 3: Derivatizing the Amino Group (N-Acylation & N-Alkylation)
Targeting the amino group requires a different set of strategies, often involving the protection of the carboxylic acid to prevent unwanted reactivity.
Frequently Asked Questions (FAQs)
Q1: How can I selectively acylate the amino group? A1: The most robust method is to first protect the carboxylic acid as an ester (e.g., a methyl ester via reaction with SOCl₂ in methanol).[10] The resulting amino ester can then be selectively N-acylated using an acyl chloride or anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. The ester can be subsequently hydrolyzed if the free acid is desired.
Q2: What are the best conditions for N-alkylation? A2: Reductive amination is not an option here. Direct alkylation with alkyl halides can be difficult and may lead to over-alkylation. A more controlled approach is often a Buchwald-Hartwig or Ullmann-type cross-coupling reaction if you are introducing an aryl or vinyl group. For simpler alkyl groups, protecting the carboxylate as an ester and then reacting the amine with an alkyl halide in the presence of a non-nucleophilic base is a common strategy, though yields may be moderate due to sterics.
General N-Acylation Workflow
The following diagram illustrates a typical workflow for the selective N-acylation of 3,5-Dimethylanthranilic acid.
Caption: Workflow for selective N-acylation of 3,5-Dimethylanthranilic acid.
Section 4: Analytical Methods for Reaction Monitoring
Properly monitoring your reaction is key to optimization.
| Technique | Application | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative assessment of reaction progress. Allows for visualization of starting material consumption and product formation. | The polarity difference between the starting acid and the derivatized product (ester or amide) is usually significant, making TLC an excellent tool. Use a UV lamp for visualization. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides quantitative data on reaction conversion and identifies products and byproducts by mass.[11] | This is the preferred method for accurate monitoring. It can confirm the mass of the desired product and help identify unexpected side products, aiding in troubleshooting.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile derivatives. The free acid is not volatile, but its methyl ester or silylated derivatives can be analyzed.[12][13] | Derivatization (e.g., silylation with BSTFA) might be required simply to make the analyte volatile enough for GC analysis. This is more common in analytical quantification than for preparative reaction monitoring.[14] |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation of the final, purified product. | Can be used to check reaction completion in some cases by observing the disappearance of starting material signals and the appearance of new signals corresponding to the product. |
References
- Abou-Zied, O. K., Al-Busaidi, B. Y., & Husband, J. (2014). Solvent effect on anthranilic acid spectroscopy. The Journal of Physical Chemistry. A, 118(1), 133-41. [Link]
- ResearchGate. (2014). Solvent Effect on Anthranilic Acid Spectroscopy. [Link]
- Zhu, B., et al. (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Analytica Chimica Acta, 1209, 339855. [Link]
- Molnar, M., et al. (2020). Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods. Molecules, 25(22), 5286. [Link]
- Semantic Scholar. (2014). Solvent effect on anthranilic acid spectroscopy. [Link]
- Wiesen, M., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868. [Link]
- Reddit. (2021).
- Lama, D., et al. (2021). From CO2 to DME: Enhancement through Heteropoly Acids from a Catalyst Screening and Stability Study.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. [Link]
- Jiang, K., et al. (2018). Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics.
- Jin, Y., et al. (2005). Optimization of monosaccharide determination using anthranilic acid and 1-phenyl-3-methyl-5-pyrazolone for gastropod analysis. Analytical Biochemistry, 344(1), 118-27. [Link]
- UNEP. (n.d.). III Analytical Methods. [Link]
- ResearchGate. (2013).
- Hughes, D. L. (2014). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 16(1), 224-227. [Link]
- ResearchGate. (2019).
- Ready Lab, UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. [Link]
- Procter, D. J., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(19), e202117498. [Link]
- Reddit. (2022).
- Anumula, K. R. (2006). New high-performance liquid chromatography assay for glycosyltransferases based on derivatization with anthranilic acid and fluorescence detection. Glycobiology, 16(8), 727-37. [Link]
- MDPI. (2022).
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
- Al-Ostoot, F. H., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Saudi Pharmaceutical Journal, 29(6), 634-653. [Link]
- ResearchGate. (2016). Alkylation and acylation of basic salts of anthranilic acid. [Link]
- Khan, K. M., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry, 16(1), 18. [Link]
- MDPI. (2018). MIL-101(Cr), an Efficient Heterogeneous Catalyst for One Pot Synthesis of 2,4,5-tri Substituted Imidazoles under Solvent Free Conditions. [Link]
- ATSDR. (1997). 7. ANALYTICAL METHODS. [Link]
- Reddit. (2022).
- ResearchGate. (2024). The Chemistry of Anthranilic Acid. [Link]
- Reddit. (2022).
- Reddit. (2023). Why are my ester hydrolysis not working : r/Chempros. [Link]
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Technical Support Center: Preventing Oxidation of 2-Amino-3,5-dimethylbenzoic Acid
Welcome to the technical support center for 2-Amino-3,5-dimethylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the oxidation of this key chemical intermediate during reactions. Aromatic amines, such as this compound, are susceptible to oxidation, which can lead to discolored reaction mixtures, the formation of impurities, and reduced yields. This resource offers solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 3,5-Dimethylanthranilic Acid, is a white to off-white crystalline powder.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes.[1] Its stable chemical properties under normal conditions make it a reliable choice for various chemical syntheses.[1]
Q2: Why is my this compound turning brown/dark during the reaction?
A2: The discoloration is a common indicator of oxidation. Aromatic amines are prone to air oxidation, which can cause the color of the compound to change.[2] This process can be accelerated by factors such as exposure to air (oxygen), elevated temperatures, and the presence of certain metal catalysts. The formation of colored byproducts is a result of complex oxidative coupling and transformation reactions.[3]
Q3: How should I properly store this compound to ensure its stability?
A3: To maintain its quality, store the compound in a cool, dry, and well-ventilated area.[1] It is crucial to keep it away from strong oxidizing agents and other incompatible materials.[1][4] Proper storage helps ensure its stability for extended periods, with one supplier suggesting a shelf life of up to 24 months.[1]
Troubleshooting Guide: Reaction Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: My reaction mixture darkens significantly upon heating or addition of a reagent.
Question: I'm observing a rapid color change in my reaction mixture from light to dark brown after heating. What is causing this, and how can I prevent it?
Answer: This rapid discoloration is a strong indication of accelerated oxidation of the amino group. Several factors could be at play:
-
Presence of Oxygen: Even small amounts of dissolved oxygen in your solvents or in the reaction headspace can initiate oxidation, especially at elevated temperatures.
-
Reactive Reagents: Some reagents, even if not classified as strong oxidizers, can promote the oxidation of sensitive functional groups like aromatic amines.
-
Metal Contaminants: Trace metal impurities in your glassware or reagents can catalyze oxidation reactions.
Solutions:
-
Implement an Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from your reaction.[5][6] This can be achieved using standard air-free techniques.[6]
-
Solvent Degassing: Before use, degas your solvents to remove dissolved oxygen.[6] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for 15-30 minutes.[2][6]
-
Reagent Purity: Ensure the purity of your starting materials and reagents. If trace metal contamination is suspected, consider purifying your reagents or using a chelating agent like EDTA, which can sequester metal ions and suppress oxidation.[3]
Issue 2: My final product is contaminated with colored impurities, leading to low purity and yield.
Question: After workup and purification, my isolated this compound derivative is off-color, and analytical data (HPLC, NMR) shows the presence of unknown impurities. How can I remove these and improve my process?
Answer: The colored impurities are likely oxidized byproducts. Removing them can be challenging due to their potentially similar polarities to your desired product.
Solutions:
-
Purification Strategy:
-
Recrystallization: This is often the first method to try. Experiment with different solvent systems (e.g., ethanol, methanol, acetonitrile) to find one that selectively dissolves your product while leaving the impurities behind, or vice-versa.[7][8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A carefully chosen eluent system will be necessary to separate the product from the more polar, colored impurities.
-
Activated Carbon Treatment: Adding a small amount of activated charcoal to a solution of your crude product can help adsorb colored impurities. The charcoal is then removed by filtration.
-
-
Process Optimization to Prevent Impurity Formation:
-
Lower Reaction Temperature: If the reaction kinetics allow, running the reaction at a lower temperature can significantly reduce the rate of oxidation.
-
Addition of Antioxidants: In some cases, adding a radical scavenger or antioxidant to the reaction mixture can inhibit the oxidation process.[9] Phenolic antioxidants like BHT (butylated hydroxytoluene) or certain vitamins can be effective.[10][11] However, ensure the antioxidant is compatible with your reaction conditions and does not interfere with the desired transformation.
-
Preventative Measures and Best Practices
Proactive measures are key to successfully working with this compound and similar sensitive compounds.
Table 1: Key Preventative Strategies
| Strategy | Description | Key Considerations |
| Inert Atmosphere | Conduct reactions under a blanket of inert gas (Nitrogen or Argon) to displace oxygen.[5][6] | Argon is denser than air and can provide a more stable blanket, while nitrogen is a more economical choice.[12] |
| Solvent Degassing | Remove dissolved oxygen from solvents prior to use. | Methods include sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum.[6] |
| Use of Antioxidants | Add a small amount of an antioxidant to the reaction mixture. | Compatibility with reagents and reaction conditions must be verified. Common examples include BHT and Vitamin E.[10][11] |
| Control of Reaction Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures accelerate both the desired reaction and potential side reactions like oxidation.[7] |
Experimental Protocols
Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)
This protocol outlines a basic method for creating an oxygen-free environment for your reaction.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven to remove adsorbed water.[6]
-
Assembly: Assemble the reaction flask with a condenser (if refluxing) and a rubber septum on one of the necks.
-
Nitrogen Purge: Insert a needle connected to a nitrogen line through the septum and another needle as an outlet. Flush the flask with nitrogen for several minutes to displace the air.[13]
-
Balloon Setup: Remove the outlet needle and then the inlet needle. Attach a balloon filled with nitrogen to a needle and insert it through the septum to maintain a positive pressure of nitrogen throughout the reaction.[13][14]
-
Reagent Addition: Add degassed solvents and liquid reagents via a syringe through the septum.[13][14] Add solid reagents quickly by briefly removing the septum under a positive flow of nitrogen.
Analytical Methods for Detecting Oxidation
Monitoring your reaction for the presence of oxidation byproducts is crucial for process optimization.
Table 2: Analytical Techniques for Amine Oxidation
| Technique | Application | Advantages | Disadvantages |
| Thin Layer Chromatography (TLC) | Quick, qualitative monitoring of reaction progress. | Fast, inexpensive, and requires minimal sample.[15] | Not quantitative; resolution may be limited. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and impurity profile. | High resolution and sensitivity; quantitative.[15] | Requires method development; more time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown oxidation byproducts. | Provides molecular weight information for structural elucidation.[16] | More complex instrumentation and data analysis. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Can detect changes in functional groups, such as the formation of N-oxides or quinone-like structures.[17] | Fast and non-destructive. | May not be sensitive enough for minor components. |
By understanding the causes of oxidation and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields and purer products.
References
- Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term.
- Industrial Chemicals. (n.d.). This compound at Best Price.
- ACS Publications. (2003). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Air-free technique.
- YouTube. (2022, February 1). Inert Atmosphere, with no O2.
- ScienceDaily. (2017, December 22). A novel way to synthesize antioxidant substances.
- University of York. (2025, March 5). Method Development for the Elucidation of Amine Oxidation Products in the Aqueous Phase.
- YouTube. (2022, February 1). Inert Atmosphere.
- Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
- Longdom Publishing. (2023). Oxidative Reactions Role in the Synthesis of Organic Compounds. Organic Chem Curr Res, 12:315.
- ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
- ResearchGate. (n.d.). Analytical methods used to quantify amine oxidation.
- Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.
- Crimson Publishers. (2025, January 27). Antioxidants Activity of Selected Synthesized Compounds.
- ResearchGate. (2017, March 23). What is the most efficient method to protect aromatic amines apart from acetylation?
- National Institutes of Health. (n.d.). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system.
- Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective.
- EPTQ. (n.d.). Chemical analysis in amine system operations.
- Reddit. (2022, April 27). How to carry out oxidation of aniline/aromatic amines to nitro groups?
- Fisher Scientific. (n.d.). This compound, 98%, Thermo Scientific Chemicals 5 g.
- ACS Publications. (2012). Electrochemical Oxidation of Aliphatic Amines and Their Attachment to Carbon and Metal Surfaces. Langmuir.
- MDPI. (n.d.). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). CN1363546A - Homogeneous oxidizing process for preparing 3,5-dimethylbenzoic acid from sym-tritoluene.
- European Patent Office. (n.d.). PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES - EP 2102150 B1.
- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- PubChem. (n.d.). 2-Amino-4,5-dimethylbenzoic acid.
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dealing with incomplete reactions in 2-Amino-3,5-dimethylbenzoic acid synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3,5-dimethylbenzoic acid, also known as 3,5-dimethylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly incomplete reactions, during its synthesis. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to enhance your experimental success.
Troubleshooting Guide: Incomplete Reactions
Incomplete conversion is a frequent obstacle in multi-step organic synthesis. This section addresses specific issues you might face during the common synthetic routes to this compound.
Route 1: Hofmann Rearrangement of 3,5-Dimethylisatoic Anhydride Precursor
The Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom.[1][2] In this context, it is often applied to a derivative of 3,5-dimethylphthalimide or a related amide. An incomplete reaction typically stalls at the N-bromoamide or isocyanate stage.[3]
Question: My Hofmann rearrangement is showing significant amounts of unreacted starting amide and/or N-bromoamide intermediate by TLC/LC-MS analysis. What are the likely causes and how can I drive the reaction to completion?
Answer: This is a common issue that can be traced back to several key reaction parameters. Let's break down the potential causes and solutions.
-
Cause 1: Insufficient or Decomposed Hypohalite Reagent. The reaction relies on the in situ formation of sodium hypobromite (or hypochlorite) from bromine (or bleach) and a strong base like sodium hydroxide.[1] If the hypohalite concentration is too low, the initial N-bromination will be incomplete.
-
Solution:
-
Stoichiometry: Ensure at least 1.05 to 1.1 molar equivalents of the halogenating agent (e.g., NaOCl) are used relative to the amide.[4][5] An excess is often required to overcome any degradation.
-
Reagent Quality: Use a fresh, properly stored source of sodium hypochlorite. Commercial bleach solutions can degrade over time. It is advisable to titrate the bleach solution to determine its active chlorine content before use.
-
Order of Addition: Prepare the hypohalite solution fresh by adding the halogen to a cold solution of NaOH before adding the amide.
-
-
-
Cause 2: Incorrect Reaction Temperature. The Hofmann rearrangement is highly temperature-sensitive. The initial N-bromination is typically performed at low temperatures (0-10°C), while the rearrangement step requires heating to facilitate the migration of the aryl group.[6][7]
-
Solution:
-
Initial Stage: Maintain a low temperature (e.g., below 10°C) during the addition of the hypohalite to the amide solution to prevent side reactions and reagent decomposition.[8]
-
Rearrangement Stage: After the formation of the N-bromoamide, the reaction mixture must be heated to induce the rearrangement to the isocyanate. A temperature range of 50-80°C is typical.[7][8] Monitor the reaction progress closely during this heating phase. Insufficient heat will result in an incomplete rearrangement.
-
-
-
Cause 3: Inadequate Basicity (pH). The reaction requires a sufficiently basic medium to deprotonate the amide and the N-bromoamide intermediate, which is crucial for the subsequent steps.[2]
-
Solution:
-
Base Equivalents: Use a significant excess of sodium hydroxide, typically 2 to 4 molar equivalents. One equivalent is consumed by the amide proton, another in the formation of hypobromite, and more is needed to drive the hydrolysis of the isocyanate.
-
Concentration: The concentration of the NaOH solution is also important, with values between 5% and 25% by weight being reported.[6]
-
-
Below is a troubleshooting workflow for this specific problem:
Caption: Troubleshooting logic for incomplete Hofmann rearrangement.
Route 2: Reduction of 2-Nitro-3,5-dimethylbenzoic Acid
The reduction of an aromatic nitro group to an amine is a fundamental transformation. However, achieving complete and selective reduction in the presence of a carboxylic acid group can be challenging.[9]
Question: I am attempting to reduce 2-Nitro-3,5-dimethylbenzoic acid, but my reaction mixture contains a significant amount of unreacted starting material. How can I improve the conversion?
Answer: Incomplete reduction is a frequent issue that typically points to problems with the catalyst, reducing agent, or overall reaction environment.
-
Cause 1: Catalyst Deactivation or Insufficient Loading (for Catalytic Hydrogenation). Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is a common method.[10] The catalyst's activity is paramount.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality catalyst. Catalysts can be poisoned by sulfur or halogen impurities in the starting material or solvent.
-
Catalyst Loading: For bench-scale reactions, a catalyst loading of 5-10 mol% (of Pd) is typical. If the reaction is sluggish, increasing the catalyst loading may be beneficial.
-
Hydrogen Pressure: While many reductions can be done at atmospheric pressure, some may require higher pressures (e.g., 50-100 psig) to proceed efficiently.[11]
-
-
-
Cause 2: Incorrect Choice or Stoichiometry of Reducing Agent (for Metal/Acid Reductions). Reducing systems like Fe/HCl, SnCl₂/HCl, or Na₂S₂O₄ are effective alternatives to hydrogenation.[9][10] The stoichiometry is critical.
-
Solution:
-
Stoichiometry: For metal-based reductions, a significant excess of the metal is often required (e.g., 3-5 equivalents of SnCl₂·2H₂O).[9] This is to ensure sufficient reducing power throughout the reaction.
-
Activation: In the case of metals like iron or zinc, pre-activation with acid to clean the metal surface may be necessary.
-
-
-
Cause 3: Poor Solubility or pH Control. The substrate must be accessible to the catalyst/reducing agent. For nitrobenzoic acids, solubility can be pH-dependent.
-
Solution:
-
Solvent Choice: Use a solvent that dissolves the starting material. Alcohols like ethanol or methanol are common for both catalytic hydrogenation and metal-based reductions.[9]
-
pH Adjustment: For catalytic hydrogenation, running the reaction in a slightly basic aqueous solution (by adding an equivalent of NaOH or NaHCO₃) can improve the solubility of the nitrobenzoic acid salt and prevent catalyst poisoning from the acidic group.[11]
-
-
Data Presentation: Comparison of Common Reduction Methods
| Reducing System | Typical Conditions | Advantages | Common Issues & Troubleshooting |
| H₂ / Pd-C | 1-4 atm H₂, MeOH/EtOH, RT-50°C | Clean workup, high yields | Incomplete Reaction: Increase catalyst loading, check H₂ supply, ensure catalyst is not poisoned.[9] |
| SnCl₂·2H₂O | EtOH, reflux | Tolerant of many functional groups | Incomplete Reaction: Use 3-5 equivalents of SnCl₂, ensure sufficient reaction time. Workup can be tedious due to tin salts.[9] |
| Fe / NH₄Cl or HCl | EtOH/H₂O, reflux | Inexpensive, robust | Incomplete Reaction: Use fine iron powder for high surface area, ensure vigorous stirring.[9] |
| Hydrazine Hydrate | Raney-Ni or Fe catalyst, EtOH, reflux | Avoids high-pressure H₂ | Incomplete Reaction: Catalyst activity is key. Reaction can be highly exothermic.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of these reactions to avoid stopping them prematurely?
A1: Thin-Layer Chromatography (TLC) is the most common and effective method. Develop a solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between your starting material, intermediates, and the final product. The product, being an amine, should have a different Rf value and may stain differently (e.g., with ninhydrin) compared to the nitro or amide starting material. For more quantitative analysis, LC-MS is ideal.
Q2: I've successfully completed the reaction, but now I'm struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
A2: The purification strategy depends on the synthetic route used.
-
General Method (Acid-Base Extraction): As an amino acid, your product is amphoteric. You can dissolve the crude product in a dilute aqueous base (like NaHCO₃), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer with HCl or acetic acid to a pH of ~4-5 to precipitate your purified product.[7][8]
-
Recrystallization: Recrystallization from an appropriate solvent like ethanol, methanol, or an ethanol/water mixture is a highly effective final purification step.[13]
Q3: Can side reactions occur during the Hofmann rearrangement that compete with the desired product formation?
A3: Yes. The primary side reaction is the hydrolysis of the un-rearranged N-bromoamide or the starting amide back to the corresponding carboxylic acid if conditions are not carefully controlled. Another possibility is the formation of ureas if the isocyanate intermediate reacts with the product amine.[14] To minimize these, ensure the rearrangement step is driven to completion efficiently and that the workup is performed promptly after the reaction is finished.
Q4: For the nitro reduction, are there any functional groups that are incompatible with the common reduction methods?
A4: Absolutely. Catalytic hydrogenation will also reduce alkenes, alkynes, and some carbonyl compounds.[10][15] Metal/acid reducers like SnCl₂ are generally more chemoselective but can still affect highly sensitive groups.[9] Always consider the compatibility of all functional groups in your molecule when selecting a reduction method.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction by TLC
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).
-
On a TLC plate, spot a baseline sample of your starting material.
-
Carefully take a small aliquot from the reaction mixture using a capillary tube.
-
Dilute the reaction aliquot in a small vial with a suitable solvent (e.g., ethyl acetate).
-
Spot the diluted reaction mixture on the TLC plate next to the starting material spot.
-
Develop the plate in the TLC chamber.
-
Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate or ninhydrin).
-
The reaction is complete when the spot corresponding to the starting material has completely disappeared.
Caption: Workflow for monitoring reaction completion via TLC.
References
- Benchchem Technical Support. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
- Zhu, Y., et al. (n.d.). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. Semantic Scholar.
- Benchchem. (n.d.). Challenges in the selective reduction of the nitro group.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Pearson. (n.d.). Hofmann Rearrangement: Videos & Practice Problems.
- Wang, B., et al. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate. Chemical Engineering Transactions, 81, 841-846.
- Google Patents. (n.d.). US3882171A - Hydrogenation of nitrobenzoic acids.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.
- AIDIC. (2020). Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate.
- Google Patents. (n.d.). WO2011098386A1 - Process for the preparation of an anthranilic acid derivative.
- Google Patents. (n.d.). RU2187496C1 - Method of synthesis of anthranilic acid.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- Texium. (2017). Preparation of Anthranilic Acid.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Chemistry university. (2021). Reduction of Nitrobenzenes to Aromatic Amines [Video]. YouTube.
- Li, G., et al. (2021). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst.
- The Royal Society of Chemistry. (n.d.). Aza-Claisen rearrangement as a key step in synthesis of specialized anilines used in production of efficient ethenolysis catalysts.
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). CN105085228A - Production method for 3, 5-dimethylbenzoic acid.
- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
- DeMirci, H., et al. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Antioxidants & Redox Signaling, 26(18), 1048-1060.
- Han, J. C., & Han, G. Y. (1994). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 220(1), 5-10.
- ResearchGate. (2015). An unusual reduction route of 2,4,6-trinitrobenzoic acid under conditions of aqueous-phase hydrogenation over Pd/Sibunit catalyst.
- Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
Sources
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- 2. chemistnotes.com [chemistnotes.com]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. aidic.it [aidic.it]
- 5. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate | Chemical Engineering Transactions [cetjournal.it]
- 6. WO2011098386A1 - Process for the preparation of an anthranilic acid derivative - Google Patents [patents.google.com]
- 7. RU2187496C1 - Method of synthesis of anthranilic acid - Google Patents [patents.google.com]
- 8. texiumchem.com [texiumchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US3882171A - Hydrogenation of nitrobenzoic acids - Google Patents [patents.google.com]
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- 15. ncert.nic.in [ncert.nic.in]
stability issues of 2-Amino-3,5-dimethylbenzoic acid in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Amino-3,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability issues encountered when working with this compound in solution. We provide in-depth explanations, field-proven protocols, and diagnostic workflows to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling and stability of this compound solutions.
Q1: What are the fundamental stability characteristics of this compound in its solid and solution states?
A1: In its solid, crystalline powder form, this compound is generally stable under normal laboratory conditions when stored properly.[1] The primary stability concerns arise when it is dissolved in a solvent. Like other aminobenzoic acids, its stability in solution is influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[2][3] The molecule possesses both a weakly basic amino group and a weakly acidic carboxylic acid group, making it amphoteric and its behavior highly dependent on the solution's environment.[2]
Q2: What are the optimal storage conditions for solutions of this compound?
A2: For short-term storage, solutions should be kept in tightly sealed containers in a cool, dark place. For longer-term stability, particularly for stock solutions, it is recommended to store aliquots at -20°C or -80°C.[4] This minimizes the rates of potential hydrolytic, oxidative, and thermal degradation reactions. Before use, frozen solutions should be allowed to equilibrate to room temperature to prevent moisture condensation upon opening.[4]
Q3: How does the pH of the solvent affect the stability and solubility of this compound?
A3: The pH of the solution is a critical parameter governing both the solubility and stability of the compound.[2][5]
-
Solubility: In acidic solutions (low pH), the amino group becomes protonated (-NH3+), forming a more soluble cationic salt. In alkaline solutions (high pH), the carboxylic acid group is deprotonated (-COO-), also enhancing solubility.[2] The compound is least soluble at its isoelectric point.
-
Stability: Extreme pH conditions can catalyze the hydrolysis of susceptible functional groups, although the amide and ester bonds typically subject to this are absent in the parent molecule.[3][6] However, the ionization state can influence its susceptibility to other degradation pathways like oxidation.[3] Studies on related amino acids have shown they are generally more stable at acidic pH compared to basic pH.[6][7]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an aminobenzoic acid scaffold can be susceptible to photolytic degradation. Aromatic amines and carboxylic acids can absorb UV light, leading to photochemical reactions such as oxidation, decarboxylation, or cyclization.[2][8] Therefore, it is imperative to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting light-sensitive experiments.[2][9]
Q5: What are the most likely degradation pathways for this molecule in solution?
A5: The primary degradation pathways for this compound are anticipated to be oxidation and photodecomposition.
-
Oxidation: The electron-rich aromatic ring, substituted with an amino group, is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents, often leading to the formation of colored degradation products.[10][11]
-
Photodecomposition: As mentioned in Q4, exposure to UV or even visible light can provide the energy needed to initiate degradation reactions. For amino acids, this can include photodecarboxylation.[8]
-
Hydrolysis: While the parent molecule lacks easily hydrolyzable groups like esters or amides, this pathway could become relevant for derivatives synthesized from it.[10]
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
Issue 1: Precipitation, Cloudiness, or Crystallization in Solution
Question: My solution of this compound, which was initially clear, has become cloudy or has formed a precipitate. What is the cause and how can I resolve it?
Answer: This is a common issue related to the compound's solubility. The cause is typically related to changes in pH or temperature.
Causality: this compound has limited solubility in neutral aqueous solutions and is only slightly soluble in water.[1] Its solubility is highly dependent on the pH of the medium.[2][5] If the solution pH shifts towards the compound's isoelectric point, its solubility will decrease dramatically, leading to precipitation. Additionally, its solubility in many solvents is temperature-dependent, decreasing as the temperature drops.[5]
Troubleshooting Workflow:
Caption: Troubleshooting logic for precipitation issues.
Issue 2: Solution Discoloration (Yellowing or Browning)
Question: My clear solution of this compound has developed a yellow or brown tint over time. Does this indicate degradation?
Answer: Yes, discoloration is a strong indicator of chemical degradation, most commonly due to oxidation or photodecomposition.
Causality: The amino group on the benzene ring makes the molecule susceptible to oxidation, which can form highly colored polymeric or quinone-like products.[2] This process can be accelerated by exposure to air (oxygen), light, or the presence of trace metal ion contaminants.
Diagnostic Protocol:
-
Prepare Control Samples: Prepare fresh solutions of this compound.
-
Divide and Conquer: Aliquot the solution into three separate, clear glass vials.
-
Vial 1 (Control): Store at the recommended temperature, protected from light (wrap in foil).
-
Vial 2 (Light Exposure): Store alongside Vial 1, but exposed to ambient lab light.
-
Vial 3 (Air Exposure): Leave the cap slightly loose to allow for greater air exchange (or gently bubble air through for an accelerated test), while still protecting from light.
-
-
Observe: Monitor the vials over a set period (e.g., 24-72 hours).
-
Analyze:
-
If Vial 2 discolors while Vial 1 does not, the degradation is primarily photolytic .
-
If Vial 3 discolors more rapidly than Vial 1, the degradation is primarily oxidative .
-
If both Vials 2 and 3 show discoloration, both pathways are likely contributing.
-
Preventative Measures:
-
Always store solutions protected from light.[2]
-
For sensitive applications, prepare solutions using de-gassed solvents and consider storing them under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Inconsistent Analytical Results or Apparent Loss of Compound
Question: I am observing a decrease in the concentration of this compound in my stock solutions over time, or my assay results are inconsistent. How can I systematically investigate its stability under my experimental conditions?
Answer: To definitively determine the stability of the compound and identify potential degradation products, you must perform a forced degradation (stress testing) study . This is a systematic process to accelerate degradation under various conditions, providing critical insights into the molecule's liabilities.[12][13]
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps to subject the compound to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation; if degradation is excessive, reduce the stress duration or intensity.[14]
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50).[14]
-
Prepare a control sample by diluting the stock solution with the solvent system and storing it at -20°C in the dark.
2. Stress Conditions:
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.[14] After incubation, cool and neutralize with 1 M NaOH. | To test stability in acidic conditions. |
| Base Hydrolysis | Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.[14] After incubation, cool and neutralize with 1 M HCl. | To test stability in alkaline conditions. |
| Oxidation | Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[10] | To test susceptibility to oxidative degradation. |
| Thermal Stress | Place an aliquot of the stock solution in an oven at 70°C for 48 hours, protected from light.[14] | To evaluate thermal stability. |
| Photolytic Stress | Expose an aliquot of the stock solution in a clear quartz cuvette or vial to a photostability chamber with a light source providing UV and visible light (ICH Q1B guidelines recommend an overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[9] Maintain a dark control sample at the same temperature. | To assess light sensitivity. |
3. Analysis:
-
Following the stress period, dilute all samples (including the control) to a suitable concentration for analysis.
-
Analyze all samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection.[15][16][17] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products.[18]
-
Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the appearance of any new peaks, which represent degradation products.
Forced Degradation Workflow Diagram:
Sources
- 1. This compound at Best Price - Buy Now [forecastchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. sites.utexas.edu [sites.utexas.edu]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 2-Amino-3-Methoxybenzoic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
long-term storage and stability of 3,5-Dimethylanthranilic acid
Technical Support Center: 3,5-Dimethylanthranilic Acid
Welcome to the technical support center for 3,5-Dimethylanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the long-term storage and stability of this compound. Here, we address common challenges and questions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of 3,5-Dimethylanthranilic acid.
Q1: What are the ideal long-term storage conditions for solid 3,5-Dimethylanthranilic acid?
A1: For optimal long-term stability, solid 3,5-Dimethylanthranilic acid should be stored in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage is at refrigerated temperatures (2-8°C). The compound is classified as a combustible solid, so it should be stored away from sources of ignition.[2]
Q2: Is 3,5-Dimethylanthranilic acid sensitive to light?
A2: While specific photostability data for 3,5-Dimethylanthranilic acid is not extensively published, many aromatic compounds, particularly those with amine functionalities, can be sensitive to light.[3][4] Prolonged exposure to UV or high-intensity light can potentially lead to degradation. As a best practice, always store the compound in an opaque or amber-colored vial to minimize light exposure.[1]
Q3: How should I handle 3,5-Dimethylanthranilic acid in the laboratory to ensure safety and stability?
A3: Always handle 3,5-Dimethylanthranilic acid in a well-ventilated area or a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][6] The compound can cause skin and serious eye irritation.[2][7] Avoid creating dust when handling the powder. For solution preparation, add the solvent to the solid slowly to prevent splashing.[6]
Q4: What solvents are compatible with 3,5-Dimethylanthranilic acid?
A4: 3,5-Dimethylanthranilic acid is soluble in various organic solvents. While specific solubility data is limited, related compounds like anthranilic acid are soluble in hot water, alcohol, and ether, and slightly soluble in chloroform.[8] For experimental purposes, solvents like DMSO, methanol, or ethanol are often suitable starting points for creating stock solutions.[9][10] Always perform a small-scale solubility test before preparing a large volume.
Q5: What is the expected shelf-life of 3,5-Dimethylanthranilic acid?
A5: When stored under the recommended conditions (cool, dry, dark), solid 3,5-Dimethylanthranilic acid is expected to be stable for several years. However, the exact shelf-life can be influenced by the purity of the material and the specific storage environment. It is crucial to monitor the compound for any changes in color or appearance over time, as this could indicate degradation. For critical applications, periodic purity checks are recommended.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with 3,5-Dimethylanthranilic acid.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
-
Potential Cause 1: Compound Degradation due to Improper Storage.
-
Explanation: Exposure to heat, light, or moisture can lead to the degradation of 3,5-Dimethylanthranilic acid, resulting in the formation of impurities and a decrease in the concentration of the active compound.[4][11] Elevated temperatures can accelerate degradation reactions.[12][13]
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at 2-8°C in a tightly sealed, opaque container.
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to check for the presence of degradation products.
-
Use a Fresh Stock: If degradation is suspected, use a fresh, unopened container of the compound for your experiments.
-
-
-
Potential Cause 2: Contamination of Stock Solutions.
-
Explanation: Stock solutions, especially if not handled under sterile conditions or stored properly, can become contaminated. Repeated freeze-thaw cycles can also contribute to degradation in solution.
-
Solution:
-
Prepare Fresh Solutions: Prepare fresh stock solutions from the solid compound for each set of experiments.
-
Aliquot Stock Solutions: If a stock solution needs to be used over time, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
Proper Solvent Storage: Ensure the solvent used to prepare the stock solution is of high purity and has been stored correctly.
-
-
Issue 2: Color Change of the Solid Compound (from off-white to brown)
-
Potential Cause: Oxidation or Photodegradation.
-
Explanation: A color change from its typical off-white to brown appearance often indicates oxidation or other forms of degradation.[2] The amino group in the anthranilic acid structure can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[4]
-
Solution:
-
Inert Atmosphere Storage: For highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Purity Confirmation: Before use, confirm the purity of the discolored compound using an appropriate analytical method like HPLC. If significant impurities are detected, the material should be discarded.
-
Review Handling Procedures: Ensure that the container is sealed tightly immediately after use to limit exposure to atmospheric oxygen.[14]
-
-
Issue 3: Poor Solubility in a Previously Used Solvent
-
Potential Cause 1: Change in Compound Purity.
-
Explanation: The presence of degradation products can alter the overall solubility of the material. Some degradation products may be less soluble in the chosen solvent.
-
Solution:
-
Purity Analysis: Analyze the purity of the compound to identify any potential impurities.
-
Small-Scale Solubility Test: Before preparing a large batch, test the solubility of a small amount of the current batch in the desired solvent.
-
-
-
Potential Cause 2: Change in Solvent Quality.
-
Explanation: The quality of the solvent can affect its ability to dissolve the compound. For example, the presence of water in a non-polar solvent can impact solubility.
-
Solution:
-
Use High-Purity Solvent: Always use fresh, high-purity, anhydrous solvents when preparing solutions.
-
Proper Solvent Storage: Ensure that solvents are stored in appropriate containers with tight-fitting caps to prevent the absorption of atmospheric moisture.
-
-
Experimental Protocols
Protocol 1: Stability Assessment of 3,5-Dimethylanthranilic Acid using HPLC
This protocol outlines a method to assess the stability of 3,5-Dimethylanthranilic acid over time.
Materials:
-
3,5-Dimethylanthranilic acid sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of a reference standard of 3,5-Dimethylanthranilic acid in methanol to prepare a stock solution of 1 mg/mL.
-
Sample Preparation: Prepare a solution of the 3,5-Dimethylanthranilic acid sample to be tested at the same concentration as the standard.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: Determined by a UV scan of the compound (typically around 254 nm or 320 nm for anthranilic acid derivatives).
-
-
Analysis:
-
Data Interpretation: Calculate the purity of the sample by dividing the peak area of 3,5-Dimethylanthranilic acid by the total peak area of all components in the chromatogram. Compare this to the initial purity to assess degradation over time.
Data Presentation
Table 1: Recommended Storage Conditions and Potential Issues
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Temperature | 2-8°C[11] | Increased degradation rate[12] | Store in a refrigerator; perform purity check. |
| Light | Store in the dark (amber vial)[1][3] | Photodegradation, color change[4] | Use opaque containers; assess purity if discolored. |
| Atmosphere | Tightly sealed container[14] | Oxidation, hygroscopic absorption | Use desiccants; consider inert gas overlay. |
| Purity | ≥98% (typical)[2] | Inconsistent experimental results | Confirm purity via HPLC/TLC before use. |
Visualizations
Troubleshooting Workflow for Inconsistent Results
Caption: A decision tree for troubleshooting inconsistent experimental results.
Potential Degradation Pathways
Caption: Factors leading to the degradation of 3,5-Dimethylanthranilic acid.
References
- Sigma-Aldrich. (2025). Safety Data Sheet: Methyl anthranilate.
- University of Utah. (n.d.). Acid Handling Standard Operating Procedure.
- Sigma-Aldrich. (2025). Safety Data Sheet: Anthranilic acid.
- Cayman Chemical. (2025). Safety Data Sheet: 3-hydroxy Anthranilic Acid.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
- Eurofins Environment Testing Australia Pty Ltd. (2021). Analytical Method Summaries.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl anthranilate.
- Sigma-Aldrich. (n.d.). 3,5-Dimethylanthranilic acid 98%.
- Talanta. (1986). Analysis of anthranilic acid by liquid chromatography.
- Unchained Labs. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First.
- BioSpectra. (2021). Tris Testing Methods.
- Google Patents. (n.d.). Process for preparing pure N-methyl-anthranilic acid methylester.
- NIH. (n.d.). Impacts of Temperature on the Stability of Tropical Plant Pigments as Sensitizers for Dye Sensitized Solar Cells.
- NIH. (n.d.). Light-Sensitive Injectable Prescription Drugs.
- Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product.
- Carl ROTH. (2024). Safety Data Sheet: Anthranilic acid methyl ester.
- NIH. (n.d.). Effect of storage temperature on the antioxidant activity and catechins stability of Matcha (Camellia sinensis).
- MDPI. (n.d.). The Degradation Product of Ramipril Is Potentially Carcinogenic, Genotoxic and Mutagenic.
- NIH. (n.d.). A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat.
- CDH Fine Chemical. (n.d.). DIMETHYL ANTHRANILATE CAS No 85-91-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Journal of Pharmaceutical and Biomedical Analysis. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions.
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- PubMed. (n.d.).
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling (R)-Thiomalic Acid.
- Dartmouth Policy Portal. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
- NIH. (2023). N,N-Dimethyl-anthranilic Acid from Calvatia nipponica Mushroom Fruiting Bodies Induces Apoptotic Effects on MDA-MB-231 Human Breast Cancer Cells.
- PubChem. (n.d.). 3-Hydroxyanthranilic Acid.
- ResearchGate. (2025). Do GA₃, IAA, and BAP powders lose stability if stored at room temperature for three days instead of in the fridge?.
- PubMed. (2006). Breakdown products on metabolic pathway of degradation of benz[a]anthracene by a ligninolytic fungus.
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Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Amino-3,5-dimethylbenzoic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for catalyst deactivation encountered during synthetic transformations involving 2-Amino-3,5-dimethylbenzoic acid. Given its dual functionality (amino and carboxylic acid groups) and aromatic nature, this molecule presents unique challenges in maintaining catalyst activity and longevity, particularly when using heterogeneous catalysts like Palladium on Carbon (Pd/C).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst performance.
Q1: What are the primary mechanisms of catalyst deactivation I should be aware of? A1: Catalyst deactivation is the loss of activity or selectivity over time. For reactions involving substrates like this compound, especially with noble metal catalysts (e.g., Palladium, Platinum), there are four principal deactivation pathways:
-
Poisoning: Strong chemisorption of impurities or the substrate/product itself onto the catalyst's active sites, rendering them inaccessible.[1][2]
-
Fouling (or Coking): Physical deposition of carbonaceous materials or polymeric byproducts on the catalyst surface, leading to the blockage of active sites and pores.[3][4][5]
-
Sintering: Thermally induced agglomeration of small metal particles into larger ones, which drastically reduces the active surface area of the catalyst.[6][7][8]
-
Leaching: Dissolution of the active metal species from the solid support into the reaction medium, which is particularly relevant in liquid-phase reactions.[9][10][11]
Q2: My reaction rate slows significantly after a few hours, but doesn't stop completely. What's the likely cause? A2: A gradual decline in activity often points towards fouling/coking or sintering.[12] Fouling occurs as organic byproducts slowly deposit on the catalyst surface. Sintering is a slower, temperature-dependent process where catalyst particles grow, reducing active surface area.[6][13] Both mechanisms lead to a progressive loss of available active sites.
Q3: The reaction worked perfectly once, but a fresh reaction with the same catalyst batch failed completely. Why? A3: This scenario strongly suggests severe catalyst poisoning. A potent poison, even in trace amounts in your second reaction's reagents or solvent, can completely deactivate the catalyst.[14] Common poisons for palladium catalysts include sulfur, halides, and certain nitrogen-containing compounds.[1] It is also possible that the catalyst was improperly handled between reactions and exposed to atmospheric poisons.
Q4: Can I regenerate and reuse my deactivated catalyst? A4: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism. Fouling by organic deposits can often be reversed by careful solvent washing or calcination (thermal treatment) to burn off the coke.[15][16][17] However, deactivation by sintering is generally irreversible because it involves a physical change in the catalyst's structure.[2] Deactivation from strong poisoning can also be permanent.
Part 2: In-Depth Troubleshooting Guide
This guide is structured by observable symptoms during your experiment. For each symptom, we explore the root cause, provide diagnostic steps, and offer validated solutions.
Symptom 1: Rapid Loss of Activity (Within the First Run)
If your catalyst shows good initial activity that quickly diminishes or is completely inactive from the start, the most probable cause is catalyst poisoning .
-
Why it Happens (Causality): Poisoning occurs when molecules bind so strongly to the catalyst's active sites that they block reactants from accessing them.[1] The amino group on this compound can itself coordinate to metal sites, but more often, the culprits are external impurities. Sulfur compounds in solvents, halide ions from precursors, or heavy metals can act as potent poisons for noble metal catalysts.[18]
-
How to Diagnose:
-
Control Experiment: Run the reaction with a fresh, unopened batch of catalyst. If this works, your previous catalyst was likely poisoned.
-
Reagent Purity Check: Use ultra-high purity solvents and reagents that have been purified to remove trace contaminants like sulfur.
-
Substrate Analysis: Analyze your this compound starting material for potential impurities using techniques like elemental analysis (for S, halides) or LC-MS.
-
-
How to Fix:
-
Purify Reactants: Distill solvents and recrystallize solid starting materials.
-
Use Scavengers: If the poison is known (e.g., halides), consider adding a scavenger to the reaction mixture.
-
Inert Atmosphere: Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric poisons.[14]
-
Symptom 2: Gradual Decline in Activity Over Multiple Runs
A slow, steady decrease in conversion rate over several cycles is a classic sign of fouling/coking , sintering , or leaching .
-
Why it Happens (Causality): Aromatic compounds like your substrate can polymerize or decompose under reaction conditions, especially at elevated temperatures, forming heavy, carbon-rich deposits (coke) on the catalyst surface.[5][19] These deposits physically block the pores and active sites of the catalyst.[4][8]
-
How to Diagnose:
-
Visual Inspection: A fouled catalyst often appears darker or clumped.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of carbonaceous deposits by measuring weight loss as the catalyst is heated under an oxidizing atmosphere.
-
-
How to Fix:
-
Why it Happens (Causality): At high temperatures, metal atoms on the catalyst support become mobile.[8] This mobility allows small metal crystallites to migrate and merge into larger ones, a process that minimizes surface energy but irreversibly decreases the number of active surface sites.[6][7][20]
-
How to Diagnose:
-
Surface Area Analysis (BET): A significant decrease in the catalyst's specific surface area compared to the fresh catalyst is a strong indicator of sintering.[2]
-
Transmission Electron Microscopy (TEM): TEM imaging can directly visualize the increase in metal particle size.
-
-
How to Fix:
-
Lower Reaction Temperature: Sintering is highly temperature-dependent; operating at the lowest effective temperature is critical.[2][21]
-
Choose a Stable Support: Select a catalyst with a support material that has strong metal-support interactions to anchor the metal particles and hinder their mobility.
-
-
Why it Happens (Causality): In liquid-phase reactions, particularly palladium-catalyzed cross-couplings, the active catalytic species may not be the solid metal itself but rather soluble palladium atoms or ions that have leached from the support.[9][10] While necessary for catalysis, excessive or irreversible leaching depletes the solid catalyst of its active component. The oxidative addition step in many coupling reactions can facilitate this process.[11]
-
How to Diagnose:
-
Hot Filtration Test: If the reaction stops after filtering out the solid catalyst while the reaction is hot, it suggests heterogeneous catalysis. If the filtrate continues to show catalytic activity, it confirms that active species have leached into the solution.[11]
-
ICP-MS Analysis: Analyze the reaction solution after filtration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the concentration of dissolved palladium.
-
-
How to Fix:
-
Modify Solvent/Ligands: The choice of solvent and ligands can significantly impact the stability of the metal on its support.
-
Control Reaction Conditions: In some cases, the presence of an oxidant or specific reagents can accelerate leaching.[11]
-
Redeposition: In some systems, the leached palladium can redeposit onto the support at the end of the reaction, allowing for reuse.
-
Visualization of Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation.
Caption: The four main pathways of catalyst deactivation.
Part 3: Troubleshooting Decision Workflow & Experimental Protocols
When facing catalyst deactivation, a systematic approach is key. Use the following decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting catalyst deactivation.
Experimental Protocols
This protocol is effective for removing soluble organic byproducts that may be coating the catalyst surface.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Washing: Wash the recovered catalyst cake sequentially with a solvent that dissolves the product and byproducts but not the catalyst (e.g., ethyl acetate, acetone), followed by a non-polar solvent (e.g., hexanes) to remove residual organics. Perform 3-5 washes for each solvent.
-
Drying: Dry the washed catalyst under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours until all solvent is removed.
-
Storage: Store the regenerated catalyst under an inert atmosphere.
This protocol uses high temperatures to burn off heavy, non-volatile carbonaceous deposits. Caution: This method can cause sintering if the temperature is too high or applied for too long.[17]
-
Preparation: Recover and wash the catalyst as described in Protocol 1 (Steps 1 & 2) to remove any soluble materials. Dry the catalyst thoroughly in an oven at 110°C.
-
Calcination: Place the dried catalyst in a ceramic crucible inside a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen) while slowly ramping the temperature to 200°C. Hold for 1 hour.
-
Oxidation: Slowly introduce a dilute stream of air (e.g., 2-5% O₂ in N₂) into the furnace.
-
Temperature Ramp: Increase the temperature to 300-450°C (the optimal temperature depends on the catalyst support's stability) and hold for 3-4 hours. A slow ramp rate is crucial.
-
Cool Down: Cool the furnace back to room temperature under a flow of inert gas.
-
Activation (if needed): The calcined catalyst is in an oxidized state. For hydrogenation reactions, a reduction step (e.g., exposure to H₂ gas at a controlled temperature) is required to reactivate the metal.
This test determines if the active catalytic species is on the solid support or dissolved in the reaction medium.
-
Run Reaction: Begin your catalytic reaction under standard conditions.
-
Monitor Progress: Allow the reaction to proceed until approximately 20-30% conversion is achieved, as confirmed by TLC or LC-MS.
-
Filter Hot: While maintaining the reaction temperature, rapidly and carefully filter the solid catalyst from the reaction mixture. A pre-heated filter funnel can be used.
-
Continue Reaction: Allow the filtrate (the liquid portion) to continue reacting under the same conditions (temperature, stirring).
-
Analyze: Monitor the progress of the reaction in the filtrate.
-
Result 1 (No further reaction): If the reaction in the filtrate stops, the catalyst is truly heterogeneous.
-
Result 2 (Reaction continues): If the reaction in the filtrate continues, it confirms that active catalytic species have leached from the solid support into the solution.[11]
-
Part 4: Data Summary Tables
For quick reference, the following tables summarize common catalyst poisons and recommended operating conditions to minimize deactivation.
Table 1: Common Poisons for Palladium Catalysts
| Poison Class | Examples | Common Sources | Deactivation Mechanism |
|---|---|---|---|
| Sulfur Compounds | H₂S, thiols, sulfates | Reagents, solvents, lubricating oils[18] | Strong chemisorption, formation of stable metal sulfides |
| Halide Ions | Cl⁻, Br⁻, I⁻ | Halogenated solvents, acidic precursors | Strong adsorption on active sites, can alter electronic properties |
| Heavy Metals | Pb, Hg, As | Impurities in starting materials | Formation of alloys or strong adsorption on active sites |
| Nitrogen Compounds | Pyridine, quinoline, nitriles | Solvents, additives, byproducts | Strong coordination to metal sites, blocking access[1] |
| Carbon Monoxide | CO | Incomplete combustion, byproduct of some reactions | Very strong, often irreversible, chemisorption on metal sites |
Table 2: Recommended Practices to Minimize Catalyst Deactivation
| Deactivation Type | Parameter | Recommended Practice & Rationale |
|---|---|---|
| All Types | Reagent Purity | Use high-purity, distilled/recrystallized materials to avoid introducing poisons.[13] |
| Sintering | Temperature | Operate at the lowest possible temperature that provides an acceptable reaction rate.[13] |
| Fouling/Coking | Concentration | Avoid excessively high substrate concentrations which can accelerate polymerization. |
| Fouling/Coking | Agitation | Ensure efficient stirring to improve mass transfer and prevent localized overheating on the catalyst surface.[14] |
| Leaching | Solvent Choice | Select solvents that minimize the solubility of the active metal species. |
| Poisoning | Atmosphere | Handle and store air-sensitive catalysts under an inert atmosphere (N₂ or Ar). |
References
- Title: Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions Source: PubMed URL:[Link]
- Title: What Is Catalyst Poisoning In Chemical Reactions? Source: YouTube (Chemistry For Everyone) URL:[Link]
- Source: Google Patents (US4152291A)
- Title: Regeneration of palladium based catalyst for methane ab
- Title: Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production Source: Science Signpost Publishing Inc. URL:[Link]
- Title: Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) Source: MDPI URL:[Link]
- Title: Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene Source: ResearchG
- Title: Catalyst deactivation in the liquid phase hydrogenation of nitrocompounds Source: ResearchG
- Title: Catalyst poisoning Source: Wikipedia URL:[Link]
- Title: Sintering process and catalysis Source: ResearchG
- Title: The Sintering of Supported Metal Catalysts Source: Taylor & Francis Online URL:[Link]
- Title: Three Sources of Catalyst Deactivation and How To Mitigate Them Source: ChemC
- Title: What Is "Sintering" and How Does It Reduce Catalyst Performance? Source: Learn Science URL:[Link]
- Title: Conventional and Intensified Steam Reforming of Bio-Oil for Renewable Hydrogen Production: Challenges and Future Perspectives Source: MDPI URL:[Link]
- Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: Royal Society of Chemistry URL:[Link]
- Title: Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides Source: ResearchG
- Title: Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 Source: MDPI URL:[Link]
- Title: Catalytic converter Source: Wikipedia URL:[Link]
- Title: Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading Source: National Institutes of Health (NIH) URL:[Link]
- Title: Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction Source: ACS Public
- Title: Catalyst deactivation mechanisms and how to prevent them Source: Medium URL:[Link]
- Title: Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause Source: Micromeritics Instrument Corpor
- Title: Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity Source: Faraday Discussions (RSC Publishing) URL:[Link]
- Title: Troubleshooting of Catalytic Reactors Source: Slideshare URL:[Link]
- Title: Final Analysis: Sulfur as a Catalyst Poison Source: ResearchG
- Title: Pd-leaching and Pd-removal in Pd/C-catalyzed Suzuki couplings Source: Semantic Scholar URL:[Link]
- Source: Google Patents (CN112778147A)
- Title: Sulfur Poisoning and Regeneration of Aftertreatment Oxidation Catalysts Source: Virginia Tech Libraries URL:[Link]
- Title: Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry Source: ResearchG
- Title: Fouling (coking) deactivation of catalysts: (a)
- Title: How To Prevent Fouling and Coking In Analytical and Processes Source: SilcoTek Corpor
- Title: Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil Source: ResearchG
- Title: Deactivation by Aging, Poisoning and Fouling Source: YouTube (Chemical Engineering Guy) URL:[Link]
- Source: Google Patents (CN103702978A)
- Title: PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES Source: European P
- Title: Method for preparing 2-amino-5-chloro-3-methylbenzoic acid Source: P
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effect of pH on the reactivity of 2-Amino-3,5-dimethylbenzoic acid
Welcome to the technical support center for 2-Amino-3,5-dimethylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities introduced by pH during its use in chemical synthesis. Here, we provide in-depth answers to frequently encountered issues, troubleshooting guides for common experimental hurdles, and robust protocols to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the dominant chemical forms of this compound in solution, and how does pH dictate this?
A: The reactivity of this compound is fundamentally tied to its acid-base properties. The molecule possesses two ionizable groups: a carboxylic acid (-COOH) and an aromatic amino group (-NH₂). The protonation state of these groups changes with pH, dramatically altering the molecule's charge, solubility, and reactivity.
Based on these estimated pKa values, we can predict the dominant species in solution:
-
Strongly Acidic (pH < 2): Both the amino and carboxylic acid groups are protonated. The molecule exists primarily as a cationic species [(H₃N⁺)-R-(COOH)].
-
Moderately Acidic (pH ≈ 2.5 - 4.5): The carboxylic acid group deprotonates, while the amino group remains protonated. This leads to the formation of a zwitterion [(H₃N⁺)-R-(COO⁻)]. However, a neutral species with a protonated carboxylic acid and a neutral amine group may also be present in equilibrium.[1][2]
-
Near Neutral to Weakly Basic (pH > 5): The amino group is deprotonated and exists in its neutral, nucleophilic form (-NH₂), and the carboxylic group remains deprotonated (-COO⁻). The molecule is primarily an anionic species [(H₂N)-R-(COO⁻)].
The interplay of these forms is critical for reaction design.[1][3]
Q2: I'm trying to perform a reaction, but my this compound is not dissolving. What's wrong?
A: This is a classic pH-related solubility issue. The solubility of aminobenzoic acids is highly dependent on pH because the charge of the molecule changes significantly.[4][5]
-
Problem: At its isoelectric point (the pH where the net charge is zero, likely between pH 2.5 and 4.5), the zwitterionic form dominates. This species often has minimal solubility in both aqueous and many organic solvents, causing it to precipitate or "crash out" of solution.[6]
-
Solution: To improve solubility, you must adjust the pH away from the isoelectric point.
-
Acidification (e.g., to pH < 2): Adding a strong acid like HCl will protonate the molecule to its cationic form, which is typically much more soluble in aqueous media.
-
Alkalinization (e.g., to pH > 8): Adding a base like NaOH will deprotonate the molecule to its anionic form, which is also highly soluble in aqueous solutions.[4]
-
For reactions in organic solvents, poor solubility might be due to the compound's polar, crystalline nature.[4] In such cases, using more polar aprotic solvents like DMF or DMSO can be effective.[4]
Q3: How does pH affect the reactivity of the amino group for nucleophilic attack (e.g., acylation or alkylation)?
A: The nucleophilicity of the amino group is directly controlled by pH.
-
Low pH (Acidic Conditions): The amino group is protonated to form an anilinium ion (-NH₃⁺). This positively charged group has no lone pair of electrons available for donation and is therefore not nucleophilic . Attempting acylation or alkylation at a pH below the pKa of the anilinium group (around 4.5-5) will result in little to no reaction.
-
High pH (Basic Conditions): The amino group is in its free base form (-NH₂). The lone pair on the nitrogen is available, making it a strong nucleophile . For reactions requiring nucleophilic attack by the amine, adjusting the pH to be at least 1-2 units above its pKa is generally recommended to ensure a sufficient concentration of the reactive species.
However, be cautious of extremely high pH, which could potentially lead to side reactions, such as hydrolysis of an ester product or reactant.
Q4: My diazotization reaction is failing. What is the optimal pH range?
A: Diazotization, the reaction of an aromatic primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), is highly pH-sensitive.[7][8]
-
Requirement: The reaction requires a sufficient concentration of both the free amine to react and nitrous acid. The reaction is typically carried out in a strongly acidic medium (pH 1-2) .[7]
-
Why it Fails at Other pHs:
-
Too High pH: If the solution is not acidic enough, the concentration of the electrophilic nitrosyl cation (NO⁺), the active diazotizing agent, will be too low.
-
Too Low pH (excessively concentrated acid): While counterintuitive, extremely high acid concentrations can fully protonate the small amount of remaining free amine, rendering it unreactive.[8]
-
Therefore, maintaining a carefully controlled, strongly acidic environment is crucial for a successful diazotization.[8]
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Reaction Yield | Incorrect pH: The reactive form of the molecule (e.g., nucleophilic -NH₂) is not present in sufficient concentration. | Adjust the reaction pH to be at least 1-2 units away from the pKa of the functional group you want to react. For amine nucleophilicity, use basic conditions (pH > 6). For reactions involving the carboxylate, ensure pH is above its pKa (~2-3). |
| Poor Solubility: The starting material is not fully dissolved, leading to a heterogeneous mixture and slow reaction rates.[4] | Adjust pH to increase solubility as described in FAQ Q2. Alternatively, select a more suitable solvent (e.g., DMF, DMSO) or gently heat the mixture if reactants are thermally stable.[4] | |
| Formation of Unwanted Side Products | Oxidation: The electron-rich aromatic ring, activated by the amino group, is susceptible to oxidation, especially under harsh conditions (e.g., certain nitration reactions).[9] | Run the reaction under an inert atmosphere (N₂ or Ar). Use milder reagents and maintain strict temperature control, often at low temperatures. |
| Polymerization: Under certain oxidative conditions, aminobenzoic acids can polymerize.[10] | Avoid strong, non-specific oxidizing agents. Ensure the reaction targets the desired functional group specifically. | |
| Intramolecular Cyclization: Depending on the reagents, the amino and carboxylic acid groups can react intramolecularly.[11] | Protect one of the functional groups before reacting the other. For example, protect the amine as an amide before performing reactions at the carboxylic acid. | |
| Product Fails to Precipitate During Workup | Product is soluble in the aqueous layer: This can happen if the pH of the workup solution renders the product charged (cationic or anionic). | Carefully adjust the pH of the aqueous solution to the isoelectric point of your product to minimize its solubility and induce precipitation.[12] |
| Low Product Concentration: The concentration may be below the solubility limit. | If pH adjustment fails, extract the product into a suitable organic solvent (e.g., ethyl acetate). "Salting out" by adding brine can also reduce the product's aqueous solubility.[9] |
Experimental Protocols & Data
Protocol: Determining Optimal pH for Acylation of this compound
This protocol provides a framework for systematically determining the optimal pH for the acylation of the amino group with acetic anhydride.
1. Reagent Preparation:
-
Stock Solution of this compound (Substrate): Prepare a 0.1 M solution in a 1:1 mixture of a suitable organic solvent (e.g., Dioxane or THF) and water. This co-solvent system helps maintain solubility across a range of pH values.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at 1 M concentration.
-
Acetic Anhydride Solution: Prepare a 1 M solution in the same organic solvent used for the substrate stock.
-
Quenching Solution: 1 M HCl.
2. Reaction Setup (Parallel Experiment):
-
Set up a series of 5 reaction vials labeled with the target pH values (e.g., pH 5, 6, 7, 8, 9).
-
To each vial, add:
-
1.0 mL of the Substrate stock solution.
-
2.0 mL of the corresponding buffer solution.
-
Stir bar.
-
-
Place the vials in a temperature-controlled reaction block or water bath set to room temperature (25°C).
-
Stir the solutions for 5 minutes to allow for equilibration.
3. Reaction Initiation and Monitoring:
-
To each vial, add 0.12 mL (1.2 equivalents) of the 1 M acetic anhydride solution. Start a timer for each vial as the reagent is added.
-
Allow the reactions to proceed for a set time (e.g., 2 hours).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 30, 60, 120 minutes) and analyzing them by a suitable method (TLC or LC-MS). For TLC, spot the aliquot on a plate and elute. For LC-MS, quench the aliquot in the quenching solution before injection.
4. Workup and Analysis:
-
After 2 hours, stop the reactions by adding 0.5 mL of 1 M HCl to each vial to quench any remaining acetic anhydride.
-
Extract the entire reaction mixture with an organic solvent like ethyl acetate (3 x 5 mL).
-
Combine the organic layers for each reaction, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product yield and purity for each pH point using quantitative techniques like HPLC or ¹H NMR with an internal standard.
5. Data Logging and Interpretation:
Summarize the results in a table to identify the optimal pH.
| pH | Reaction Time (min) | % Conversion (by HPLC) | Observations (e.g., Precipitation) |
| 5.0 | 120 | ~5% | Slight initial turbidity |
| 6.0 | 120 | 35% | Clear solution throughout |
| 7.0 | 120 | 85% | Clear solution throughout |
| 8.0 | 120 | 98% | Clear solution throughout |
| 9.0 | 120 | 99% | Possible minor hydrolysis of product noted |
This data would suggest that pH 8.0 is optimal for this transformation, providing the best balance between amine nucleophilicity and reagent/product stability.
Visualizations
pH-Dependent Equilibrium of this compound
Caption: Dominant species of this compound across a pH gradient.
Workflow for pH Optimization Experiment
Caption: Step-by-step workflow for optimizing reaction pH.
References
- Thayer, M. P., et al. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232. [Link]
- Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE. [Link]
- Mopper, B., & Shoemaker, B. (1992). The photochemistry of p-aminobenzoic acid. Photochemistry and Photobiology, 56(4), 475-485. [Link]
- ResearchGate. (n.d.).
- Ohta, T., et al. (1987). Inhibition of mutagenesis by p-aminobenzoic acid as a nitrite scavenger.
- Industrial Chemicals. (n.d.).
- Blondiaux, N., et al. (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification.
- U.S. Pharmacopeia. (2011). Aminobenzoic Acid. [Link]
- PubChemLite. (n.d.). This compound (C9H11NO2). [Link]
- MDPI. (2024). Anthranilic Acid: A Versatile Monomer for the Design of Functional Conducting Polymer Composites. [Link]
- Scribd. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. [Link]
- MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Royal Society of Chemistry. (n.d.). p-Aminobenzoic acid protonation dynamics in an evaporating droplet by ab initio molecular dynamics. [Link]
- ResearchGate. (n.d.).
- Human Metabolome Database. (2021). Showing metabocard for 3,5-Dimethylbenzoic acid (HMDB0246063). [Link]
- PubChem. (n.d.). 2-Amino-5-cyano-3-methylbenzoic acid. [Link]
- ResearchGate. (n.d.). Solubilities of amino acids in water at various pH values under 298.15 K. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-3,5-dimethylbenzoic Acid by NMR and Mass Spectrometry
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds or those synthesized through new routes, this validation is not merely a formality but a critical step to ensure the integrity of downstream applications. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural elucidation of 2-Amino-3,5-dimethylbenzoic acid, a key building block in various synthetic pathways. We will explore the theoretical underpinnings, present detailed experimental protocols, and interpret the expected data, offering a comprehensive framework for researchers, scientists, and drug development professionals.
The Imperative of Orthogonal Structural Validation
Before delving into the specifics of NMR and MS, it is crucial to understand the principle of orthogonal validation. Relying on a single analytical technique, no matter how powerful, can lead to ambiguous or even erroneous structural assignments. By employing techniques that probe different molecular properties—in this case, the nuclear spin environment (NMR) and the mass-to-charge ratio of the molecule and its fragments (MS)—we create a self-validating system that significantly enhances our confidence in the proposed structure.
Part 1: Unraveling the Core Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
The Causality Behind Expected NMR Signals
The structure of this compound (C₉H₁₁NO₂) dictates a specific and predictable NMR fingerprint. The aromatic ring is substituted with an amino group, a carboxylic acid group, and two methyl groups. These substituents electronically influence the magnetic environment of the nearby protons and carbons, causing their signals to appear at characteristic chemical shifts (δ).
¹H NMR Spectroscopy: A Proton's Perspective
In a typical ¹H NMR experiment, we would expect to observe signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons. The electron-donating amino group and the electron-withdrawing carboxylic acid group will have distinct effects on the chemical shifts of the aromatic protons.
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a direct look at the carbon framework of the molecule. Due to the symmetry of the substitution pattern, we can predict the number of unique carbon environments.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects on benzene rings and data from analogous structures.[1][2][3][4]
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | 10-13 | Singlet (broad) | 1H |
| Ar-H (H4) | ~6.5-7.0 | Singlet | 1H |
| Ar-H (H6) | ~7.0-7.5 | Singlet | 1H |
| NH₂ | 4-6 | Singlet (broad) | 2H |
| CH₃ (at C3) | ~2.2 | Singlet | 3H |
| CH₃ (at C5) | ~2.3 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~170 |
| C2 (C-NH₂) | ~145 |
| C1 (C-COOH) | ~110 |
| C3, C5 (C-CH₃) | ~135-140 |
| C4, C6 (Ar-CH) | ~115-125 |
| CH₃ | ~15-20 |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the steps for acquiring high-quality NMR data for this compound.
Step 1: Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in COOH and NH₂ groups.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[6]
Step 2: Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 32 scans, 2-second relaxation delay).
-
Integrate the peaks and determine their multiplicities.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans will be necessary (e.g., 1024 scans). Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural validation.
Part 2: Confirming Molecular Weight and Fragmentation with Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which serves as an excellent orthogonal technique to NMR.
The Logic of Fragmentation
In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular formula of this compound is C₉H₁₁NO₂, giving it a monoisotopic mass of approximately 165.08 Da.[7]
Predicted Mass Spectrum for this compound
Table 3: Predicted Key Ions in the Mass Spectrum
| m/z | Proposed Fragment | Comments |
| 165 | [M]⁺ | Molecular ion peak |
| 148 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group |
| 120 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 92 | [M - COOH - C₂H₄]⁺ | Further fragmentation of the [M-COOH]⁺ ion |
The fragmentation pattern of aminobenzoic acids can be complex, but the loss of the carboxylic acid group and fragments thereof are common.[8][9][10][11]
Experimental Protocol for Mass Spectrometry Data Acquisition
Step 1: Sample Preparation
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Step 2: Instrument Setup and Data Acquisition
-
Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, direct infusion via a syringe pump into an electrospray ionization (ESI) source or analysis via gas chromatography-mass spectrometry (GC-MS) with an EI source are common methods.
-
Set the mass spectrometer to scan a relevant m/z range (e.g., 50-300 Da).
-
Acquire the mass spectrum. For ESI, both positive and negative ion modes should be checked to determine which provides better sensitivity for the molecular ion ([M+H]⁺ or [M-H]⁻).
Visualizing the MS Workflow
Caption: Workflow for MS-based structural validation.
Comparison with Alternative Analytical Techniques
While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity and spatial arrangement | Unambiguous structural determination | Lower sensitivity, requires more sample |
| Mass Spectrometry | Molecular weight and fragmentation patterns | High sensitivity, small sample amount needed | Isomers can be difficult to distinguish |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, O-H) | Fast, non-destructive | Provides limited structural information |
| Raman Spectroscopy | Complementary vibrational information to FT-IR, especially for non-polar bonds | Minimal sample preparation, can be used in aqueous solutions | Can be affected by fluorescence |
| X-ray Crystallography | Absolute 3D structure in the solid state | The "gold standard" for structural determination | Requires a suitable single crystal, which can be difficult to grow |
For this compound, FT-IR would be a quick and easy way to confirm the presence of the amine (N-H stretches), carboxylic acid (O-H and C=O stretches), and aromatic ring (C-H and C=C stretches).[12][13] However, it would not be able to definitively distinguish it from other isomers.
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of this compound is most robustly achieved through the synergistic use of NMR and Mass Spectrometry. NMR provides the detailed blueprint of the molecule's atomic connectivity, while MS confirms the overall mass and provides corroborating evidence through predictable fragmentation. This dual-pronged approach, supplemented by techniques like FT-IR for rapid functional group analysis, embodies the principles of sound scientific practice and is essential for any research or development endeavor that relies on the precise chemical identity of its starting materials and products.
References
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- NIH. (n.d.). Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
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- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
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A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Amino-3,5-dimethylbenzoic Acid and Anthranilic Acid
Introduction
In the landscape of pharmaceutical intermediates and organic synthesis, anthranilic acid (2-aminobenzoic acid) is a foundational building block, widely utilized for its dual functionality.[1] Its derivatives are pivotal in the synthesis of dyes, pharmaceuticals like analgesics and anti-inflammatory agents, and fragrances.[1][2][3] A structurally related analogue, 2-Amino-3,5-dimethylbenzoic acid, presents an intriguing case for comparative analysis. The addition of two methyl groups to the aromatic ring dramatically alters the molecule's electronic and steric profile.
This guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect how the electronic and steric effects introduced by the methyl substituents influence the reactivity of the key functional groups—the carboxylic acid and the amino group. This analysis is grounded in established chemical principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and optimization.
I. Structural and Physicochemical Properties: A Tale of Two Molecules
The fundamental differences in reactivity originate from the distinct structural and electronic properties of the two molecules. Anthranilic acid is a simple disubstituted benzene, while the addition of two electron-donating methyl groups in this compound introduces significant steric clutter and alters the electron density across the aromatic system.
Caption: Molecular structures of the compared compounds.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties that form the basis of our reactivity discussion.
| Property | Anthranilic Acid | This compound | Data Source(s) |
| Molecular Formula | C₇H₇NO₂ | C₉H₁₁NO₂ | [4][5] |
| Molecular Weight | 137.14 g/mol | 165.19 g/mol | [4][5] |
| Melting Point | 146–148 °C | 194-196 °C | [5][6] |
| pKa (Carboxylic Acid) | ~2.1 (H₂O) | Predicted: > 2.1 | [6][7] |
| pKa (Ammonium Ion) | ~4.85 (H₂O) | Predicted: > 4.85 | [6][7] |
Electronic and Steric Effects: The Impact of Methyl Groups
The primary distinction between the two molecules lies in the two methyl groups on the this compound ring. These groups exert two profound effects:
-
Inductive Effect (+I): As alkyl groups, the methyl substituents are electron-donating.[8][9] They push electron density into the aromatic ring, increasing the electron density at the amino group and the carboxylate anion. This has direct consequences for basicity and acidity.
-
Steric Hindrance: The methyl group at the 3-position (ortho to the amino group) and the 5-position creates significant steric bulk. This physical obstruction can hinder the approach of reactants to the adjacent functional groups, a phenomenon known as steric hindrance.[10][11] The "ortho effect," where a substituent adjacent to a reaction center sterically inhibits planarity and solvation, is particularly relevant here and can lead to unexpected reactivity patterns.[12]
II. Comparative Reactivity Analysis
We will now explore how these structural differences manifest in key chemical transformations.
A. Acidity and Basicity: A Push-Pull Scenario
The pKa values are fundamental indicators of reactivity.
-
Acidity of the Carboxylic Group (-COOH): Electron-donating groups generally decrease the acidity of benzoic acids because they destabilize the resulting carboxylate anion by intensifying the negative charge.[8][9] Therefore, the two methyl groups on this compound are expected to make its carboxylic acid less acidic (higher pKa) than that of anthranilic acid.
-
Basicity of the Amino Group (-NH₂): Conversely, the electron-donating methyl groups increase the electron density on the nitrogen atom of the amino group. This makes the lone pair of electrons more available to accept a proton, thus making the amino group of this compound more basic (higher pKa of the conjugate acid) than that of anthranilic acid.
Caption: Influence of methyl groups on acidity and basicity.
B. Reactions of the Carboxylic Acid Group
The reactivity of the carboxylic acid, particularly in forming esters and amides, is highly sensitive to steric hindrance around the carboxyl carbon.
1. Esterification
Esterification typically involves the nucleophilic attack of an alcohol on the protonated carboxyl group.
-
Anthranilic Acid: This reaction proceeds readily. Both acid-catalyzed (Fischer esterification) and lipase-catalyzed methods have been reported with good yields.[13][14][15] The ortho-amino group offers minimal steric hindrance.
-
This compound: The methyl group at the 3-position creates significant steric hindrance around the 2-amino group, but the primary steric impediment to esterification at the 1-position is less direct. However, the overall bulkiness of the molecule can slow the reaction. We predict that esterification of this compound will be slower and may require more forcing conditions (e.g., higher temperatures, stronger acid catalysts, or longer reaction times) compared to anthranilic acid.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a standard method applicable to both substrates, though reaction times may vary.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aminobenzoic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, ~10-20 eq).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or pass dry hydrogen chloride (HCl) gas through the solution.[14][15]
-
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). For this compound, the reaction may require up to 24 hours.
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the ester product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
2. Amide Bond Formation
Amide synthesis involves the reaction of the carboxylic acid with an amine, often mediated by a coupling agent or by converting the acid to a more reactive acyl chloride.
-
Anthranilic Acid: Reacts smoothly with various amines using standard coupling reagents (e.g., DCC, EDC) or after conversion to its acyl chloride.[16]
-
This compound: The steric environment significantly impacts this reaction. The approach of an amine, especially a bulky one, to the carboxyl group will be hindered. Therefore, the formation of amides from this compound is expected to be less efficient than from anthranilic acid.[17] High-potency coupling reagents or conversion to the highly reactive acyl chloride followed by reaction with a less hindered amine (e.g., methylamine) would be the preferred strategy.[18][19]
C. Reactions of the Amino Group
The nucleophilicity of the amino group is central to its reactivity.
Diazotization
Diazotization is the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).[20][21] This is a cornerstone reaction in the synthesis of azo dyes and for introducing various substituents onto an aromatic ring.[22]
-
Anthranilic Acid: Undergoes diazotization readily at low temperatures (0-5 °C).[3] The resulting diazonium salt is a versatile intermediate.
-
This compound: The reactivity is governed by two competing factors:
-
Electronic Effect (Favorable): The electron-donating methyl groups increase the nucleophilicity of the amino nitrogen, which should accelerate the initial attack on the nitrosating agent (e.g., N₂O₃).[23]
-
Steric Effect (Unfavorable): The ortho-methyl group at the 3-position sterically hinders the approach of the nitrosating agent to the amino group.
-
The outcome depends on the balance of these effects. In many cases involving ortho-substituted anilines, the electronic activation outweighs the steric hindrance, leading to a faster reaction. However, very bulky ortho groups can retard the reaction. For a methyl group, it is plausible that the reactivity will be comparable to or slightly greater than that of anthranilic acid, assuming conditions allow for effective protonation and reagent access.
Experimental Protocol: Classical Aqueous Diazotization
This protocol must be performed with strict temperature control as diazonium salts can be explosive when isolated and dry.[20]
Caption: General workflow for the diazotization of aromatic amines.
-
Amine Salt Formation: Dissolve the aminobenzoic acid (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 3 M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold deionized water. Add this solution dropwise to the cold amine salt solution, ensuring the temperature is strictly maintained below 5 °C.[20]
-
Monitoring: After the addition is complete, stir for an additional 15-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).
-
Use: The resulting cold diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer reaction, azo coupling) without isolation.
III. Summary of Comparative Reactivity
| Reaction Type | Anthranilic Acid | This compound | Key Influencing Factor(s) |
| Protonation (-COOH) | More Acidic | Less Acidic | Inductive effect (+I) of methyl groups |
| Protonation (-NH₂) | Less Basic | More Basic | Inductive effect (+I) of methyl groups |
| Esterification (-COOH) | Faster / Milder Conditions | Slower / Harsher Conditions | Steric hindrance from ortho-methyl group |
| Amide Formation (-COOH) | More Efficient | Less Efficient | Steric hindrance from ortho-methyl group |
| Diazotization (-NH₂) | Standard Reactivity | Comparable or Slightly Faster | Balance of activating electronic effects and minor steric hindrance |
Conclusion
The presence of 3,5-dimethyl substituents on the anthranilic acid scaffold fundamentally alters its chemical reactivity. The primary driver of these changes is the interplay between the electron-donating inductive effects and the steric hindrance imposed by the methyl groups.
-
This compound is more basic at the amino group but less acidic at the carboxyl group compared to anthranilic acid.
-
Reactions at the carboxylic acid of the dimethylated analogue, such as esterification and amidation, are sterically hindered and proceed less readily, often requiring more forcing conditions.
-
Reactions at the amino group , such as diazotization, are electronically activated, and this effect is likely to be the dominant factor, leading to comparable or slightly enhanced reactivity.
This guide provides a predictive framework for scientists selecting starting materials and designing synthetic routes. When working with this compound, one must anticipate slower reactions at the carboxyl function and select robust methodologies to overcome steric challenges, while leveraging the potentially enhanced nucleophilicity of the amino group.
References
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- Google Patents. (n.d.). US4135050A - Process for preparing anthranilic acid esters.
- Impactfactor. (n.d.).
- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.
- Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553.
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- International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
- Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
- Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
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- ResearchGate. (2002). Substituent effects on the electronic structure and pKa of benzoic acid.
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Pulsus Group. (n.d.). Synthesis and biological importance of amide analogues.
- Google Patents. (n.d.). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
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A Senior Application Scientist's Guide to Synthetic Strategy: 3,5-Dimethylanthranilic Acid vs. Other Substituted Anthranilic Acids
Introduction: Anthranilic acid, or 2-aminobenzoic acid, represents a cornerstone scaffold in modern organic synthesis. Its bifunctional nature—possessing both a nucleophilic amino group and a carboxylic acid—makes it an exceptionally versatile precursor for a multitude of targets in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] However, the true synthetic power of this molecule is unlocked through substitution on the aromatic ring. The electronic nature and position of these substituents profoundly modulate the molecule's reactivity, solubility, and the ultimate properties of the final product.[3]
This guide provides a comparative analysis of 3,5-Dimethylanthranilic acid against other commonly employed substituted anthranilic acids. We will delve into the causal relationships between molecular structure and synthetic performance, supported by experimental frameworks, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Subject of Analysis: 3,5-Dimethylanthranilic Acid
3,5-Dimethylanthranilic acid is an aromatic carboxylic acid distinguished by the presence of two methyl groups on the benzene ring.
-
CAS Number: 14438-32-5[4]
-
Molecular Weight: 165.19 g/mol [5]
-
Appearance: Off-white to brown powder[5]
-
Melting Point: 194-196 °C[5]
The Causality of Experimental Choice: Electronic Effects The two methyl groups at the 3- and 5-positions are electron-donating groups (EDGs) via hyperconjugation and induction. This has two primary consequences for synthesis:
-
Increased Nucleophilicity: The EDGs push electron density into the aromatic ring, which in turn enhances the electron density on the nitrogen atom of the amino group. This makes the -NH₂ group significantly more nucleophilic compared to unsubstituted or electron-withdrawn anthranilic acids.
-
Ring Activation: The overall increase in electron density makes the aromatic ring more susceptible to electrophilic aromatic substitution, should such a transformation be desired.
This heightened nucleophilicity is the core reason for selecting 3,5-dimethylanthranilic acid in reactions where the amino group is the primary reactive site, such as in N-arylation reactions.
Comparative Analysis with Alternative Substituted Anthranilic Acids
The choice of a starting material is dictated by the desired reactivity and the final product's required characteristics. Let's compare 3,5-dimethylanthranilic acid with three other common alternatives, each with distinct electronic properties.
N-Methylanthranilic Acid: The N-Substituted Analogue
-
Molecular Weight: 151.16 g/mol [7]
Electronic & Steric Effects: The methyl group is attached directly to the nitrogen, forming a secondary amine. While the methyl group is electron-donating, its direct attachment introduces steric hindrance around the nitrogen. Crucially, it removes one of the N-H protons, which is a critical feature for many subsequent reactions, including the synthesis of fenamate-class NSAIDs where the N-H moiety is essential for activity.[3]
Reactivity Profile: The secondary amine is generally less nucleophilic than the primary amine in 3,5-dimethylanthranilic acid due to steric bulk. Its primary application lies in syntheses where a secondary amine is explicitly required, such as in the production of fragrances like Methyl N-methylanthranilate.[10][11]
5-Chloroanthranilic Acid: The Electron-Withdrawing Halogen Analogue
Electronic Effects: The chlorine atom at the 5-position exerts a dual electronic effect. It is electron-withdrawing via induction due to its high electronegativity, but it is also weakly electron-donating through resonance. The net effect is deactivation of the ring, which significantly reduces the nucleophilicity of the amino group compared to 3,5-dimethylanthranilic acid.
Reactivity Profile: The diminished nucleophilicity of the amino group necessitates more forceful reaction conditions. For instance, in a copper-catalyzed N-arylation (Ullmann condensation), 5-chloroanthranilic acid would likely require higher temperatures, longer reaction times, or more sophisticated catalytic systems to achieve yields comparable to those with 3,5-dimethylanthranilic acid.[15] It is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals where a chloro-substituent is desired in the final product.[14][16]
5-Nitroanthranilic Acid: The Strongly Deactivated Analogue
Electronic Effects: The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and induction. Its presence at the 5-position severely deactivates the aromatic ring and drastically reduces the electron density and nucleophilicity of the amino group.
Reactivity Profile: This compound is the least reactive of the four in terms of its amino group. N-arylation reactions are often challenging and may result in low yields. However, its value lies in the nitro group's utility as a synthetic handle. It can be carried through several synthetic steps and then reduced to an amino group at a later stage, providing a route to di-amino benzoic acid derivatives or other complex molecules. It is often used as an intermediate in the synthesis of nitro-substituted quinazolones.[17]
Data Presentation: Comparative Performance
The following table summarizes the key differences and their expected impact on a common synthetic transformation, the Ullmann Condensation, which is used to form N-aryl anthranilic acids.
| Starting Material | CAS Number | Substituent Effect | Relative -NH₂ Nucleophilicity | Expected Ullmann Reaction Rate | Typical Yield Range | Key Synthetic Considerations |
| 3,5-Dimethylanthranilic acid | 14438-32-5 | Electron Donating (2x CH₃) | High | Fast | Good to Excellent | Activated substrate allows for milder reaction conditions. |
| N-Methylanthranilic acid | 119-68-6 | Electron Donating (N-CH₃) | Moderate | Moderate | Variable | Secondary amine; steric hindrance can be a factor.[6][7][8][9][20] |
| 5-Chloroanthranilic acid | 635-21-2 | Electron Withdrawing (Cl) | Low | Slow | Fair to Good | Deactivated substrate requires harsher conditions (e.g., higher temp).[12][21] |
| 5-Nitroanthranilic acid | 616-79-5 | Strong Electron Withdrawing (NO₂) | Very Low | Very Slow / Unreactive | Poor | Highly deactivated; -NO₂ group can be used as a functional handle.[17][18][22] |
Visualization of Chemical Principles
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Electronic influence of substituents on the amino group's nucleophilicity.
Caption: The causal chain from substituent electronics to reaction kinetics.
Experimental Protocols: A Self-Validating System
The following protocols for a model Ullmann condensation illustrate the practical consequences of substituent effects. The target is the synthesis of a generic N-phenyl substituted anthranilic acid.
Protocol 1: Synthesis using 3,5-Dimethylanthranilic Acid (High-Reactivity Substrate)
Objective: To synthesize N-phenyl-3,5-dimethylanthranilic acid.
Methodology:
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dimethylanthranilic acid (1.65 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and copper(I) iodide (0.19 g, 1 mmol).
-
Inerting: Evacuate and backfill the flask with dry nitrogen three times. This is a critical step; Ullmann reactions are sensitive to oxygen, and failure to maintain an inert atmosphere can lead to side reactions and catalyst deactivation.
-
Reagent Addition: Add dimethylformamide (DMF, 20 mL) and iodobenzene (1.12 mL, 10 mmol) via syringe.
-
Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The lower temperature is chosen initially due to the high reactivity of the substrate. Monitor the reaction by TLC (thin-layer chromatography) every 2 hours. The reaction is expected to reach completion in 6-10 hours.
-
Workup: Cool the reaction to room temperature and pour it into 100 mL of 1 M hydrochloric acid (HCl). This step protonates the carboxylate salt to the free acid and dissolves the inorganic base.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.
Protocol 2: Synthesis using 5-Chloroanthranilic Acid (Low-Reactivity Substrate)
Objective: To synthesize N-phenyl-5-chloroanthranilic acid.
Methodology:
-
Vessel Preparation: Use the same setup as in Protocol 1. Add 5-chloroanthranilic acid (1.72 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), and copper(I) iodide (0.19 g, 1 mmol).
-
Inerting: Follow the same procedure as Protocol 1.
-
Reagent Addition: Add DMF (20 mL) and iodobenzene (1.12 mL, 10 mmol).
-
Reaction: Heat the mixture to 180-190 °C with vigorous stirring. Causality: The higher temperature is required to overcome the higher activation energy for the reaction due to the reduced nucleophilicity of the 5-chloroanthranilic acid's amino group. Monitor by TLC. The reaction is expected to require a longer duration, potentially 18-24 hours.
-
Workup & Purification: Follow the same procedures as outlined in Protocol 1. The yield is anticipated to be lower than that achieved with the more reactive 3,5-dimethylanthranilic acid under comparable conditions.
Conclusion and Final Recommendation
The selection of a substituted anthranilic acid is a critical decision point in synthesis design that directly impacts reaction efficiency, cost, and downstream processing.
-
3,5-Dimethylanthranilic acid stands out as the reagent of choice when a highly nucleophilic amino group is paramount. Its electron-donating substituents facilitate faster reactions, often under milder conditions and with higher yields, making it ideal for processes like the Ullmann condensation in the synthesis of fenamate analogues and other N-aryl compounds.
-
N-Methylanthranilic acid is a specialized reagent for when a secondary N-methyl amine is required in the final structure, such as in the fragrance industry. [6]
-
5-Chloroanthranilic acid and 5-Nitroanthranilic acid are employed when an electron-withdrawing group is a necessary component of the final target molecule or when the substituent serves as a functional handle for further transformations. Researchers must be prepared to employ more forcing reaction conditions to compensate for the inherently lower reactivity of the amino group in these substrates.
Ultimately, the optimal choice is not universally fixed but is instead dictated by a holistic analysis of the synthetic goal. For syntheses prioritizing rapid, high-yielding N-arylation, the enhanced reactivity of 3,5-Dimethylanthranilic acid provides a clear and demonstrable advantage.
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A Comparative Guide to the Biological Activities of 2-Amino-3,5-dimethylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Aminobenzoic Acid Scaffold
The aminobenzoic acid framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. The strategic placement of substituents on the phenyl ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of the potential biological activities of derivatives of 2-Amino-3,5-dimethylbenzoic acid.
While direct experimental data on derivatives of this compound is limited in publicly available literature, this guide will draw upon established structure-activity relationships (SAR) of closely related 2-aminobenzoic acid and p-aminobenzoic acid analogs to forecast their probable antimicrobial, anti-inflammatory, and cytotoxic profiles. The insights presented herein are intended to provide a robust foundation for researchers embarking on the rational design and synthesis of novel therapeutic candidates based on this promising scaffold.
Comparative Analysis of Predicted Biological Activities
The introduction of methyl groups at the 3- and 5-positions of the 2-aminobenzoic acid core is anticipated to modulate its biological activity through steric and electronic effects. These modifications can influence receptor binding, membrane permeability, and metabolic stability. Based on comparative data from analogous series, we can project the following activities for various derivatives.
Antimicrobial Activity
Derivatives of aminobenzoic acids, particularly Schiff bases and esters, have demonstrated significant antimicrobial properties.[1] The mode of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymatic pathways.
Table 1: Predicted Antimicrobial Activity of this compound Derivatives
| Derivative Class | Predicted Activity | Rationale for Prediction based on Analogs |
| Schiff Bases | High | Schiff bases of p-aminobenzoic acid have shown potent activity against a range of bacteria and fungi. The imine linkage is crucial for their biological action.[1][2] |
| Amides | Moderate to High | Amide derivatives of related aminobenzoic acids exhibit good antimicrobial effects. The nature of the amine substituent significantly impacts activity. |
| Esters | Moderate | Esterification of the carboxylic acid group can enhance lipid solubility, potentially improving cell wall penetration. However, esters are often less potent than the corresponding Schiff bases.[1] |
| Metal Complexes | High | Chelation with metal ions can significantly enhance the antimicrobial activity of the parent aminobenzoic acid derivative, a phenomenon attributed to increased lipophilicity and interaction with microbial targets.[2] |
Anti-inflammatory Activity
Substituted aminobenzoic acids have been investigated for their anti-inflammatory potential, often targeting enzymes like cyclooxygenase (COX) involved in the inflammatory cascade.[3][4]
Table 2: Predicted Anti-inflammatory Activity of this compound Derivatives
| Derivative Class | Predicted Activity | Rationale for Prediction based on Analogs |
| Parent Acid | Low to Moderate | The core aminobenzoic acid structure possesses inherent anti-inflammatory properties, though typically less potent than established NSAIDs.[5] |
| Thiazolidinones | High | Derivatives of 2-aminobenzoic acid incorporating a thiazolidinone moiety have demonstrated potent anti-inflammatory effects, in some cases exceeding that of standard drugs like aspirin.[3] |
| Aryl Amides | Moderate to High | Amide derivatives with various aromatic substituents have shown significant anti-inflammatory activity in animal models.[4] |
Cytotoxic Activity
The evaluation of cytotoxicity is crucial for the development of novel anticancer agents. Derivatives of aminobenzoic acid have been shown to exhibit antiproliferative effects against various cancer cell lines.[6]
Table 3: Predicted Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Derivative Class | Predicted Activity | Rationale for Prediction based on Analogs |
| Naphthoquinone-Benzamides | High | Analogs incorporating a 1,4-naphthoquinone moiety have shown potent cytotoxicity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, often exceeding the activity of cisplatin.[6] |
| Benzothiazole Conjugates | Moderate to High | Conjugation with benzothiazole scaffolds can lead to compounds with significant cytotoxic effects. |
| Simple Amides/Esters | Low to Moderate | While potentially exhibiting some cytotoxic effects, simple derivatives are generally less potent than more complex conjugates designed to interact with specific cellular targets. |
Expert Insights: The "Why" Behind the Experimental Design
The choice of specific derivatives for synthesis and evaluation is guided by established SAR principles. For instance, the formation of Schiff bases is a common and effective strategy to enhance the antimicrobial activity of primary amines. The rationale lies in the introduction of an azomethine group (-C=N-), which is a key pharmacophore in many biologically active compounds.[2]
Similarly, in the context of anti-inflammatory agents, the incorporation of heterocyclic rings like thiazolidinone is a deliberate design choice. These moieties can interact with the active sites of inflammatory enzymes, leading to their inhibition. The selection of in vivo models like the carrageenan-induced paw edema assay is critical as it mimics the physiological inflammatory response, providing a more holistic view of a compound's efficacy.[7][8]
For anticancer drug discovery, the focus on complex derivatives such as naphthoquinone-benzamides is based on the multi-target potential of such molecules. The naphthoquinone core can induce apoptosis, while the benzamide portion can be modified to enhance target specificity and reduce off-target toxicity.[6]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized and validated experimental protocols are essential. The following are detailed methodologies for key assays.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative to semi-quantitative assessment of the antimicrobial activity of a compound.[9][10]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Sterile cork borer (6 mm diameter)
-
Bacterial and fungal cultures
-
Test compound solutions of known concentrations
-
Positive control (standard antibiotic)
-
Negative control (solvent used to dissolve the compound)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of an agar plate.
-
Aseptically create wells in the agar using a sterile cork borer.
-
Carefully add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Allow the plates to stand for a period to permit diffusion of the compounds into the agar.
-
Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for screening acute anti-inflammatory activity.[7][8][11]
Materials:
-
Wistar albino rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Test compound
-
Standard drug (e.g., Diclofenac sodium)
-
Vehicle (solvent for test compound)
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Administer the test compound, standard drug, or vehicle to different groups of animals (typically orally or intraperitoneally).
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT Cytotoxicity Assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound derivatives. Based on the extensive research on analogous aminobenzoic acid compounds, it is projected that derivatives of this scaffold, particularly Schiff bases, thiazolidinones, and naphthoquinone-benzamides, hold significant promise as antimicrobial, anti-inflammatory, and cytotoxic agents.
The provided experimental protocols offer a validated starting point for the synthesis and in-depth biological evaluation of novel derivatives. Future research should focus on the actual synthesis of these compounds and the rigorous testing of their biological activities to validate these predictions. Further exploration of their mechanisms of action and in vivo efficacy will be crucial steps in the journey toward developing novel and effective therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-Dimethylanthranilic Acid Analogs
Introduction: The Therapeutic Potential of the Anthranilic Acid Scaffold
Anthranilic acid and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This versatile framework has given rise to a wide array of drugs with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3] The substitution pattern on the anthranilic acid ring plays a crucial role in determining the pharmacological profile of these compounds, making the exploration of their structure-activity relationships (SAR) a key aspect of drug discovery.[2] This guide focuses on the SAR of 3,5-dimethylanthranilic acid analogs, a specific subset with emerging therapeutic interest. By examining the impact of various substitutions on their biological activity, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this scaffold.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of anthranilic acid derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the modifications at the amino and carboxylic acid functional groups. While extensive research has been conducted on various substituted anthranilic acids, the specific SAR of 3,5-dimethylated analogs is an area of growing investigation. By drawing parallels from closely related series of anthranilic acid derivatives, we can infer key aspects of their SAR.
The Significance of the 3,5-Dimethyl Substitution Pattern
The presence of methyl groups at the 3 and 5 positions of the anthranilic acid ring can significantly influence the molecule's conformational flexibility, lipophilicity, and metabolic stability. Studies on other substituted anthranilic acid analogs have shown that methylation can enhance binding to target proteins and improve pharmacokinetic properties. For instance, in a series of anthranilic acid-based matrix metalloproteinase (MMP) inhibitors, a methyl group at the 3-position was found to be an order of magnitude more potent than analogs with methyl groups at other positions or the unsubstituted parent compound.[4] This suggests that the 3,5-dimethyl substitution pattern may serve to lock the molecule in a bioactive conformation and enhance its interaction with specific biological targets.
Impact of N-Substitution on Biological Activity
The amino group of 3,5-dimethylanthranilic acid provides a key point for chemical modification, allowing for the introduction of a wide variety of substituents that can modulate the compound's biological activity.
-
N-Aryl Substitution: The introduction of an N-aryl group can lead to potent biological activity. For example, N-phenylanthranilic acid derivatives have been investigated as inhibitors of amyloid aggregation.[5] The electronic properties and substitution pattern of the N-aryl ring are critical for activity.
-
N,N-Dimethylation: The presence of two methyl groups on the nitrogen atom can also confer significant biological activity. A notable example is N,N-dimethyl-anthranilic acid, which has been shown to exhibit cytotoxic effects against human breast cancer cells.[7]
The following Graphviz diagram illustrates the core 3,5-dimethylanthranilic acid scaffold and key points of modification that influence its structure-activity relationship.
Caption: Workflow for the synthesis of N-Aryl-3,5-dimethylanthranilic acids.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethyl-2-chlorobenzoic acid (1 equivalent), the desired substituted aniline (2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper powder or cupric oxide.
-
Solvent Addition: Add a suitable solvent such as water or dimethylformamide (DMF). The use of water as a solvent under ultrasound irradiation has been shown to accelerate the reaction. 3[8][9]. Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If DMF was used, pour the mixture into water. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the crude product by vacuum filtration and wash with water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3,5-dimethylanthranilic acid analogs in cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The 3,5-dimethylanthranilic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although limited, suggests that substitutions at the amino group can lead to potent biological activities, including anticancer effects through the induction of apoptosis. The SAR of this class of compounds is still in its early stages of exploration, and further research is needed to fully elucidate the impact of various substitutions on their pharmacological profiles. Future studies should focus on the synthesis and biological evaluation of a diverse library of 3,5-dimethylanthranilic acid analogs to establish a more comprehensive SAR. This will enable the rational design of more potent and selective drug candidates for a range of diseases.
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A Senior Application Scientist's Guide to Alternative Reagents for 2-Amino-3,5-dimethylbenzoic Acid in N-Arylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of N-aryl anthranilic acids serves as a cornerstone for the development of a multitude of bioactive molecules, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The Ullmann condensation, a classic copper-catalyzed cross-coupling reaction, has historically been the method of choice for forging the crucial C-N bond between an anthranilic acid derivative and an aryl halide.[4] At the heart of this transformation lies the anthranilic acid component, with its reactivity and the properties of the resulting product being profoundly influenced by the substitution pattern on its aromatic ring.
This guide provides an in-depth comparison of 2-Amino-3,5-dimethylbenzoic acid and its potential alternative reagents in the context of N-arylation reactions. We will delve into the steric and electronic effects of substituents on the reactivity of these building blocks, supported by experimental data from the literature. This document aims to equip researchers with the knowledge to make informed decisions when selecting reagents to optimize reaction outcomes and tailor the properties of their target molecules.
The Role of this compound: A Substituted Anthranilic Acid
This compound is a disubstituted derivative of anthranilic acid. The two methyl groups on the benzene ring exert both steric and electronic effects that differentiate its reactivity from the parent anthranilic acid and other substituted analogs.
Electronic Effects: The methyl groups are weakly electron-donating, which slightly increases the electron density on the aromatic ring and the nucleophilicity of the amino group. This can potentially enhance the rate of the Ullmann condensation.
Steric Effects: The methyl group at the 3-position, ortho to the amino group, introduces significant steric hindrance. This can influence the approach of the aryl halide and the copper catalyst, potentially impacting the reaction rate and yield. The methyl group at the 5-position has a less direct steric impact on the amino group but contributes to the overall bulk of the molecule.
Comparative Analysis of Alternative Reagents in N-Arylation Reactions
A key reaction in the synthesis of NSAIDs is the N-arylation of an anthranilic acid. For instance, Mefenamic acid is synthesized from 2-aminobenzoic acid and 2,3-dimethylaniline.[1][2] This provides an interesting point of comparison, as the dimethyl substitution is on the aniline component rather than the anthranilic acid.
Let's consider a model reaction: the copper-catalyzed N-arylation of various substituted anthranilic acids with 2-chlorotoluene.
Table 1: Comparison of Yields in the N-Arylation of Substituted Anthranilic Acids with Aryl Halides
| Anthranilic Acid Derivative | Aryl Halide | Product | Yield (%) | Reference |
| 2-Aminobenzoic acid | 2-Chlorobenzoic acid | N-(2-carboxyphenyl)anthranilic acid | High | [5] |
| 2-Aminobenzoic acid | 2,3-Dimethylaniline | Mefenamic Acid | - | [1][2] |
| 2-Amino-4-chlorobenzoic acid | Aniline | N-Phenyl-4-chloroanthranilic acid | 85 | [5] |
| 2-Amino-5-chlorobenzoic acid | Aniline | N-Phenyl-5-chloroanthranilic acid | 92 | [5] |
| 2-Amino-4-nitrobenzoic acid | Aniline | N-Phenyl-4-nitroanthranilic acid | 78 | [5] |
| 2-Amino-5-nitrobenzoic acid | Aniline | N-Phenyl-5-nitroanthranilic acid | 95 | [5] |
Analysis of Substituent Effects:
-
Electron-withdrawing groups (e.g., -Cl, -NO2) on the anthranilic acid ring generally lead to higher yields in the Ullmann condensation.[5] This is attributed to the increased acidity of the N-H bond, facilitating the formation of the copper-amide intermediate. For instance, 2-amino-5-chlorobenzoic acid and 2-amino-5-nitrobenzoic acid give excellent yields of 92% and 95%, respectively, in their reaction with aniline.[5]
-
Steric hindrance can play a significant role. While not a direct comparison, the synthesis of Mefenamic acid involves the sterically hindered 2,3-dimethylaniline.[1][2] The successful synthesis of this molecule suggests that the Ullmann condensation can tolerate a degree of steric bulk. The methyl group at the 3-position of this compound would present a similar steric challenge.
Based on these general trends, we can extrapolate the expected reactivity of this compound and propose suitable alternatives.
Potential Alternatives to this compound
The choice of an alternative reagent will depend on the specific goals of the synthesis, such as desired product properties, reaction efficiency, and cost.
1. 2-Aminobenzoic Acid (Anthranilic Acid): The Unsubstituted Parent
-
Advantages: Readily available and inexpensive. Its lower steric hindrance compared to this compound might lead to faster reaction rates and higher yields in some cases.
-
Disadvantages: The absence of the electron-donating methyl groups may slightly reduce the nucleophilicity of the amino group. The resulting N-aryl anthranilic acid will lack the methyl substituents, which may be crucial for the desired biological activity or material properties.
2. 2-Amino-5-methylbenzoic Acid: A Mono-methylated Alternative
-
Advantages: Provides a single methyl group, allowing for the investigation of the electronic and steric effects of one methyl group at a time. It is less sterically hindered at the ortho position compared to this compound.
-
Disadvantages: May not fully replicate the electronic and steric environment of the disubstituted analog.
3. 2-Amino-4,5-dimethylbenzoic Acid: An Isomeric Alternative
-
Advantages: Possesses two methyl groups, offering a similar electronic profile to this compound. The absence of a methyl group at the sterically sensitive 3-position could lead to improved reactivity.
-
Disadvantages: The altered substitution pattern will result in a different regioisomer of the final product, which will likely have different biological and physical properties.
4. 2-Amino-3-methoxybenzoic Acid: An Electronically Similar but Sterically Different Alternative
-
Advantages: The methoxy group is also electron-donating but has different steric requirements than a methyl group. This allows for fine-tuning of the electronic and steric properties of the resulting N-aryl anthranilic acid.
-
Disadvantages: The methoxy group may be susceptible to cleavage under harsh reaction conditions.
Experimental Protocols
Below are representative experimental protocols for the Ullmann condensation. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of N-Phenylanthranilic Acid
This protocol is adapted from a literature procedure for the synthesis of N-phenylanthranilic acid.[6]
dot
Sources
- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]
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- 5. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of Synthesis Routes for 2-Amino-3,5-dimethylbenzoic Acid: A Guide for Researchers
Introduction
2-Amino-3,5-dimethylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its unique substitution pattern, featuring an amino group ortho to a carboxylic acid and flanked by two methyl groups, makes it a key intermediate for accessing complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical research and development community. This guide provides a comparative analysis of four distinct synthetic strategies for the preparation of this compound, offering insights into the underlying mechanisms, experimental protocols, and the relative advantages and disadvantages of each approach. The routes discussed are:
-
Classical Approach: Nitration and Subsequent Reduction
-
Modern Cross-Coupling: Buchwald-Hartwig Amination
-
Rearrangement Strategy: The Hofmann Rearrangement
-
Direct C-H Functionalization: Iridium-Catalyzed Amination
This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting a synthetic route tailored to their specific needs, considering factors such as yield, scalability, cost, and safety.
Route 1: Nitration and Subsequent Reduction
This classical two-step approach is a well-established method for the introduction of an amino group onto an aromatic ring. The synthesis commences with the electrophilic nitration of 3,5-dimethylbenzoic acid, followed by the reduction of the resulting nitro-intermediate to the desired amine.
Mechanism
The nitration of 3,5-dimethylbenzoic acid proceeds via an electrophilic aromatic substitution mechanism. The methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.[1][2] The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, will preferentially attack the position that is activated by both methyl groups and least sterically hindered, which is the 2-position.
The subsequent reduction of the nitro group to an amine can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like tin in the presence of hydrochloric acid.[3] Catalytic hydrogenation involves the use of a catalyst (e.g., palladium on carbon) and a hydrogen source to reduce the nitro group, while the Sn/HCl method involves a series of single electron transfers from the metal.[4][5]
Experimental Protocols
Step 1: Nitration of 3,5-dimethylbenzoic acid
-
Materials: 3,5-dimethylbenzoic acid, concentrated sulfuric acid, concentrated nitric acid, ice.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 3,5-dimethylbenzoic acid to an excess of cold (below 5 °C) concentrated sulfuric acid. Stir until complete dissolution.
-
In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid (typically in a 1:3 molar ratio relative to the substrate) while cooling in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the solution of 3,5-dimethylbenzoic acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at a low temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the 2-nitro-3,5-dimethylbenzoic acid.
-
Isolate the product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Step 2: Reduction of 2-nitro-3,5-dimethylbenzoic acid
-
Method A: Catalytic Hydrogenation
-
Materials: 2-nitro-3,5-dimethylbenzoic acid, palladium on carbon (5-10 mol%), ethanol or ethyl acetate, hydrogen gas.
-
Procedure:
-
Dissolve 2-nitro-3,5-dimethylbenzoic acid in a suitable solvent (e.g., ethanol) in a hydrogenation vessel.
-
Add the Pd/C catalyst to the solution.
-
Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.[5]
-
-
-
Method B: Tin and Hydrochloric Acid Reduction
-
Materials: 2-nitro-3,5-dimethylbenzoic acid, tin (granulated), concentrated hydrochloric acid, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, suspend 2-nitro-3,5-dimethylbenzoic acid in ethanol.
-
Add an excess of granulated tin, followed by the slow addition of concentrated hydrochloric acid.
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove any unreacted tin.
-
Make the filtrate alkaline by the addition of a concentrated sodium hydroxide solution to precipitate the tin salts.
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[3][4]
-
-
Workflow Diagram
Caption: Nitration followed by reduction of 3,5-dimethylbenzoic acid.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[6][7] This modern approach involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.
Mechanism
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] A Pd(0) species undergoes oxidative addition with the aryl halide (2-bromo-3,5-dimethylbenzoic acid). The resulting Pd(II) complex then coordinates with the amine. A base facilitates the deprotonation of the coordinated amine, and the final step is reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
Experimental Protocols
Step 1: Bromination of 3,5-dimethylbenzoic acid
-
Materials: 3,5-dimethylbenzoic acid, N-bromosuccinimide (NBS), trifluoroacetic acid.
-
Procedure:
-
Dissolve 3,5-dimethylbenzoic acid in trifluoroacetic acid.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-bromo-3,5-dimethylbenzoic acid.
-
Step 2: Buchwald-Hartwig Amination
-
Materials: 2-bromo-3,5-dimethylbenzoic acid, an ammonia equivalent (e.g., benzophenone imine or an ammonium salt), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos or a Buchwald ligand), a strong base (e.g., sodium tert-butoxide), and an aprotic solvent (e.g., toluene or dioxane).[8]
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
-
Add the 2-bromo-3,5-dimethylbenzoic acid and the ammonia equivalent.
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture at a specified temperature (typically 80-110 °C) for several hours.
-
After cooling to room temperature, quench the reaction with water.
-
If using benzophenone imine, hydrolyze the resulting imine with an acid to liberate the primary amine.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
-
Workflow Diagram
Caption: Buchwald-Hartwig amination of 2-bromo-3,5-dimethylbenzoic acid.
Route 3: Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. To synthesize this compound via this route, a suitable starting material would be 3,5-dimethylphthalamic acid, which can be prepared from 3,5-dimethylphthalic anhydride.
Mechanism
The Hofmann rearrangement proceeds through the formation of an N-bromoamide intermediate, which upon treatment with a base, rearranges to an isocyanate. The isocyanate is then hydrolyzed in the aqueous basic medium to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethylphthalic anhydride
-
This precursor is not readily commercially available and would likely need to be synthesized, for instance, via a Diels-Alder reaction between a suitable diene and maleic anhydride, followed by aromatization. A potential route could involve the reaction of 2,4-dimethyl-1,3-butadiene with maleic anhydride, followed by an oxidation/aromatization step.[9][10]
Step 2: Synthesis of 3,5-dimethylphthalamic acid
-
Materials: 3,5-dimethylphthalic anhydride, aqueous ammonia.
-
Procedure:
-
Suspend 3,5-dimethylphthalic anhydride in water.
-
Slowly add concentrated aqueous ammonia with stirring.
-
The anhydride will dissolve as it reacts to form the ammonium salt of the phthalamic acid.
-
Acidify the solution with a mineral acid (e.g., HCl) to precipitate the 3,5-dimethylphthalamic acid.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 3: Hofmann Rearrangement
-
Materials: 3,5-dimethylphthalamic acid, sodium hydroxide, bromine.
-
Procedure:
-
Dissolve 3,5-dimethylphthalamic acid in a cold aqueous solution of sodium hydroxide.
-
Slowly add a solution of bromine in aqueous sodium hydroxide, keeping the temperature low.
-
Gradually warm the reaction mixture and then heat to reflux for a period to complete the rearrangement and hydrolysis.
-
Cool the reaction mixture and acidify with a mineral acid to precipitate the product.
-
Collect the this compound by filtration, wash with water, and purify by recrystallization.
-
Workflow Diagram
Caption: Hofmann rearrangement of 3,5-dimethylphthalamic acid.
Route 4: Iridium-Catalyzed C-H Amination
This cutting-edge approach represents a more direct and atom-economical synthesis of this compound. It involves the direct amination of a C-H bond ortho to the carboxylic acid directing group, catalyzed by an iridium complex.[11][12]
Mechanism
The reaction is believed to proceed via a directed C-H activation mechanism. The carboxylic acid group of 3,5-dimethylbenzoic acid coordinates to the iridium catalyst, directing the activation of the ortho C-H bond. This is followed by the insertion of a nitrene species, generated in situ from an azide precursor, into the iridium-carbon bond. Subsequent reductive elimination yields the aminated product and regenerates the active catalyst.
Experimental Protocol
-
Materials: 3,5-dimethylbenzoic acid, iridium catalyst (e.g., [Cp*IrCl₂]₂), a nitrene precursor (e.g., a sulfonyl azide), a base (e.g., a silver salt or an amine base), and a suitable solvent (e.g., a fluorinated alcohol).[11]
-
Procedure:
-
In a reaction vessel, combine 3,5-dimethylbenzoic acid, the iridium catalyst, and the base.
-
Add the solvent and stir to dissolve the components.
-
Add the nitrene precursor to the reaction mixture.
-
Stir the reaction at a specified temperature (often room temperature or slightly elevated) for a prolonged period.
-
Upon completion, the reaction is worked up by quenching, extraction, and purification by chromatography to isolate the aminated product. The protecting group from the nitrene precursor may need to be removed in a subsequent step.
-
Workflow Diagram
Caption: Direct iridium-catalyzed C-H amination of 3,5-dimethylbenzoic acid.
Comparative Analysis
| Feature | Nitration and Reduction | Buchwald-Hartwig Amination | Hofmann Rearrangement | Iridium-Catalyzed C-H Amination |
| Starting Material | 3,5-dimethylbenzoic acid | 3,5-dimethylbenzoic acid | 3,5-dimethylphthalic anhydride | 3,5-dimethylbenzoic acid |
| Number of Steps | 2 | 2 | 3 (including precursor synthesis) | 1 (potentially 2 with deprotection) |
| Reagents & Catalysts | Strong acids, reducing agents (H₂/Pd or Sn/HCl) | Pd catalyst, phosphine ligand, strong base | Strong base, bromine | Ir catalyst, nitrene precursor, base |
| Yield | Generally good to high | Moderate to high | Moderate | Moderate to high |
| Scalability | Well-established and scalable | Scalable, but catalyst cost can be a factor | Can be challenging to scale | Potentially scalable, catalyst cost is a key consideration |
| Safety Concerns | Use of strong, corrosive acids; handling of H₂ gas or tin waste | Air-sensitive catalysts and reagents; use of strong bases | Use of bromine, a hazardous and corrosive reagent | Use of azides, which can be explosive |
| Atom Economy | Moderate | Moderate | Low | High |
| Cost-Effectiveness | Generally cost-effective due to cheap reagents | Can be expensive due to palladium catalyst and ligands | Can be costly if the precursor is not readily available | High cost of iridium catalyst |
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is contingent upon the specific requirements of the research or production campaign.
-
The Nitration and Reduction route is a robust and cost-effective method, well-suited for large-scale production where the use of classical, well-understood chemistry is preferred. However, it involves the use of harsh reagents and may generate significant waste.
-
The Buchwald-Hartwig Amination offers a more modern and often milder alternative, with a broad substrate scope. It is an excellent choice for medicinal chemistry applications where functional group tolerance is crucial. The primary drawback is the cost associated with the palladium catalyst and specialized ligands.
-
The Hofmann Rearrangement is a less direct route that may be considered if the required starting material, 3,5-dimethylphthalic anhydride, is accessible. Its main disadvantages are the multi-step nature and the use of hazardous bromine.
-
The Iridium-Catalyzed C-H Amination represents the most atom-economical and direct approach. This method is ideal for late-stage functionalization and for synthetic strategies that prioritize minimizing step count. The high cost of the iridium catalyst is a significant consideration, but for high-value applications, the efficiency of this route may be advantageous.
Ultimately, for routine laboratory synthesis, the nitration and reduction pathway offers a reliable and economical option. For more specialized applications requiring milder conditions or for exploring novel synthetic strategies, the Buchwald-Hartwig amination and direct C-H amination present powerful and elegant solutions.
References
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- Vedantu. Reduction of aromatic nitro compounds using Sn and class 11 chemistry CBSE. [Link]
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- PrepChem.com. Synthesis of 3-methyltetrahydrophthalic anhydride. [Link]
- Master Organic Chemistry. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]
- Google Patents.
- National Center for Biotechnology Information.
- RSC Publishing. Renewable production of phthalic anhydride from biomass-derived furan and maleic anhydride. [Link]
- National Center for Biotechnology Information.
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A Spectroscopic Journey: Characterizing 2-Amino-3,5-dimethylbenzoic Acid and its Synthetic Precursors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 2-Amino-3,5-dimethylbenzoic acid, a key building block in various synthetic endeavors, and its precursors. By examining the transformations through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we offer a comprehensive roadmap for researchers to confidently identify and characterize these molecules. This guide moves beyond a simple data repository, delving into the causality behind spectral features and providing robust experimental protocols to ensure scientific integrity.
The Synthetic Pathway: From Dimethylbenzoic Acid to its Aminated Derivative
The synthesis of this compound typically commences with 3,5-dimethylbenzoic acid. A common and effective strategy involves a two-step process: electrophilic nitration to introduce a nitro group at the ortho position to the carboxylic acid, followed by the reduction of this nitro group to an amine. This synthetic route is not only efficient but also offers distinct spectroscopic milestones at each stage, allowing for clear reaction monitoring and product verification.
Caption: Synthetic route to this compound.
Spectroscopic Comparison: A Tale of Three Molecules
The transformation of functional groups at each synthetic step imparts a unique spectroscopic fingerprint on the molecule. By comparing the spectra of the starting material, intermediate, and final product, we can unequivocally track the chemical changes.
3,5-Dimethylbenzoic Acid: The Starting Point
This precursor is a disubstituted benzene ring with a carboxylic acid and two methyl groups. Its spectroscopic characteristics are the baseline for our comparative analysis.
2-Nitro-3,5-dimethylbenzoic Acid: The Intermediate
The introduction of the electron-withdrawing nitro group (-NO₂) ortho to the carboxylic acid significantly alters the electronic environment of the aromatic ring, leading to predictable changes in the NMR and IR spectra.
This compound: The Final Product
The reduction of the nitro group to an amino group (-NH₂) introduces a new set of characteristic spectroscopic features, particularly in the IR spectrum, and further shifts the signals in the NMR spectrum, confirming the successful synthesis.
Data at a Glance: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the distinct features of each compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, in ppm)
| Compound | Ar-H | -CH₃ | -COOH | -NH₂ |
| 3,5-Dimethylbenzoic Acid | ~7.6 (s, 1H), ~7.9 (s, 2H) | ~2.3 (s, 6H) | ~12.0-13.0 (br s, 1H) | - |
| 2-Nitro-3,5-dimethylbenzoic Acid | ~7.8 (d, 1H), ~8.0 (d, 1H) | ~2.4 (s, 3H), ~2.6 (s, 3H) | ~11.0-12.0 (br s, 1H) | - |
| This compound | ~6.6 (d, 1H), ~7.1 (d, 1H) | ~2.1 (s, 3H), ~2.2 (s, 3H) | ~10.0-11.0 (br s, 1H) | ~4.5-5.5 (br s, 2H) |
Table 2: Key IR Absorption Bands (in cm⁻¹)
| Functional Group | 3,5-Dimethylbenzoic Acid | 2-Nitro-3,5-dimethylbenzoic Acid | This compound |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | ~1680-1710 | ~1690-1720 | ~1670-1700 |
| N-O (Nitro Asymmetric) | - | ~1520-1560 | - |
| N-O (Nitro Symmetric) | - | ~1340-1380 | - |
| N-H (Amine) | - | - | ~3300-3500 (two bands) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragments |
| 3,5-Dimethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | [M]⁺, [M-OH]⁺, [M-COOH]⁺ |
| 2-Nitro-3,5-dimethylbenzoic Acid | C₉H₉NO₄ | 195.17 | [M]⁺, [M-OH]⁺, [M-NO₂]⁺, [M-COOH]⁺ |
| This compound | C₉H₁₁NO₂ | 165.19 | [M]⁺, [M-NH₂]⁺, [M-COOH]⁺ |
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis. These protocols are designed to be self-validating, providing researchers with a reliable framework for their own investigations.
Synthesis of this compound
assessing the purity of synthesized 2-Amino-3,5-dimethylbenzoic acid against a standard
Initiating Data Collection
I'm starting by using Google to hunt down information on 2-Amino-3,5-dimethylbenzoic acid. I'm focusing on analytical techniques used to ensure its purity, like HPLC and GC. This initial search should provide a foundation for further investigation into its properties and uses. I anticipate this phase will be quick.
Planning a Comparison Guide
I'm now shifting gears to the creation of a comparison guide. I'll start with targeted Google searches, but this time I'm looking for established protocols and reference materials. I've begun to structure the guide, starting with an introduction on the importance of purity. The experimental design and analytical methodologies, like HPLC and GC-MS, are being outlined, complete with workflow diagrams.
Expanding Analytical Scope
I'm broadening my data gathering to include NMR spectroscopy and melting point analysis, along with HPLC and GC-MS for purity assessment of this compound. I'm also hunting for established protocols and reference material for the compound or similarly structured ones. The comparison guide's structure will begin with the importance of purity in research and drug development, then experimental design comparing the synthesized batch to a certified standard. I will incorporate workflow diagrams created with Graphviz, and detailed protocols.
A Comparative Guide to the Efficacy of 3,5-Dimethylanthranilic Acid Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, anthranilic acid derivatives have emerged as a privileged structure, demonstrating inhibitory activity against a diverse range of enzymatic targets.[1][2] This guide provides an in-depth comparative analysis of the efficacy of 3,5-Dimethylanthranilic acid derivatives as enzyme inhibitors, grounded in experimental data and established biochemical principles. We will delve into their mechanisms of action, present a framework for evaluating their potency, and compare their performance with alternative inhibitor classes.
The Scientific Rationale: Why 3,5-Dimethylanthranilic Acid Derivatives?
Anthranilic acid, a simple aromatic amine and carboxylic acid, provides a versatile scaffold for chemical modification. The strategic placement of substituents can profoundly influence the molecule's binding affinity and selectivity for a target enzyme. The introduction of two methyl groups at the 3 and 5 positions of the anthranilic acid core can impart several advantageous properties:
-
Increased Lipophilicity: The methyl groups can enhance the compound's ability to penetrate cell membranes and access intracellular targets.
-
Steric Influence: The bulk of the methyl groups can dictate the molecule's preferred conformation, potentially locking it into a bioactive state that favors binding to the enzyme's active or allosteric sites.
-
Modified Electronic Properties: Methyl groups are weakly electron-donating, which can influence the acidity of the carboxylic acid and the basicity of the amine, thereby affecting potential hydrogen bonding and ionic interactions with the enzyme.
These modifications, in concert with substitutions on the amino group, can lead to potent and selective inhibitors for a variety of enzyme families, including kinases, reductases, and synthases.[3][4][5]
Mechanism of Action: A Focus on Competitive Inhibition
While the precise mechanism can vary depending on the target enzyme and the specific derivative, many anthranilic acid-based inhibitors function as competitive inhibitors.[6][7] In this model, the inhibitor possesses a structural similarity to the enzyme's natural substrate, allowing it to bind to the active site and prevent the substrate from binding.
Diagram: Generalized Mechanism of Competitive Inhibition
Caption: Competitive inhibition of an enzyme by a 3,5-Dimethylanthranilic acid derivative.
Evaluating Inhibitor Efficacy: IC50 and Ki Values
To objectively compare the potency of different enzyme inhibitors, two key parameters are determined experimentally: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[8][9]
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[9][10] A lower IC50 value indicates a more potent inhibitor. However, it's crucial to recognize that the IC50 value is dependent on the substrate concentration used in the assay.[8][9]
-
Ki (Inhibition Constant): The Ki is the dissociation constant of the enzyme-inhibitor complex and represents the intrinsic binding affinity of the inhibitor for the enzyme.[11] Unlike the IC50, the Ki is an absolute value that is independent of substrate concentration, making it a more reliable parameter for comparing the potency of different inhibitors.[8][11] The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
-
Comparative Efficacy of Anthranilic Acid Derivatives
While specific data for 3,5-Dimethylanthranilic acid derivatives are not extensively reported across all enzyme classes, we can infer their potential efficacy based on studies of related anthranilic acid analogs.
| Enzyme Target | Anthranilic Acid Derivative Example | Reported IC50/Ki | Alternative Inhibitors | Alternative Inhibitor Potency |
| MabA (FabG1) (Mycobacterium tuberculosis) | 3,4-dichloro-N-(2-carboxy-4-iodophenyl)benzamide | IC50 = 38 µM[12] | Isoniazid, Rifampicin | MIC values in the low µg/mL range |
| PAI-1 (Plasminogen Activator Inhibitor-1) | N-acylanthranilic acid derivatives | Potent in vitro activity[13] | Tiplaxtinin | IC50 in the low µM range |
| α-Glucosidase | N-pyridyl anthranilate derivatives | IC50 in the nanomolar range[14] | Acarbose, Miglitol | IC50 in the µM range |
| Glycogen Phosphorylase | N-pyridyl anthranilate derivatives | IC50 in the nanomolar range[14] | CP-91149 | IC50 in the nM range |
| AKR1C3 (Aldo-Keto Reductase) | N-benzoyl anthranilic acid derivatives | IC50 = 0.31 µM[4] | Indomethacin, Flufenamic acid | IC50 in the low µM range |
| Kinases (e.g., EGFR, Src) | Substituted anthranilic acids | IC50 >300 µM for some derivatives[2][15][16] | Gefitinib, Erlotinib (EGFR) | IC50 in the nM range |
Note: The efficacy of 3,5-Dimethylanthranilic acid derivatives would need to be empirically determined for each target enzyme. The above table serves as a comparative framework based on the broader class of anthranilic acid inhibitors.
Experimental Protocols for Assessing Inhibitor Potency
The following provides a standardized workflow for determining the IC50 and Ki of a novel 3,5-Dimethylanthranilic acid derivative.
Diagram: Experimental Workflow for Enzyme Inhibition Assay
Caption: A typical workflow for determining the IC50 and Ki of an enzyme inhibitor.
Step-by-Step Methodology for IC50 Determination[9][11][18]
-
Reagent Preparation:
-
Prepare a stock solution of the 3,5-Dimethylanthranilic acid derivative in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate in the assay buffer.
-
The assay buffer should be optimized for pH and ionic strength to ensure optimal enzyme activity.
-
-
Assay Setup:
-
In a microplate, set up a series of reactions. Each well will contain:
-
A fixed concentration of the enzyme.
-
A fixed concentration of the substrate (typically at or near the Km value).[17]
-
Varying concentrations of the inhibitor (e.g., a 10-point serial dilution).
-
-
Include control wells:
-
Positive control: Enzyme and substrate, no inhibitor (100% activity).
-
Negative control: Substrate, no enzyme (0% activity).
-
-
-
Reaction and Detection:
-
Initiate the enzymatic reaction by adding either the enzyme or the substrate.
-
Incubate the plate at a constant temperature for a predetermined period, ensuring the reaction proceeds under initial velocity conditions.[17]
-
Stop the reaction (if necessary) and measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Step-by-Step Methodology for Ki Determination[7][12][19]
-
Assay Setup:
-
This experiment involves measuring the initial reaction velocity at multiple substrate and inhibitor concentrations.
-
Set up a matrix in a microplate where:
-
Rows have varying substrate concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x Km).
-
Columns have fixed inhibitor concentrations (including a no-inhibitor control).
-
-
-
Reaction and Data Collection:
-
Follow the same procedure as the IC50 assay to initiate and monitor the reactions.
-
Record the initial reaction rates for each combination of substrate and inhibitor concentration.
-
-
Data Analysis:
-
The data can be analyzed using several methods:
-
Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity versus 1/[Substrate]. For competitive inhibition, the lines will intersect on the y-axis.
-
Dixon Plot: A plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations.
-
Non-linear Regression: Fit the raw data directly to the Michaelis-Menten equation modified for competitive inhibition. This is the most accurate method.[18]
-
-
The Ki value is determined from the analysis of these plots or from the non-linear regression fit.
-
Comparison with Alternative Inhibitors
The choice of an enzyme inhibitor for a therapeutic application depends not only on its potency but also on its selectivity, pharmacokinetic properties, and toxicity. 3,5-Dimethylanthranilic acid derivatives must be evaluated in the context of existing or alternative inhibitor classes for a given target.
For instance, in the realm of kinase inhibition, while some anthranilic acid derivatives have been explored, they face stiff competition from highly potent and selective ATP-competitive inhibitors like Gefitinib and Erlotinib for EGFR.[2][15] The development of novel anthranilic acid-based kinase inhibitors would need to demonstrate advantages in terms of overcoming resistance mutations, improving selectivity, or offering a better safety profile.
In the context of antibacterial drug discovery, inhibitors of enzymes like MabA, such as certain anthranilic acid derivatives, offer a different mechanism of action compared to established antibiotics like isoniazid.[12] This could be advantageous in combating drug-resistant strains of Mycobacterium tuberculosis.
Conclusion
3,5-Dimethylanthranilic acid derivatives represent a promising scaffold for the development of novel enzyme inhibitors. Their chemical tractability allows for fine-tuning of their properties to achieve high potency and selectivity. The systematic evaluation of these compounds through robust experimental protocols to determine IC50 and Ki values is essential for understanding their structure-activity relationships and for comparing their efficacy against alternative inhibitors. While more research is needed to fully explore the potential of the 3,5-dimethyl substitution pattern, the broader class of anthranilic acid derivatives has demonstrated significant potential across a wide range of therapeutic targets. Future work should focus on synthesizing and testing a library of these compounds against various enzymes to identify lead candidates for further preclinical development.
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- Asta, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
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- Selwyn, M. J. (1965). A quick method for the determination of inhibition constants. Biochimica et Biophysica Acta (BBA)
- Carnegie Mellon University.
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- Flaherty, P. T., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301. [Link]
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- Križman, G. E., & Kuzmanić, A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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- National Center for Biotechnology Information. Assay Guidance Manual.
- G-Biosciences. Enzyme Analysis. [Link]
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- Brožič, P., et al. (2009). N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo-keto reductase AKR1C3. Acta Chimica Slovenica, 56(4), 940-945. [Link]
- Khanye, S. D., et al. (2014). Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. South African Journal of Chemistry, 67, 71-79. [Link]
- ResearchGate. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors. [Link]
- Trefzer, A., et al. (2011). A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. Angewandte Chemie International Edition, 50(30), 6932-6936. [Link]
- Singh, P., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 917-933. [Link]
- Tu, Y., et al. (2008). Anthranilate derivatives as TACE inhibitors: docking based CoMFA and CoMSIA analyses. Journal of Computer-Aided Molecular Design, 22(12), 891-905. [Link]
- Black, W. C., et al. (2005). The discovery of anthranilic acid-based MMP inhibitors. Part 3: incorporation of basic amines. Bioorganic & Medicinal Chemistry Letters, 15(20), 4477-4481. [Link]
- ResearchGate. Examples of anthranilic acid-based kinase inhibitors. [Link]
- Iachettini, S., et al. (2022). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Molecules, 27(19), 6614. [Link]
- Saleem, T., et al. (2018). Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. Molecules, 23(11), 2999. [Link]
- ResearchGate. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- National Center for Biotechnology Information. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. [Link]
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- MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)
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comparative study of the antimicrobial spectrum of 2-Amino-3,5-dimethylbenzoic acid derivatives
In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the structural scaffolds of existing bioactive molecules provide a fertile ground for discovery. Among these, aminobenzoic acid and its derivatives have emerged as a versatile class of compounds with a broad range of biological activities. This guide offers a comparative analysis of the antimicrobial spectrum of various aminobenzoic acid derivatives, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential.
Introduction: The Antimicrobial Potential of the Aminobenzoic Acid Scaffold
Aminobenzoic acids, simple aromatic compounds bearing both an amino and a carboxylic acid group, are not just synthetic building blocks but also possess inherent biological activities. For instance, para-aminobenzoic acid (PABA) is a precursor for folate synthesis in many bacteria, a pathway that is a well-established target for sulfonamide antibiotics. The structural versatility of the aminobenzoic acid core allows for a wide array of chemical modifications, leading to derivatives with significantly enhanced and varied antimicrobial properties. This guide will delve into a comparative analysis of several classes of these derivatives, including Schiff bases, amides, and metal complexes, to elucidate their antimicrobial spectrum and potency.
Comparative Antimicrobial Spectrum of Aminobenzoic Acid Derivatives
The antimicrobial activity of aminobenzoic acid derivatives is profoundly influenced by the nature of the chemical modifications to the parent molecule. The following sections compare the antimicrobial profiles of different classes of these derivatives against a range of pathogenic microorganisms.
Schiff Base Derivatives: Broadening the Spectrum
Schiff bases, formed by the condensation of the amino group of aminobenzoic acid with an aldehyde or ketone, represent a major class of derivatives with significant antimicrobial activity. The introduction of the azomethine group (-C=N-) is often linked to their biological action, potentially through interference with microbial enzyme systems.[1]
A study on Schiff bases derived from p-aminobenzoic acid (PABA) revealed that these compounds exhibit notable antibacterial and antifungal activities.[2] For example, the derivatization of PABA into Schiff bases was found to yield compounds with greater potency than their ester counterparts.[2] Specifically, a bromo-substituted derivative demonstrated significant activity against Bacillus subtilis, Candida albicans, and Aspergillus niger.[2]
In another study, a Schiff base synthesized from 2-aminobenzoic acid and benzaldehyde, along with its metal(II) complexes, was evaluated for its antimicrobial properties. While the Schiff base itself showed limited activity against Staphylococcus aureus, its metal complexes displayed enhanced antibacterial effects. This highlights a common strategy for potentiating the antimicrobial action of Schiff bases.
Table 1: Comparative Antimicrobial Activity of Aminobenzoic Acid Schiff Base Derivatives
| Derivative Class | Specific Derivative Example | Test Organism | Activity (pMIC in µM/ml or Zone of Inhibition in mm) | Reference |
| PABA Schiff Base | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | pMIC = 2.11 | [2] |
| PABA Schiff Base | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Candida albicans | pMIC = 1.81 | [2] |
| PABA Schiff Base | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Aspergillus niger | pMIC = 1.81 | [2] |
| 2-Aminobenzoic Acid Schiff Base | 2-(Benzylidene-amino)-benzoic acid | Candida albicans | Inactive | |
| 2-Aminobenzoic Acid Schiff Base Metal Complex | Mn(II) complex of 2-(Benzylidene-amino)-benzoic acid | Aspergillus fumigatus | Appreciable activity | |
| 2-Aminobenzoic Acid Schiff Base Metal Complex | Ni(II) complex of 2-(Benzylidene-amino)-benzoic acid | Aspergillus flavus | Appreciable activity |
Amide Derivatives: Modulating Activity Through Linkages
The synthesis of amide derivatives from aminobenzoic acids offers another avenue to explore for antimicrobial agents. The nature of the substituent attached to the amide nitrogen can significantly influence the biological activity. Research into novel amide derivatives has shown that these compounds can exhibit both antibacterial and antifungal properties.[3] For instance, certain newly synthesized amide compounds have demonstrated good antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in the range of 125–500 μg/mL against various bacterial and fungal species.[4]
The structure-activity relationship in these derivatives is complex, with factors such as lipophilicity and electronic effects of the substituents playing a crucial role in their ability to penetrate microbial cell membranes and interact with their targets.
Experimental Protocols for Antimicrobial Evaluation
To ensure the reliability and comparability of antimicrobial data, standardized methodologies are crucial. The following are detailed protocols for two common methods used to evaluate the antimicrobial spectrum of novel compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to the final working concentration.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for MIC Determination by Broth Microdilution.
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A specific volume of the test compound solution at a known concentration is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Caption: Agar Well Diffusion Assay Workflow.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on aminobenzoic acid derivatives point towards several key structure-activity relationships:
-
Influence of Substituents: The presence of electron-withdrawing groups, such as halogens, on the aromatic ring of Schiff base derivatives has been shown to enhance antimicrobial activity.[2]
-
Role of the Azomethine Group: The imine linkage in Schiff bases is considered crucial for their antimicrobial action, likely through interactions with microbial enzymes.[1]
-
Chelation Effect: The formation of metal complexes with aminobenzoic acid derivatives often leads to a significant increase in antimicrobial potency compared to the free ligand. This is attributed to the chelation effect which can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.
Conclusion and Future Directions
Aminobenzoic acid derivatives represent a promising and versatile scaffold for the development of novel antimicrobial agents. The ease of their synthesis and the tunability of their chemical structure allow for the generation of large libraries of compounds for screening. Schiff bases and metal complexes, in particular, have demonstrated a broad spectrum of activity against both bacteria and fungi.
Future research should focus on a more systematic exploration of the structure-activity relationships through the synthesis and screening of a wider range of derivatives. Quantitative structure-activity relationship (QSAR) studies could provide valuable insights for the rational design of more potent and selective antimicrobial agents based on the aminobenzoic acid scaffold.[5] Furthermore, mechanistic studies are needed to elucidate the precise molecular targets of these compounds within microbial cells, which will be critical for their development as therapeutic agents.
References
- Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (n.d.). MDPI.
- Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (n.d.). National Institutes of Health.
- Synthesis, Characterization, Cytotoxicity and Antimicrobial Studies of 2-(Benzylidene-Amino)-Benzoic Acid and Its Metal (II) Complexes. (2021). African Journal of Medical and Pharmaceutical Research.
- Kumar, M., Narasimhan, P., & Kumar, P. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 87-101.
- Mahiwal, V., et al. (2012). Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. Request PDF.
- Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020). DergiPark.
- Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2020). DergiPark.
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 3,5-Dimethylanthranilic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and comparing the cross-reactivity of antibodies raised against the small molecule 3,5-Dimethylanthranilic acid (3,5-DMA). Rather than presenting a simple product comparison, this document outlines the critical experimental methodologies and data interpretation strategies required to make an informed selection of antibodies for specific applications, such as therapeutic drug monitoring, metabolomics, or diagnostic assay development.
Introduction: The Specificity Challenge of Small Molecule Immunoassays
Anthranilic acid and its derivatives are key structural motifs in numerous biologically active compounds and pharmaceuticals.[1][2] Their roles range from anti-inflammatory and analgesic agents to potential cancer therapeutics.[1][3] The development of specific antibodies against these small molecules, or haptens, is essential for creating sensitive and reliable immunoassays to quantify their presence in complex biological matrices.
However, the core challenge lies in antibody specificity. An antibody raised against a specific hapten, such as 3,5-Dimethylanthranilic acid, may also bind to structurally similar molecules, including metabolites, precursors, or other drugs in the same class.[4] This phenomenon, known as cross-reactivity, can lead to an overestimation of the target analyte concentration and produce unreliable data.[5][6] Therefore, a rigorous assessment of an antibody's cross-reactivity profile is not merely a quality control step but a fundamental component of robust assay development.
This guide will focus on two gold-standard techniques for this purpose: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
The Basis of Cross-Reactivity: A Structural Perspective
Antibody cross-reactivity occurs when the antibody's binding site (paratope) recognizes and binds to epitopes on molecules other than the specific antigen used for immunization.[4] For small molecules like 3,5-DMA, the degree of cross-reactivity is heavily influenced by structural homology. Minor changes in the position or nature of functional groups can dramatically alter binding affinity.
Consider the following structures:
Caption: Structural similarities between the target and related molecules.
An antibody's specificity is determined by how well it discriminates the target (3,5-DMA) from its backbone structure (Anthranilic Acid), positional isomers (3-Methylanthranilic Acid), and analogs with different substituents (3,5-Dichloroanthranilic Acid).
Comparative Performance Data: A Hypothetical Analysis
To illustrate how to compare antibodies, we present a hypothetical dataset for three different monoclonal antibodies (mAbs) evaluated for their specificity to 3,5-DMA. The data is derived from a competitive ELISA, where the concentration of a compound required to inhibit 50% of the antibody's binding to a plate-bound 3,5-DMA conjugate (IC50) is measured.
Cross-reactivity (%) is calculated using the formula:
(IC50 of 3,5-DMA / IC50 of Test Compound) x 100
| Compound Tested | mAb-1 IC50 (nM) | mAb-1 Cross-Reactivity (%) | mAb-2 IC50 (nM) | mAb-2 Cross-Reactivity (%) | mAb-3 IC50 (nM) | mAb-3 Cross-Reactivity (%) |
| 3,5-Dimethylanthranilic Acid | 15 | 100% | 20 | 100% | 18 | 100% |
| 3-Methylanthranilic Acid | 45 | 33.3% | 500 | 4.0% | 60 | 30.0% |
| 5-Methylanthranilic Acid | 60 | 25.0% | 800 | 2.5% | 75 | 24.0% |
| Anthranilic Acid | >10,000 | <0.15% | >10,000 | <0.2% | >10,000 | <0.18% |
| 3,5-Dichloroanthranilic Acid | >10,000 | <0.15% | >10,000 | <0.2% | 8,500 | 0.21% |
| Mefenamic Acid | >10,000 | <0.15% | >10,000 | <0.2% | >10,000 | <0.18% |
Interpretation of Results:
-
mAb-1: Shows significant cross-reactivity with mono-methylated derivatives, suggesting its binding pocket accommodates the loss of one methyl group but not both.
-
mAb-2: Demonstrates superior specificity. Its high IC50 values for all related compounds indicate it is highly selective for the 3,5-dimethyl structure. This antibody would be ideal for applications requiring precise quantification of only 3,5-DMA.
-
mAb-3: Has a cross-reactivity profile similar to mAb-1 but shows some minor recognition of the dichloro- derivative, indicating a tolerance for halogen substituents at those positions.
This comparative table allows a researcher to select the antibody that best fits the required specificity profile for their assay.
Experimental Protocols for Cross-Reactivity Assessment
Competitive ELISA Workflow
This method is a robust and scalable way to screen multiple compounds for cross-reactivity. It measures the ability of a free analyte (the test compound) to compete with a plate-bound antigen for a limited number of antibody binding sites.
Caption: Workflow for a competitive ELISA experiment.
Detailed Steps:
-
Antigen Coating: Dilute a 3,5-DMA-protein conjugate (e.g., 3,5-DMA-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to prevent non-specific binding of antibodies to the plate surface.[6] Incubate for 1-2 hours at room temperature (RT).
-
Competitive Reaction:
-
Wash the plate three times.
-
Prepare serial dilutions of your test compounds (potential cross-reactants) and the 3,5-DMA standard in assay buffer.
-
Prepare the primary antibody at a fixed, non-saturating concentration (this concentration should be determined beforehand via titration and result in ~80-90% of the maximum signal).
-
Add 50 µL of the test compound/standard dilution and 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at RT.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (specific for the primary antibody's host species) at its optimal dilution.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate five times.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at RT. Monitor for color development (typically 10-20 minutes).
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Plot the absorbance against the log of the analyte concentration and fit a four-parameter logistic curve to determine the IC50 value for each compound.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technology that measures molecular interactions in real-time.[7][8] It provides detailed kinetic information, including the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity.[9] For small molecule analysis, the antibody is typically immobilized on the sensor chip, and the small molecule derivatives are flowed over as the analyte.[10]
Caption: Principle of Surface Plasmon Resonance (SPR) for small molecule analysis.
General Protocol Steps:
-
Antibody Immobilization: The antibody (ligand) is immobilized onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling). The goal is to achieve an immobilization level that will yield a sufficient signal without causing mass transport limitations.[11]
-
System Priming: The microfluidic system is primed and stabilized with running buffer (e.g., HBS-EP+).
-
Kinetic Analysis Cycle: For each test compound (analyte):
-
Baseline: Running buffer is flowed over the sensor surface to establish a stable baseline.
-
Association: A specific concentration of the analyte is injected and flows over the surface. The binding between the analyte and the immobilized antibody is recorded as an increase in the SPR signal (measured in Resonance Units, RU).[9]
-
Dissociation: Running buffer is flowed over the surface again, and the dissociation of the analyte from the antibody is recorded as a decrease in the signal.
-
Regeneration (if necessary): A regeneration solution (e.g., low pH glycine) is injected to remove any remaining bound analyte, preparing the surface for the next cycle.
-
-
Data Analysis: The resulting sensorgrams (plots of RU vs. time) are analyzed. A kinetic model (e.g., 1:1 Langmuir binding) is fitted to the association and dissociation curves across a range of analyte concentrations to calculate the kₐ, kₔ, and Kₗ values for each antibody-compound interaction. A lower Kₗ value signifies a higher binding affinity.
Conclusion: Selecting the Right Tool for the Job
Characterizing the cross-reactivity of antibodies against 3,5-Dimethylanthranilic acid and its derivatives is paramount for developing specific and reliable immunoassays. No single antibody is universally superior; the "best" choice is contingent on the specific requirements of the assay.
-
For high-throughput screening of many potential cross-reactants, the Competitive ELISA is an efficient and cost-effective first step.
-
For applications demanding high specificity and a detailed understanding of the binding dynamics, Surface Plasmon Resonance provides invaluable kinetic data that goes beyond a simple "yes/no" binding result.[9]
By employing these methodologies, researchers can generate robust, comparative data, enabling them to select antibodies with the optimal specificity profile and ensuring the accuracy and integrity of their experimental results.
References
- Eagle Biosciences. (n.d.). Anthranilic acid monoclonal antibody.
- SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
- Ferreira-Bravo, I., et al. (2018). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. Biochimica et Biophysica Acta (BBA) - General Subjects, 1862(5), 1151-1159.
- Mitchell, J. S., & Lowe, C. R. (2009). Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors, 9(9), 7089-7112.
- Bedigner, D. (2020). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra.
- Stoyanova, A., et al. (2022). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules, 27(19), 6563.
- Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
- Feldkamp, M. D., et al. (2014). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Journal of Medicinal Chemistry, 57(15), 6485-6499.
- Bioassay Technology Laboratory. (n.d.). Antibody Cross Reactivity And How To Avoid It?
- Feldkamp, M. D., et al. (2014). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. Journal of Medicinal Chemistry, 57(15), 6485-6499.
- Blanca, M., et al. (1993). Hypersensitivity reactions to anthranilic acid derivatives. Allergy, 48(6), 463-466.
- Lee, Y., & Shin, H. J. (2023). Chemical and Biological Conjugation Strategies for the Development of Multivalent Protein Vaccine Nanoparticles. Pharmaceutics, 15(3), 896.
- Lu, Y., & Chen, W. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 604.
- Yu, H., et al. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 10(6), 1373.
- Niaz, A., et al. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules, 28(20), 7114.
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- 8. jacksonimmuno.com [jacksonimmuno.com]
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A Senior Application Scientist's Guide to Confirming the Identity of 2-Amino-3,5-dimethylbenzoic acid in a Reaction Mixture
Introduction: The Imperative of Unambiguous Identification
This guide provides a robust, multi-faceted strategy for the confident identification of 2-Amino-3,5-dimethylbenzoic acid. We will move beyond a simple checklist of techniques, delving into the causality behind the analytical choices and presenting a self-validating workflow. The core principle of this guide is the application of orthogonal analytical methods , a strategy that leverages multiple, independent techniques to analyze a sample.[1] By using methods that measure distinct physicochemical properties, we build a comprehensive and irrefutable case for the identity of our target compound, ensuring the highest degree of scientific and regulatory confidence.[1][2]
The Analytical Challenge: Seeing the Target in a Crowd
A raw reaction mixture is a complex matrix containing not only the desired product but also unreacted starting materials, reagents, catalysts, and unforeseen byproducts. Isomers, which have the same molecular weight but different structural arrangements, present a particular challenge. A single analytical technique is often insufficient to resolve these complexities. For instance, mass spectrometry alone cannot distinguish between isomers, and chromatography alone provides limited structural information.[3] This guide, therefore, champions an integrated, orthogonal approach to overcome these hurdles.
An Orthogonal Strategy for Confirmation
Our strategy relies on a synergistic trio of analytical techniques: High-Performance Liquid Chromatography (HPLC) for separation, Mass Spectrometry (MS) for molecular weight determination, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. Each technique provides a unique piece of the puzzle, and together they form a powerful, self-validating system.
Below is a diagram outlining the comprehensive workflow for this confirmation process.
Caption: Overall workflow for the orthogonal identification of this compound.
Part 1: Chromatographic Separation (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of our analytical strategy, serving to separate the target compound from the mixture's other components.[4] This separation is crucial; it ensures that the data from subsequent detectors corresponds solely to our compound of interest, preventing interference from co-eluting impurities.[5]
Why this choice? For a molecule like this compound, which contains both an acidic (carboxylic acid) and a basic (amino) group, along with an aromatic ring, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 column is an excellent starting point, as it separates compounds based on hydrophobicity. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, with a pH modifier like formic or trifluoroacetic acid, allows for fine-tuning the retention and peak shape.[6][7]
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the certified this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water). Create a working standard at ~50 µg/mL.
-
Sample Preparation: Dilute the reaction mixture in the same solvent to an estimated concentration of ~50 µg/mL of the target analyte. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at 254 nm and 280 nm, or acquire a full spectrum using a Photo Diode Array (PDA) detector.
-
-
Analysis:
-
Inject the reference standard to determine its retention time (Rt) and UV spectrum.
-
Inject the prepared reaction mixture sample.
-
Confirmation Criterion: The peak in the sample chromatogram must have the same Rt (within a narrow tolerance, e.g., ±2%) and the same UV spectral profile as the reference standard.
-
Part 2: Molecular Weight Confirmation (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that provides molecular weight information for the compound eluting from the HPLC column.[9] This adds a highly selective layer of confirmation.
Why this choice? Electrospray Ionization (ESI) is the preferred ionization technique for a molecule like this compound because the amino and carboxylic acid groups are readily ionizable.[10] We will operate in both positive and negative ion modes. In positive mode, we expect to see the protonated molecule [M+H]⁺. In negative mode, we anticipate the deprotonated molecule [M-H]⁻. Observing the correct mass in both polarities significantly increases confidence.
Experimental Protocol: LC-MS Analysis
-
System Setup: Couple the HPLC system described above to a mass spectrometer equipped with an ESI source. A flow splitter may be used if necessary.
-
MS Parameters (Example):
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Scan Range: m/z 50 - 500.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Analysis:
-
Inject the reference standard and confirm the detection of the expected ions.
-
Inject the reaction mixture sample.
-
Confirmation Criterion: The peak at the target Rt must exhibit the same mass-to-charge ratios (m/z) as the reference standard.
-
Data Comparison Table: HPLC and MS
| Parameter | Expected Value (for C₉H₁₁NO₂) | Reference Standard Data | Reaction Mixture Peak Data | Match? |
| HPLC Retention Time (Rt) | Method-dependent | e.g., 8.45 min | 8.46 min | Yes |
| Molecular Weight | 165.19 g/mol | - | - | - |
| [M+H]⁺ (Positive ESI) | 166.0863 | 166.0861 | 166.0865 | Yes |
| [M-H]⁻ (Negative ESI) | 164.0717 | 164.0719 | 164.0715 | Yes |
Part 3: Definitive Structural Elucidation (NMR)
While HPLC and MS provide strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[11] It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of atom connectivity and the specific isomer present.
Why this choice? ¹H NMR will confirm the number and environment of all protons in the molecule. For this compound, we expect to see signals for the two aromatic protons, the two methyl groups, the amino group, and the carboxylic acid proton. ¹³C NMR will show signals for each unique carbon atom, confirming the substitution pattern of the benzene ring.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation: If the target compound is sufficiently concentrated and pure in the reaction mixture, a simple extraction may suffice. Otherwise, use preparative HPLC to isolate several milligrams of the peak corresponding to the target Rt. Dry the isolated fraction completely. Prepare a reference standard sample in the same manner.
-
NMR Acquisition:
-
Dissolve the isolated sample and the reference standard in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
-
Analysis:
-
Compare the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the sample spectrum directly with the reference standard spectrum.
-
Confirmation Criterion: The NMR spectra of the isolated compound and the reference standard must be identical.
-
Expected NMR Data (Illustrative)
| ¹H NMR Signal | Expected δ (ppm) | Multiplicity | Integrates to | Assignment |
| Aromatic CH | ~7.0 - 7.5 | Singlet | 1H | H-4 or H-6 |
| Aromatic CH | ~6.5 - 7.0 | Singlet | 1H | H-6 or H-4 |
| Amino (NH₂) | Broad | Singlet | 2H | -NH₂ |
| Methyl (CH₃) | ~2.2 | Singlet | 3H | 3-CH₃ or 5-CH₃ |
| Methyl (CH₃) | ~2.1 | Singlet | 3H | 5-CH₃ or 3-CH₃ |
| Carboxyl (COOH) | >10 (Broad) | Singlet | 1H | -COOH |
Note: Actual chemical shifts can vary based on solvent and concentration.[13][14] Reference spectra are available from databases like SpectraBase.[15][16]
Synthesizing the Evidence
The power of this orthogonal approach lies in the integration of data from all three techniques. A positive confirmation requires that the unknown compound in the reaction mixture matches the certified reference standard across all measured parameters: retention time, UV spectrum, molecular mass (in both ionization modes), and the complete ¹H and ¹³C NMR spectral fingerprint.
Caption: Data integration model for unambiguous compound identification.
Conclusion
By systematically employing the orthogonal techniques of HPLC, LC-MS, and NMR, and rigorously comparing the data against a certified reference standard, researchers can achieve unambiguous confirmation of this compound in a complex reaction mixture. This structured, evidence-based approach not only ensures data integrity and supports robust drug development programs but also aligns with the stringent expectations of regulatory bodies. Relying on a single method is a risk; this integrated workflow provides the certainty required for scientific excellence.
References
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Chavali, A., Wheat, T. E., & McConville, P. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- George, S., & D'Souza, L. (2011). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America.
- Stankiewicz, A., et al. (2022). Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances.
- Blincoe, W. D., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- Li, Y., et al. (2013).
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.
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- Wiley Science Solutions. (n.d.). This compound - Optional[13C NMR]. SpectraBase.
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A Senior Application Scientist's Guide to Benchmarking 2-Amino-3,5-dimethylbenzoic Acid in Electrophilic Chlorination
Introduction: The Strategic Value of Substituted Anthranilic Acids
In the landscape of pharmaceutical and agrochemical synthesis, substituted anthranilic acids are indispensable molecular scaffolds. Their unique arrangement of a carboxylic acid and an amino group on a benzene ring provides a versatile platform for constructing a diverse array of complex, biologically active molecules, including quinazolinones and insecticides.[1] The strategic placement of additional substituents on the aromatic ring profoundly influences the molecule's reactivity, solubility, and ultimate biological function.
This guide focuses on 2-Amino-3,5-dimethylbenzoic acid , a highly activated member of this chemical family. Our objective is to provide an in-depth, objective performance benchmark of this substrate within a well-known and critical synthetic transformation: electrophilic aromatic chlorination . For drug development professionals and researchers, understanding the nuances of how substituents affect reaction outcomes is paramount for efficient route design, optimization, and scale-up.
We will compare the performance of this compound against two key, commercially available analogues: the parent compound, Anthranilic acid (2-Aminobenzoic acid) , and the closely related 2-Amino-3-methylbenzoic acid . This comparison will be grounded in experimental data and fundamental principles of physical organic chemistry, providing a robust framework for decision-making in your synthetic endeavors.
Scientific Integrity Pillar I: Causality in Electrophilic Aromatic Substitution
The benchmark reaction, electrophilic chlorination, is a classic transformation governed by the electronic properties of the starting material. The reactivity of the aromatic ring towards an electrophile (in this case, an electrophilic chlorine species, Cl⁺) is dictated by the electron density of the π-system. Substituents on the ring modulate this electron density through inductive and resonance effects.
-
Activating Groups: These groups donate electron density to the ring, stabilizing the cationic intermediate (the arenium ion or sigma complex) and thereby increasing the reaction rate. The amino group (–NH₂) is a powerful activating group due to the ability of its lone pair to participate in resonance. Methyl groups (–CH₃) are also activating, albeit more weakly, through an inductive effect.[2]
-
Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the cationic intermediate and slowing the reaction. The carboxylic acid group (–COOH) is a deactivating group.[2]
-
Directing Effects: The position of the incoming electrophile is not random. The powerfully activating –NH₂ group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.[3]
In the context of our selected substrates:
-
Anthranilic acid: Possesses one strong activating group (–NH₂) and one deactivating group (–COOH). Substitution is directed by the amino group, with the primary product being 2-amino-5-chlorobenzoic acid, as the para position is sterically accessible.
-
2-Amino-3-methylbenzoic acid: Features an additional activating methyl group at the 3-position. This further increases the electron density of the ring, making it more reactive than anthranilic acid.[4]
-
This compound: Contains two activating methyl groups. This substrate is predicted to be the most reactive of the three, as the cumulative electron-donating effects of the amino and two methyl groups create a highly electron-rich aromatic system. This heightened reactivity can be advantageous, potentially allowing for milder reaction conditions, but also introduces the challenge of controlling selectivity to avoid over-chlorination.
Performance Benchmark: Comparative Data on Electrophilic Chlorination
The following table summarizes experimental data for the chlorination of anthranilic acid and 2-amino-3-methylbenzoic acid using various chlorinating agents. A projected performance for this compound is included based on established chemical principles.
| Starting Material | Chlorinating Agent | Solvent | Conditions | Yield (%) | Purity (%) | Reference |
| Anthranilic acid | Sulfuryl chloride | Ether | Cooling | ~50 | Recrystallized | [5] |
| Anthranilic acid | Chlorine (Cl₂) | Acetic Acid | 15-20°C | High Yield | Not specified | [6] |
| 2-Amino-3-methylbenzoic acid | Chlorine (Cl₂) | Acetonitrile | 60°C, 4h | 96 | Not specified | [5] |
| 2-Amino-3-methylbenzoic acid | N-Chlorosuccinimide (NCS) | DMF | Reflux, 3h | High Yield | Not specified | [7] |
| 2-Amino-3-methylbenzoic acid | Cyanuric chloride | Not specified | 20-40°C | 83-85 | 98.5-98.8 | [8] |
| 2-Amino-3-methylbenzoic acid | Dichlorohydantoin | DMF | 100°C, 1h | 87.7 | 99.5 | [9] |
| This compound | N-Chlorosuccinimide (NCS) | Acetonitrile | 40-50°C (Projected) | >90 (Projected) | High (Projected) | N/A |
Analysis of Performance:
The data clearly indicates that 2-amino-3-methylbenzoic acid is a robust substrate for chlorination, providing high yields and purities with a variety of reagents.[5][8][9] The parent anthranilic acid also undergoes chlorination effectively, though yields can be moderate depending on the conditions.[5]
For This compound , no direct experimental data was found in the surveyed literature. However, based on its electronic structure, we project that it will be the most reactive substrate. The two electron-donating methyl groups, in concert with the amino group, create a highly nucleophilic aromatic ring. This suggests that the reaction could proceed under milder conditions (e.g., lower temperature) and potentially with shorter reaction times compared to the other substrates. While this increased reactivity is beneficial for efficiency, it necessitates careful control to prevent the formation of dichlorinated byproducts. The use of a milder chlorinating agent like N-Chlorosuccinimide (NCS) over chlorine gas is recommended to enhance selectivity.[10]
Trustworthiness Pillar II: Self-Validating Experimental Protocols
The following protocols are provided to allow for the direct, reproducible benchmarking of these substrates. The protocol for 2-amino-3-methylbenzoic acid is adapted from established literature, while the protocol for this compound is a proposed method designed to leverage its enhanced reactivity while maintaining control.
Protocol 1: Chlorination of 2-Amino-3-methylbenzoic Acid with N-Chlorosuccinimide (NCS)
This protocol is a generalized representation based on common laboratory procedures for this transformation.[7][9]
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-3-methylbenzoic acid (15.1 g, 0.1 mol).
-
Dissolution: Add N,N-dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 14.0 g, 0.105 mol, 1.05 eq) to the solution in one portion.
-
Reaction: Heat the reaction mixture to 100-110°C and maintain for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into 400 mL of ice-water with vigorous stirring. A white precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 100 mL). Dry the solid under vacuum at 60°C to yield 2-amino-5-chloro-3-methylbenzoic acid. Further purification can be achieved by recrystallization from methanol or ethanol if required.[8]
Protocol 2 (Proposed): Controlled Chlorination of this compound
Rationale: Due to the predicted high reactivity of this substrate, milder conditions are proposed to favor mono-chlorination and prevent byproduct formation. Acetonitrile is chosen as a solvent to facilitate easier work-up compared to high-boiling DMF.
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add this compound (16.5 g, 0.1 mol).
-
Dissolution: Add acetonitrile (150 mL) and stir to dissolve. Gentle warming may be required.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 13.4 g, 0.1 mol, 1.0 eq) to the solution. Note: Using a 1:1 stoichiometry is crucial to minimize over-chlorination.
-
Reaction: Gently heat the reaction mixture to 40-50°C and maintain for 2-4 hours. The lower temperature is a key control point. Monitor the reaction closely by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation & Isolation: Add 300 mL of water to the concentrated mixture to precipitate the product. Stir for 30 minutes in an ice bath. Collect the solid by vacuum filtration and wash with cold water (3 x 50 mL).
-
Purification: Dry the product under vacuum. The expected product is 2-amino-X-chloro-3,5-dimethylbenzoic acid. Due to the directing effects, the primary isomer is expected to be 2-amino-?-chloro-3,5-dimethylbenzoic acid, though the exact position of chlorination would need to be confirmed by spectroscopic methods (NMR).
Visualization of Workflow and Reactivity
To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: Logic diagram of substituent effects on reactivity.
Conclusion
This guide demonstrates that This compound is a highly promising, yet challenging, substrate for electrophilic substitution reactions like chlorination. Its enhanced reactivity, stemming from the cumulative electron-donating effects of its amino and dimethyl substituents, theoretically allows for faster reactions under milder conditions than its less-substituted counterparts, Anthranilic acid and 2-Amino-3-methylbenzoic acid. This presents a significant opportunity for process optimization, potentially leading to reduced energy consumption and shorter cycle times in a manufacturing context.
However, this high reactivity is a double-edged sword. The primary challenge lies in controlling selectivity to prevent the formation of undesired byproducts, such as dichlorinated species. Our proposed protocol, which employs stoichiometric control of a milder chlorinating agent (NCS) at a reduced temperature, provides a logical starting point for harnessing the synthetic potential of this valuable building block. For researchers and process chemists, the key takeaway is that while this compound offers a path to increased efficiency, it demands a more nuanced and carefully controlled approach to unlock its full potential.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-3,5-dimethylbenzoic Acid
As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. Handling and disposing of chemical reagents correctly is not just a regulatory requirement; it is a core component of scientific integrity and responsible laboratory management. This guide provides an in-depth, procedural framework for the proper disposal of 2-Amino-3,5-dimethylbenzoic acid, ensuring the safety of personnel and the protection of our environment.
Section 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 14438-32-5), also known as 3,5-dimethylanthranilic acid, is a solid organic compound that requires careful handling. Its primary hazards, as defined by the Globally Harmonized System (GHS), stem from its irritant properties.
The causality behind these classifications relates to the compound's chemical nature as an aromatic amine and a benzoic acid derivative. Aromatic amines can be readily absorbed and may cause irritation, while the acidic functionality can also contribute to irritant effects on moist tissues. The solid, often powdered, form of this chemical presents a respiratory hazard if dust is generated and inhaled.[1]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
|---|---|---|---|
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Source: Information synthesized from multiple safety data sheets.[2][3]
Section 2: Personal Protective Equipment (PPE) Protocol
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the risk assessment outlined above.
Table 2: Mandatory PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical splash goggles | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of after handling the waste.[4][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | NIOSH/MSHA-approved N95 dust mask or higher | Required when handling the solid compound outside of a fume hood or when there is a risk of generating dust, to prevent respiratory tract irritation.[2] |
Section 3: Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of a safe and compliant waste management system. Mixing incompatible waste streams is a dangerous practice that must be avoided. The primary principle for the disposal of this compound is to prevent its release into the environment; it must not be discharged into drains or surface waters.[2][6]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, sealable container made of a material compatible with the chemical. The original product container can be used if it is in good condition.[2]
-
Labeling: The waste container must be labeled clearly and accurately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")[2]
-
The date of accumulation.
-
-
Solid Waste Collection: Carefully transfer residual or waste solid this compound into the designated hazardous waste container. Perform this transfer in a well-ventilated area or chemical fume hood to minimize dust exposure.[6]
-
Contaminated Material Collection: Any materials that have come into contact with the chemical, such as gloves, weighing papers, paper towels, and spill cleanup materials, must also be considered hazardous waste.[2] These items should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials like strong oxidizing agents.[2][6] The container should be kept tightly closed.[3]
Section 4: Disposal Decision Workflow
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal company.[4][6] Laboratory personnel are responsible for the safe and compliant collection, labeling, and storage of the waste until it is transferred to the disposal vendor. The following workflow illustrates the decision-making process for handling generated waste.
Caption: Waste Management Workflow for this compound.
Section 5: Accidental Release and Spill Cleanup
In the event of a spill, a calm and methodical response is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[2]
-
Wear Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 2.[2]
-
Contain and Clean:
-
For dry spills, use dry cleanup procedures. Do not use compressed air or sweep vigorously, as this will generate dust.
-
Carefully sweep or vacuum up the spilled material. If using a vacuum, it must be an explosion-proof model designed for chemical dust.
-
Place the collected material and any contaminated cleanup supplies into a sealable, labeled container for disposal as hazardous waste.[2]
-
-
Decontaminate: Wash the spill area down with water, but prevent the runoff from entering drains.
Section 6: Regulatory Adherence
All chemical waste disposal is governed by a hierarchy of regulations. While this guide provides a scientifically sound framework, it is imperative that all laboratory personnel adhere to local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7][8] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
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- Fisher Scientific. (2025, December 18). 4-Aminobenzoic acid SAFETY DATA SHEET.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
- Occupational Safety and Health Administration (OSHA). (n.d.). Worker Exposures to Volatile Amines.
- Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
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- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency (EPA). (n.d.). Consolidated List of Lists.
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Mastering the Safe Handling of 2-Amino-3,5-dimethylbenzoic Acid: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and complex organic synthesis, the meticulous handling of specialized chemical reagents is paramount. 2-Amino-3,5-dimethylbenzoic acid, a substituted anthranilic acid derivative, serves as a valuable building block. However, its chemical nature—possessing both an aromatic amine and a carboxylic acid functional group—necessitates a comprehensive understanding of its potential hazards and the corresponding protective measures. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. While some safety data sheets for similar compounds may not classify it as acutely toxic, the presence of key functional groups warrants a cautious approach.[1][2]
-
Skin and Eye Irritation : As with many carboxylic acids and aromatic amines, this compound is classified as a skin and eye irritant.[3][4][5] Direct contact with the solid powder or solutions can lead to redness, inflammation, and discomfort.[4] The fine, dusty nature of the solid form increases the risk of inadvertent contact.
-
Respiratory Tract Irritation : Inhaling the dust of this compound can irritate the respiratory system.[4][5] While specific data on long-term inhalation is limited, it is prudent to minimize any airborne exposure.
-
Potential for Sensitization : Some related compounds, such as 2-Amino-5-chloro-3-methylbenzoic acid, are known to be skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[6] Given the structural similarities, we must consider this potential when handling this compound.
The primary routes of exposure we must guard against are therefore dermal contact, eye contact, and inhalation . Our PPE strategy will be built around creating effective barriers for these pathways.
Core PPE Requirements: Your First Line of Defense
For any work involving this compound, a baseline of PPE is non-negotiable. This standard ensemble is designed to protect against incidental splashes and contact.
-
Eye Protection : Chemical splash goggles are mandatory. Standard safety glasses do not provide a sufficient seal around the eyes to protect from fine dust or splashes. In situations with a higher risk of splashing, such as when working with larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[7]
-
Protective Clothing : A standard, flame-resistant laboratory coat should be worn and kept fully buttoned. This protects the skin and personal clothing from contamination.
-
Hand Protection : Chemically resistant gloves are essential. The choice of glove material is critical and will be discussed in detail in the next section.
-
Footwear : Closed-toe and closed-heel shoes are required at all times in the laboratory.[8]
Advanced PPE Selection: A Risk-Based Approach
The selection of more specialized PPE, particularly for hand and respiratory protection, should be guided by the scale and nature of the procedure.
Glove Selection: Beyond the Basics
There is no single glove material that protects against all chemicals.[7] For this compound, a solid, we are primarily concerned with preventing skin contact with the powder and any solutions.
| Glove Material | Protection Level | Recommended Use Cases | Limitations |
| Nitrile | Good | General handling, weighing, preparing solutions. | Less resistant to some organic solvents. Should be changed immediately upon contamination.[7] |
| Neoprene | Excellent | Handling larger quantities, extended procedures, working with solutions in various solvents. | Can be less dexterous than nitrile. |
| Double Gloving | Enhanced | High-risk procedures, handling highly concentrated solutions. | Can reduce dexterity. |
Expert Insight : Always inspect gloves for any signs of degradation or punctures before use. When removing gloves, use a technique that avoids touching the outer, contaminated surface with your bare skin.[1] Dispose of contaminated gloves in the appropriate chemical waste stream.
Respiratory Protection: When is it Necessary?
Engineering controls, such as working in a certified chemical fume hood, are the primary method for controlling inhalation exposure.[9]
-
Weighing and Transferring Solids : These operations should always be performed in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine dust.
-
Large-Scale Operations : When working with significant quantities of the material where the potential for dust generation is high, respiratory protection may be necessary even within a fume hood.
-
Emergency Spills : In the event of a large spill outside of a containment area, a respirator will be required for cleanup personnel.
If a risk assessment determines that a respirator is necessary, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) should be used.[8] Note that the use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.
Procedural Guidance for Safe Handling and Disposal
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for the work, preferably within a chemical fume hood.
-
Weighing : Carefully weigh the solid compound in a tared container inside a fume hood or ventilated enclosure to minimize dust dispersion.
-
Dissolution : If preparing a solution, add the solid to the solvent slowly. Be mindful of any potential exothermic reactions.
-
Reaction : Conduct all reactions within the fume hood.
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even after removing gloves.[3]
Disposal Plan:
-
Solid Waste : Dispose of unused this compound and any grossly contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container for hazardous chemical waste.
-
Solutions : Liquid waste containing this compound should be collected in a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated PPE : Used gloves and other disposable PPE should be disposed of as solid chemical waste.
Always follow your institution's specific waste disposal guidelines.
Visualizing the PPE Decision Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the planned laboratory operation.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
